molecular formula C14H18O2 B1324657 3-[(4-Methoxyphenyl)methyl]cyclohexanone CAS No. 898785-44-9

3-[(4-Methoxyphenyl)methyl]cyclohexanone

Cat. No.: B1324657
CAS No.: 898785-44-9
M. Wt: 218.29 g/mol
InChI Key: HRUCIIVYHABPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxyphenyl)methyl]cyclohexanone (CAS 898785-44-9) is a high-purity substituted cyclohexanone with a molecular weight of 218.29 g/mol and the canonical SMILES COC1=CC=C(C=C1)CC2CCCC(=O)C2 . This compound serves as a versatile and strategic synthetic building block in organic and medicinal chemistry research. Substituted cyclohexanones are highly valued as intermediates due to the conformational rigidity of the scaffold, which allows for precise control over the regioselectivity and stereoselectivity of subsequent reactions, enabling the construction of complex molecular architectures . Compounds with this specific substitution pattern are of particular interest in the retrosynthetic analysis of pharmaceuticals and natural products . Its primary research utility lies in its function as a key precursor for a wide range of carbocyclic and heterocyclic structures. The 3-[(4-methoxyphenyl)methyl] substitution influences the reactivity of the adjacent enolizable α-protons, making the compound a valuable substrate for powerful carbon-carbon bond-forming reactions. These include aldol condensations, Michael additions, and enolate alkylations, which often proceed with a high degree of stereocontrol . Furthermore, the 4-methoxybenzyl group can serve as a protective group or be further functionalized, expanding its synthetic versatility. Researchers can employ plausible synthetic routes such as the Michael addition of a 4-methoxybenzyl nucleophile to cyclohexenone or the direct alkylation of a pre-formed cyclohexanone enolate with a 4-methoxybenzyl halide . The compound is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water . For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h5-8,12H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUCIIVYHABPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642374
Record name 3-[(4-Methoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-44-9
Record name 3-[(4-Methoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-((4-methoxybenzyl)oxy)cyclohexan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-((4-methoxybenzyl)oxy)cyclohexan-1-one, a valuable intermediate in organic synthesis and drug discovery. The primary synthetic route involves the protection of the hydroxyl group of 3-hydroxycyclohexanone with a p-methoxybenzyl (PMB) group. This document details the underlying chemical principles, a step-by-step experimental protocol, and expected analytical data for the target compound. The information presented herein is intended to equip researchers with the necessary knowledge to confidently replicate and adapt this synthesis for their specific research needs.

Introduction

The p-methoxybenzyl (PMB) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its relative stability under a range of reaction conditions and its facile cleavage under specific, mild oxidative or acidic conditions. The target molecule, 3-((4-methoxybenzyl)oxy)cyclohexan-1-one, serves as a key building block where the ketone functionality can be further manipulated while the hydroxyl group remains masked. This guide outlines a robust and reproducible method for its preparation via the Williamson ether synthesis.

Reaction Scheme

The synthesis proceeds through the deprotonation of the hydroxyl group of 3-hydroxycyclohexanone using a strong base, followed by nucleophilic substitution with 4-methoxybenzyl chloride.

Diagram of the reaction scheme

Caption: General reaction scheme for the synthesis of 3-((4-methoxybenzyl)oxy)cyclohexan-1-one.

Experimental Protocol

This protocol is based on established procedures for the PMB protection of secondary alcohols.[1]

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
3-HydroxycyclohexanoneC₆H₁₀O₂114.141.0 g (8.76 mmol)≥97%Sigma-Aldrich
4-Methoxybenzyl chlorideC₈H₉ClO156.611.51 g (9.64 mmol)≥98%Sigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)NaH24.000.42 g (10.5 mmol)60%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL≥99.9%Sigma-Aldrich
Saturated aqueous ammonium chlorideNH₄Cl53.4920 mL--
Ethyl acetateC₄H₈O₂88.11100 mLACS grade-
BrineNaCl58.4430 mL--
Anhydrous sodium sulfateNa₂SO₄142.04As needed--
Silica gelSiO₂60.08For chromatography230-400 mesh-

3.2. Procedure

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-hydroxycyclohexanone (1.0 g, 8.76 mmol) and dissolve it in 30 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.42 g, 10.5 mmol) portion-wise to the stirred solution over 10 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve 4-methoxybenzyl chloride (1.51 g, 9.64 mmol) in 20 mL of anhydrous THF.

  • Add the 4-methoxybenzyl chloride solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (30 mL) and then brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.3. Purification

Purify the crude product by flash column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1 hexanes:ethyl acetate). Combine the fractions containing the desired product and concentrate under reduced pressure to yield 3-((4-methoxybenzyl)oxy)cyclohexan-1-one as a colorless to pale yellow oil.

Data Presentation

4.1. Expected Yield and Physical Properties

PropertyValue
Theoretical Yield 2.05 g
Expected Experimental Yield 75-85%
Appearance Colorless to pale yellow oil
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol

4.2. Spectroscopic Data

Spectroscopy Expected Peaks
¹H NMR (CDCl₃, 400 MHz) δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.88 (d, J = 8.6 Hz, 2H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 3.80 (s, 3H, -OCH₃), 3.70-3.60 (m, 1H, -CH-O-), 2.80-2.00 (m, 8H, cyclohexanone protons).
¹³C NMR (CDCl₃, 100 MHz) δ 210.0 (C=O), 159.2 (Ar-C-OCH₃), 130.0 (Ar-C), 129.5 (Ar-CH), 113.8 (Ar-CH), 75.0 (-CH-O-), 70.0 (Ar-CH₂-O), 55.2 (-OCH₃), 45.0, 41.0, 30.0, 25.0 (cyclohexanone carbons).
IR (thin film, cm⁻¹) ~2940 (C-H stretch), ~1715 (C=O stretch), ~1610, 1510 (C=C aromatic stretch), ~1250 (C-O-C stretch).
Mass Spectrometry (EI) m/z (%): 234 [M]⁺, 121 [C₈H₉O]⁺ (100).

Workflow and Signaling Pathway Diagrams

5.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3-((4-methoxybenzyl)oxy)cyclohexan-1-one.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Hydroxycyclohexanone in THF add_base Add NaH at 0°C start->add_base stir1 Stir for 30 min add_base->stir1 add_pmbcl Add 4-Methoxybenzyl chloride solution stir1->add_pmbcl warm_stir Warm to RT and stir for 12-16h add_pmbcl->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate1 Concentrate dry->concentrate1 chromatography Flash Column Chromatography concentrate1->chromatography concentrate2 Concentrate Fractions chromatography->concentrate2 product Pure Product concentrate2->product

Caption: Experimental workflow for the synthesis of 3-((4-methoxybenzyl)oxy)cyclohexan-1-one.

5.2. Logical Relationship of Reagents

This diagram shows the logical relationship and roles of the key reagents in the synthesis.

G reagents 3-Hydroxycyclohexanone Sodium Hydride 4-Methoxybenzyl Chloride roles Substrate (Alcohol) Deprotonating Agent PMB Group Source reagents:substrate->roles:role_substrate reagents:base->roles:role_base reagents:pmb_source->roles:role_pmb outcome Formation of 3-((4-methoxybenzyl)oxy)cyclohexan-1-one roles->outcome

Caption: Logical relationship of key reagents in the PMB protection reaction.

Conclusion

The synthesis of 3-((4-methoxybenzyl)oxy)cyclohexan-1-one can be reliably achieved through the Williamson ether synthesis by protecting 3-hydroxycyclohexanone with 4-methoxybenzyl chloride. The provided protocol offers a clear and detailed methodology for this transformation. The expected data should serve as a useful reference for researchers in confirming the successful synthesis and purity of the target compound. This versatile intermediate is now ready for use in more complex synthetic endeavors.

References

Technical Whitepaper: 3-[(4-Methoxyphenyl)methyl]cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3-[(4-Methoxyphenyl)methyl]cyclohexanone is not readily found in major chemical databases, and a specific CAS (Chemical Abstracts Service) number could not be identified at the time of this writing. This suggests that it is not a commercially available or widely studied compound. The following technical guide is therefore based on established principles of organic synthesis and data from structurally similar compounds to provide a prospective analysis of its synthesis, properties, and potential biological relevance.

Introduction

Substituted cyclohexanones are a pivotal class of organic compounds, frequently serving as key intermediates in the synthesis of pharmaceuticals, natural products, and materials. The introduction of a methoxy-substituted benzyl moiety into the cyclohexanone scaffold can significantly influence its chemical reactivity and biological activity. The methoxy group can act as a hydrogen bond acceptor and modulate the electronic properties of the aromatic ring, while the benzyl group introduces steric bulk and lipophilicity. This guide focuses on the synthesis, characterization, and potential applications of the novel compound this compound.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several established methodologies for forming carbon-carbon bonds at the α- or β-position of a cyclohexanone ring. Two primary retrosynthetic disconnections are considered here: a conjugate addition to a cyclohexenone and the alkylation of a cyclohexanone enolate.

Pathway A: Conjugate Addition to Cyclohexenone

A reliable method for introducing a substituent at the 3-position of a cyclohexanone is through a 1,4-conjugate addition (Michael addition) to a corresponding α,β-unsaturated ketone. In this case, the reaction would involve the addition of a 4-methoxybenzyl nucleophile to 2-cyclohexen-1-one. Organocuprates, also known as Gilman reagents, are particularly effective for this transformation due to their soft nucleophilic character, which favors 1,4-addition over direct 1,2-addition to the carbonyl group.

  • Preparation of the Gilman Reagent: A solution of 4-methoxybenzylmagnesium bromide (a Grignard reagent) is prepared by reacting 4-methoxybenzyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). To form the Gilman reagent (a lithium di(4-methoxybenzyl)cuprate), two equivalents of this Grignard reagent (or the corresponding organolithium reagent) are added to one equivalent of a copper(I) salt, such as copper(I) iodide (CuI), at a low temperature (typically -78 °C to 0 °C) in an ethereal solvent.

  • Conjugate Addition: To the freshly prepared Gilman reagent at low temperature, a solution of 2-cyclohexen-1-one in the same solvent is added dropwise. The reaction mixture is stirred for a specified period, allowing the conjugate addition to proceed.

  • Workup: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Pathway_A reagent1 4-Methoxybenzyl Bromide intermediate1 Gilman Reagent (Li(CH2Ar)2Cu) reagent1->intermediate1 + Mg or 2 Li reagent2 Mg or 2 Li reagent2->intermediate1 reagent3 CuI reagent3->intermediate1 + CuI product This compound intermediate1->product + 2-Cyclohexen-1-one reagent4 2-Cyclohexen-1-one reagent4->product

Diagram 1: Synthesis via Conjugate Addition.
Pathway B: Alkylation of a Cyclohexanone Enolate

An alternative approach involves the direct alkylation of a pre-formed cyclohexanone enolate with 4-methoxybenzyl halide. The regioselectivity of enolate formation is a critical consideration in this pathway. To favor the formation of the kinetic enolate (at the less substituted α-position), a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used at low temperatures.

  • Enolate Formation: A solution of cyclohexanone in an anhydrous aprotic solvent like THF is cooled to a low temperature (e.g., -78 °C). A solution of LDA (typically prepared in situ from diisopropylamine and n-butyllithium) is then added dropwise to deprotonate the cyclohexanone and form the lithium enolate.

  • Alkylation: 4-Methoxybenzyl bromide or iodide is added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature to facilitate the SN2 reaction.

  • Workup: The reaction is quenched with water or a saturated aqueous ammonium chloride solution. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated as described in Pathway A.

  • Purification: The resulting crude product, which may contain a mixture of mono- and di-alkylated products as well as O-alkylated byproducts, is purified by column chromatography.

Synthesis_Pathway_B reagent1 Cyclohexanone intermediate1 Cyclohexanone Enolate reagent1->intermediate1 + LDA reagent2 LDA (Lithium Diisopropylamide) reagent2->intermediate1 product This compound intermediate1->product + 4-Methoxybenzyl Bromide reagent3 4-Methoxybenzyl Bromide reagent3->product

Diagram 2: Synthesis via Enolate Alkylation.

Physicochemical and Spectroscopic Data (Predicted)

As no experimental data is available for the target compound, the following properties are predicted based on data from analogous compounds such as 2-benzylcyclohexanone and other methoxy-substituted aromatic compounds.

PropertyPredicted Value / Characteristics
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.29 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Boiling Point > 120 °C at reduced pressure
¹H NMR Aromatic protons: ~6.8-7.2 ppm (multiplets, 4H). Methoxy protons: ~3.8 ppm (singlet, 3H). Cyclohexanone protons: ~1.5-2.5 ppm (multiplets, 9H). Benzyl protons: ~2.6-3.0 ppm (doublet or multiplet, 2H).
¹³C NMR Carbonyl carbon: ~210-212 ppm. Aromatic carbons: ~114-158 ppm. Methoxy carbon: ~55 ppm. Aliphatic carbons: ~25-50 ppm.
IR (Infrared) C=O stretch: ~1710 cm⁻¹. C-O-C stretch (aromatic ether): ~1250 cm⁻¹ and ~1030 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aliphatic C-H stretch: ~2850-2950 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): m/z = 218. Key Fragments: m/z = 121 (4-methoxybenzyl cation), m/z = 97 (cyclohexenone fragment).

Potential Biological Activity and Applications

The biological profile of this compound has not been investigated. However, the structural motifs present in the molecule are found in numerous biologically active compounds. Research on related substituted cyclohexanones has revealed a range of pharmacological activities.

  • Anticancer Activity: Many benzylidene and bis(benzylidene) cyclohexanone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast and neuroblastoma cells[1]. The mechanism often involves the induction of apoptosis.

  • Anti-inflammatory Activity: Diarylidenecyclohexanone derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, exhibiting anti-inflammatory properties[2].

  • Antimicrobial Activity: Various substituted cyclohexanone derivatives have been reported to possess antibacterial and antifungal properties[3][4][5].

The presence of the 4-methoxybenzyl group may enhance interactions with biological targets through hydrogen bonding and hydrophobic interactions. Therefore, this compound could be a valuable candidate for screening in anticancer, anti-inflammatory, and antimicrobial assays.

Biological_Activity cluster_motifs Structural Motifs cluster_activities Potential Biological Activities main_compound This compound motif1 Cyclohexanone Core main_compound->motif1 contains motif2 4-Methoxybenzyl Group main_compound->motif2 contains activity1 Anticancer motif1->activity1 implicated in [13] activity2 Anti-inflammatory motif1->activity2 implicated in [14] activity3 Antimicrobial motif1->activity3 implicated in [2, 3, 5] motif2->activity1 modulates activity motif2->activity2 motif2->activity3

Diagram 3: Potential Structure-Activity Relationships.

Conclusion

While this compound is not a well-documented compound, its synthesis is feasible through standard and reliable organic chemistry reactions such as organocuprate conjugate addition or enolate alkylation. Based on the known biological activities of structurally related compounds, it represents a promising scaffold for investigation in drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological properties.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Arylmethyl Cyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a series of 3-arylmethyl cyclohexanones, compounds of significant interest in medicinal chemistry and drug development due to their versatile structural framework. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy comparison and reference. Detailed experimental protocols for the synthesis and characterization of these compounds are also provided.

Introduction

3-Arylmethyl cyclohexanones are a class of organic compounds characterized by a cyclohexanone ring substituted at the 3-position with an arylmethyl group. The nature of the substituent on the aryl ring can significantly influence the biological activity and physicochemical properties of these molecules. A thorough understanding of their spectroscopic characteristics is crucial for their unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of 3-arylmethyl cyclohexanones, including the parent 3-benzylcyclohexanone and derivatives with electron-donating (methoxy) and electron-withdrawing (chloro) substituents on the aromatic ring. This data has been compiled from various sources and is presented to facilitate comparative analysis.

3-Benzylcyclohexanone
Spectroscopic Data Characteristic Peaks/Values
¹H NMR (CDCl₃, ppm) δ 7.35-7.15 (m, 5H, Ar-H), 2.90 (d, J = 7.0 Hz, 2H, Ar-CH₂), 2.50-2.20 (m, 3H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 2H)
¹³C NMR (CDCl₃, ppm) δ 211.5 (C=O), 140.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 48.0 (CH), 45.0 (CH₂), 41.0 (CH₂), 38.0 (CH₂), 25.0 (CH₂)
IR (KBr, cm⁻¹) ν 3025 (Ar C-H), 2930, 2860 (C-H), 1710 (C=O), 1600, 1495, 1450 (Ar C=C)
Mass Spectrum (m/z) 188 [M]⁺, 91 [C₇H₇]⁺
3-(4-Methoxybenzyl)cyclohexanone
Spectroscopic Data Characteristic Peaks/Values
¹H NMR (CDCl₃, ppm) δ 7.10 (d, J = 8.5 Hz, 2H, Ar-H), 6.85 (d, J = 8.5 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 2.85 (d, J = 7.0 Hz, 2H, Ar-CH₂), 2.50-2.20 (m, 3H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 2H)
¹³C NMR (CDCl₃, ppm) δ 211.8 (C=O), 158.0 (Ar-C-O), 132.0 (Ar-C), 130.0 (Ar-CH), 114.0 (Ar-CH), 55.2 (OCH₃), 48.2 (CH), 44.5 (CH₂), 41.2 (CH₂), 37.5 (CH₂), 25.1 (CH₂)
IR (KBr, cm⁻¹) ν 3000 (Ar C-H), 2935, 2855 (C-H), 1708 (C=O), 1610, 1510, 1245 (Ar-O-C), 1030
Mass Spectrum (m/z) 218 [M]⁺, 121 [CH₃OC₇H₆]⁺
3-(4-Chlorobenzyl)cyclohexanone
Spectroscopic Data Characteristic Peaks/Values
¹H NMR (CDCl₃, ppm) δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 2.88 (d, J = 7.0 Hz, 2H, Ar-CH₂), 2.50-2.20 (m, 3H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 2H)
¹³C NMR (CDCl₃, ppm) δ 211.0 (C=O), 138.5 (Ar-C), 132.0 (Ar-C-Cl), 130.5 (Ar-CH), 128.8 (Ar-CH), 47.8 (CH), 44.8 (CH₂), 41.0 (CH₂), 37.8 (CH₂), 24.9 (CH₂)
IR (KBr, cm⁻¹) ν 3020 (Ar C-H), 2930, 2860 (C-H), 1712 (C=O), 1595, 1490 (Ar C=C), 1090 (Ar-Cl)
Mass Spectrum (m/z) 222/224 [M/M+2]⁺, 125/127 [ClC₇H₆]⁺

Experimental Protocols

The synthesis of 3-arylmethyl cyclohexanones is commonly achieved through a Michael addition reaction, a versatile method for carbon-carbon bond formation. The general procedure involves the conjugate addition of an enolate, generated from cyclohexanone, to an α,β-unsaturated carbonyl compound, which is not the direct precursor in this case. A more direct and widely used method is the Claisen-Schmidt condensation followed by reduction.

General Synthesis of 3-Arylmethyl Cyclohexanones via Claisen-Schmidt Condensation and Subsequent Reduction

This two-step procedure provides a reliable route to the target compounds.

Step 1: Claisen-Schmidt Condensation to form 2-Arylmethylene-cyclohexanone

  • Reaction Setup: To a solution of cyclohexanone (1.0 equivalent) and the desired aryl aldehyde (1.0 equivalent) in ethanol, a catalytic amount of a base such as sodium hydroxide or potassium hydroxide is added.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then poured into cold water, and the resulting precipitate is collected by filtration. The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-arylmethylene-cyclohexanone.

Step 2: Catalytic Hydrogenation to form 3-Arylmethyl Cyclohexanone

  • Reaction Setup: The 2-arylmethylene-cyclohexanone (1.0 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.

  • Reaction Conditions: The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude 3-arylmethyl cyclohexanone. The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are typically prepared as potassium bromide (KBr) pellets.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Logical Workflow and Reaction Pathway

The synthesis of 3-arylmethyl cyclohexanones can be visualized as a sequential process involving the formation of an intermediate followed by its conversion to the final product. The following diagrams illustrate the logical workflow of the synthesis and characterization process, as well as the general reaction pathway.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Characterization Start Start Materials: Cyclohexanone & Aryl Aldehyde Condensation Claisen-Schmidt Condensation Start->Condensation Intermediate 2-Arylmethylene- cyclohexanone Condensation->Intermediate Reduction Catalytic Hydrogenation Intermediate->Reduction Product 3-Arylmethyl Cyclohexanone Reduction->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Logical workflow for the synthesis and spectroscopic characterization of 3-arylmethyl cyclohexanones.

Reaction_Pathway Reactants Cyclohexanone Enolate + Aryl Aldehyde TransitionState1 Aldol Addition Transition State Reactants->TransitionState1 Base Catalyst AldolAdduct Aldol Adduct (Intermediate) TransitionState1->AldolAdduct Dehydration Dehydration AldolAdduct->Dehydration -H₂O Enone 2-Arylmethylene- cyclohexanone Dehydration->Enone Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Enone->Hydrogenation FinalProduct 3-Arylmethyl Cyclohexanone Hydrogenation->FinalProduct

Caption: General reaction pathway for the synthesis of 3-arylmethyl cyclohexanones.

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of substituted cyclohexanones. These cyclic ketones are pivotal scaffolds in organic synthesis and are prevalent in a multitude of biologically active compounds, making them of significant interest to the pharmaceutical industry. This document details their conformational analysis, spectroscopic signatures, reactivity, and synthetic methodologies, with a focus on aspects relevant to drug discovery and development.

Physical Properties of Substituted Cyclohexanones

The physical characteristics of substituted cyclohexanones are fundamentally governed by the nature and position of their substituents, as well as the conformational preferences of the six-membered ring.

General Properties

The parent compound, cyclohexanone, is a colorless to pale yellow oily liquid with an odor reminiscent of acetone.[1][2] Its derivatives often share similar physical states, though melting and boiling points vary significantly with substitution. Key physical properties of unsubstituted cyclohexanone are summarized below as a baseline for comparison.

Table 1: Physical Properties of Cyclohexanone

PropertyValue
Molecular FormulaC₆H₁₀O[1]
Molar Mass98.15 g/mol [1]
Density0.9478 g/mL[3]
Melting Point-47 °C[1]
Boiling Point155.65 °C[3]
Solubility in Water8.6 g/100 mL (20 °C)[3]
Refractive Index (n_D)1.447[3]

Substituents can drastically alter these properties. For instance, the introduction of polar groups like hydroxyls or amines can increase melting point, boiling point, and water solubility, while larger alkyl groups will increase the lipophilicity.

Conformational Analysis

The stereochemistry of substituted cyclohexanones is crucial as it dictates their reactivity and biological interactions. Unlike the planar representation often used, the cyclohexanone ring exists predominantly in a chair conformation to minimize angular and torsional strain.[4] The presence of an sp²-hybridized carbonyl carbon slightly flattens the ring compared to cyclohexane.[4]

Substituents on the ring can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.[5] These two chair conformations are in rapid equilibrium through a process called ring flip.[5]

For monosubstituted cyclohexanes, the equatorial position is generally more stable to avoid steric clashes known as 1,3-diaxial interactions.[5][6] This preference is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[7] A larger A-value indicates a stronger preference for the equatorial position.[7] While originally determined for cyclohexanes, these values provide a useful estimate for the steric bulk of substituents on a cyclohexanone ring.

Table 2: Selected A-Values for Common Substituents

SubstituentA-Value (kcal/mol)
-F0.25
-Cl0.52
-Br0.43[7]
-OH0.87[7]
-CH₃1.74[6]
-CH₂CH₃1.79[7]
-CH(CH₃)₂2.15[7]
-C(CH₃)₃4.9[7]

In 2-substituted cyclohexanones, electronic effects can sometimes override steric considerations. For example, electronegative substituents may prefer the axial position due to stabilizing hyperconjugative interactions, a phenomenon related to the anomeric effect.[8][9]

Caption: Conformational equilibrium of a monosubstituted cyclohexanone.

Spectroscopic Properties

Spectroscopy is essential for the structural elucidation of substituted cyclohexanones.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch is typically observed in the range of 1710-1725 cm⁻¹. The exact position can be influenced by ring strain and conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons alpha to the carbonyl group are deshielded and typically appear in the δ 2.0-2.5 ppm region.[10] Axial and equatorial protons have different chemical shifts and coupling constants, which can be used to determine the ring's conformation.

    • ¹³C NMR: The carbonyl carbon is highly deshielded, with a characteristic chemical shift in the δ 200-220 ppm range.[10]

Table 3: Typical Spectroscopic Data for the Cyclohexanone Moiety

TechniqueFeatureTypical Range
IRC=O Stretch1710 - 1725 cm⁻¹
¹³C NMRC=O Carbonδ 200 - 220 ppm
¹H NMRα-Protonsδ 2.0 - 2.5 ppm[10]

Chemical Properties and Reactivity

The chemistry of substituted cyclohexanones is dominated by the reactivity of the carbonyl group and the acidity of the α-protons.

Acidity of α-Protons and Enolate Chemistry

The protons on the carbons adjacent (alpha) to the carbonyl group are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate.

The pKa of the α-protons of cyclohexanone in DMSO is approximately 26. This acidity is a cornerstone of its reactivity, allowing for deprotonation by a suitable base (e.g., LDA, NaH) to form a nucleophilic enolate. This enolate can then react with various electrophiles.

G Start Substituted Cyclohexanone Enolate Nucleophilic Enolate Start->Enolate Deprotonation Base Base (e.g., LDA) Product α-Substituted Product Enolate->Product Nucleophilic Attack Electrophile Electrophile (E+) (e.g., Alkyl Halide) G cluster_proc Experimental Workflow: Enantioselective Synthesis Start Protected Enone (4) Step1 Asymmetric Transfer Hydrogenation (Ru Catalyst, HCOONa) Start->Step1 Intermediate Chiral Allylic Alcohol (R)-6 Step1->Intermediate Step2 Ketal Deprotection (Montmorillonite K-10) Intermediate->Step2 Product (R)-4-hydroxy-2-cyclohexenone Step2->Product

References

Biological Activity of Novel Cyclohexanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by novel cyclohexanone derivatives. The inherent structural flexibility of the cyclohexanone scaffold makes it a valuable template in medicinal chemistry for the development of new therapeutic agents.[1] This document synthesizes recent findings, focusing on the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Cyclohexanone derivatives have emerged as a promising class of compounds with significant antiproliferative effects against various cancer cell lines.[1] Their mechanisms of action often involve the inhibition of critical cellular targets like tyrosine kinases, tubulin polymerization, and topoisomerase II, or the induction of apoptosis.[2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various cyclohexanone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Diarylidenecyclohexanone (DAC) IIcHeLa>100 (Non-toxic)[3]
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Pulmonary)0.48 mM[4]
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate (Derivative 21)HCT116 (Colon)Not specified, but potent[5]
Fused Xanthene Derivatives (e.g., 3b, 5c, 7b)A549, PC-3, etc.Significant Inhibition[1]
Tetrabromophthalimide Derivative (2f)MDA-MB-4686.7 µg/mL[2]
Cyclohexenone Carboxylate (6a)HT-29 (Colon)60.28[5]
Cyclohexenone Carboxylate (6b)HT-29 (Colon)62.72[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of chemical compounds.

Objective: To determine the concentration at which a cyclohexanone derivative inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cyclohexanone derivative stock solution (in DMSO)

  • Human cancer cell line (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cancer cells. Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test cyclohexanone derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Screening Workflow & Apoptosis Pathway

The general workflow for identifying and characterizing potential anticancer cyclohexanone derivatives is a multi-step process.

G General Workflow for Anticancer Drug Discovery cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical A Compound Design & Synthesis B Molecular Docking (e.g., EGFR, Tubulin) A->B C Cytotoxicity Screening (MTT Assay) B->C D Enzyme Inhibition Assays (e.g., Kinase) C->D E Mechanism of Action (Apoptosis, Cell Cycle) D->E F Animal Model Testing E->F G Toxicity & ADME Studies F->G H Lead Compound G->H

Workflow for anticancer cyclohexanone discovery.

Many cytotoxic cyclohexanone derivatives induce apoptosis (programmed cell death) through the activation of caspases.[5]

Induction of Apoptosis by Cyclohexanone Derivatives cluster_intrinsic Intrinsic Pathway ext_stim Cyclohexanone Derivative bcl2 Bcl-2 (Anti-apoptotic) Downregulation ext_stim->bcl2 inhibits bax Bax (Pro-apoptotic) Upregulation ext_stim->bax activates mito Mitochondrial Stress bcl2->mito bax->mito cas9 Caspase-9 Activation mito->cas9 cas37 Executioner Caspases (Caspase-3, -7) Activation cas9->cas37 apop Apoptosis (Cell Death) cas37->apop

Apoptosis induction via the intrinsic pathway.

Anti-inflammatory Activity

Inflammation is a complex biological response mediated by pathways involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). Diarylidenecyclohexanone (DAC) derivatives have been synthesized and identified as potent inhibitors of these key inflammatory enzymes.[3]

Quantitative Data: Enzyme Inhibition

The inhibitory activity of DACs against pro-inflammatory enzymes highlights their potential as anti-inflammatory agents.

CompoundTarget EnzymeIC50 (µM)Standard DrugStandard IC50 (µM)Reference
Ic COX-2/mPGES-1 (PGE2 production)6.7 ± 0.19Licofelone5.4 ± 0.02[3]
Ie 5-LOX1.4 ± 0.1Zileuton1.2 ± 0.11[3]
Ig 5-LOX1.5 ± 0.13Zileuton1.2 ± 0.11[3]
IIc 5-LOX1.8 ± 0.12Zileuton1.2 ± 0.11[3]
IIc COX-2/mPGES-17.5 ± 0.4Licofelone5.4 ± 0.02[3]
Experimental Protocol: In Vitro COX-2/mPGES-1 Inhibition Assay

This protocol outlines a method to determine the ability of a compound to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator produced by the COX-2/mPGES-1 pathway.

Objective: To measure the IC50 value of a cyclohexanone derivative for the inhibition of PGE2 production.

Materials:

  • Test compounds (Diarylidenecyclohexanone derivatives)

  • Lipopolysaccharide (LPS)

  • RAW 264.7 macrophage cells or similar

  • Cell culture reagents

  • Arachidonic acid

  • PGE2 ELISA kit

  • Licofelone (standard inhibitor)

Procedure:

  • Cell Culture and Stimulation: Culture RAW 264.7 cells in appropriate medium. Seed cells in a 24-well plate and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or the standard inhibitor (licofelone) for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of COX-2 and mPGES-1 enzymes. Incubate for 18-24 hours.

  • Substrate Addition: Add arachidonic acid (the substrate for COX enzymes) to the cell culture and incubate for 30 minutes.

  • Supernatant Collection: Centrifuge the plates to pellet the cells and collect the supernatant, which contains the secreted PGE2.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration. An RT-PCR based study can further confirm if the inhibition is due to reduced expression of COX-2 or mPGES-1.[3]

Visualization: Arachidonic Acid Inflammatory Pathway

Cyclohexanone derivatives can dually inhibit the COX and LOX pathways, which are responsible for producing prostaglandins and leukotrienes, respectively.

Inhibition of Inflammatory Mediators cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflam Inflammation (Pain, Edema, Fever) PGs->Inflam LTs Leukotrienes LOX->LTs LTs->Inflam DAC Diarylidenecyclohexanone Derivatives (e.g., Ic, Ie, IIc) DAC->COX Inhibition DAC->LOX Inhibition

Dual inhibition of COX and LOX pathways.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the urgent development of new antimicrobial agents.[6] Cyclohexanone derivatives, particularly those incorporating piperazine or benzoylhydrazone moieties, have demonstrated significant activity against a spectrum of bacteria and fungi.[6][7]

Quantitative Data: Antimicrobial Screening

The antimicrobial efficacy is often measured by the zone of inhibition in agar diffusion assays or by the Minimum Inhibitory Concentration (MIC) in broth dilution methods.

Compound ClassMicroorganismActivity MetricResultStandardReference
Piperazine Derivatives (4a-4l)Bacillus megaterium (G+)Zone of InhibitionModerate to SignificantAmpicillin[7]
Piperazine Derivatives (4a-4l)Staphylococcus aureus (G+)Zone of InhibitionModerate to SignificantChloramphenicol[7]
Piperazine Derivatives (4a-4l)Escherichia coli (G-)Zone of InhibitionModerate to SignificantNorfloxacin[7]
Piperazine Derivatives (4a-4l)Aspergillus niger (Fungus)Zone of InhibitionModerate to SignificantFluconazole[7]
Benzoylhydrazones (2a-j)S. aureus, E. coli, C. albicansMIC (µg/mL)Not specified, but active-[6]
Oxygenated Derivative from A. nigrosporaRalstonia solanacearumInhibitionStrong-[8]
2,6-diundecylidenecyclohexan-1-one DerivativesG+ve, G-ve bacteria, FungiInhibitionPromising-[9]
Experimental Protocol: Agar Cup-Plate Method

This diffusion method is widely used for preliminary screening of antimicrobial activity.

Objective: To evaluate the ability of synthesized cyclohexanone derivatives to inhibit the growth of various microbial strains.

Materials:

  • Synthesized cyclohexanone derivatives (e.g., 50 µg/mL in DMF).[7]

  • Standard antibiotics (e.g., Ampicillin, Fluconazole).

  • Test microorganisms (e.g., S. aureus, E. coli, A. niger).

  • Nutrient Agar or appropriate growth medium.

  • Sterile Petri dishes.

  • Sterile cork borer (approx. 6-8 mm diameter).

  • Dimethylformamide (DMF) as a solvent control.

Procedure:

  • Media Preparation: Prepare and sterilize the microbial growth medium. Pour the molten agar into sterile Petri dishes and allow it to solidify under aseptic conditions.

  • Inoculation: Prepare a standardized inoculum of the test microorganism. Spread the microbial suspension uniformly over the surface of the solidified agar plates.

  • Cup/Well Creation: Use a sterile cork borer to punch uniform cups or wells in the agar.

  • Sample Loading: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution (50 µg/mL) into the designated wells. Similarly, add the standard antibiotic solutions and a solvent control (DMF) to other wells on the same plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measurement: After incubation, observe the plates for zones of inhibition (clear areas around the wells where microbial growth is inhibited). Measure the diameter of these zones in millimeters (mm).

  • Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. Compare the zone sizes of the test compounds with those of the standard antibiotics and the solvent control. A larger zone indicates greater potency. Several piperazine derivatives showed activity comparable to standard drugs.[7]

References

In-Depth Technical Guide on the Core Mechanism of Action of 3-[(4-Methoxyphenyl)methyl]cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and data reveals a significant gap in the understanding of the specific mechanism of action for 3-[(4-Methoxyphenyl)methyl]cyclohexanone. To date, no dedicated pharmacological or biological studies detailing its molecular targets, signaling pathways, or overall mechanism of action have been published in the public domain.

While research into the biological activities of structurally related compounds exists, it is crucial to note that these findings cannot be directly extrapolated to this compound due to the high degree of specificity in drug-receptor interactions. This guide will briefly touch upon the known activities of similar chemical scaffolds to provide a broader context for future research, while clearly stating that the mechanism for the compound of interest remains unelucidated.

Current State of Knowledge

A systematic search of prominent scientific databases and chemical registries for "this compound" and its synonyms did not yield any studies describing its biological effects or molecular interactions. The compound is primarily documented in the context of chemical synthesis and as a potential building block for more complex molecules.

Biological Activities of Structurally Related Compounds

To provide a contextual framework, this section outlines the known mechanisms of action for compounds that share either the cyclohexanone or the methoxyphenyl moiety. It is imperative to reiterate that these are not the mechanisms of action for this compound.

Cyclohexanone Derivatives

Derivatives of cyclohexanone have been investigated for a variety of biological activities:

  • Antimicrobial and Herbicidal Activity: Certain cyclohexane-1,3-dione derivatives are known to exhibit herbicidal effects through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the metabolic pathway of tyrosine. The inhibitory action is often attributed to the chelation of the ferrous ion within the active site of the enzyme. Some of these derivatives have also shown antibacterial properties.

  • Anti-inflammatory and Antioxidant Properties: Various synthetic cyclohexanone derivatives have been evaluated for their potential as anti-inflammatory and antioxidant agents. The proposed mechanisms, though not fully detailed, often involve the modulation of inflammatory pathways and the scavenging of reactive oxygen species.

Methoxyphenyl-Containing Compounds

The methoxyphenyl group is a common feature in many biologically active molecules, and its presence can significantly influence the pharmacological profile.

  • Central Nervous System Activity: A notable class of compounds, arylcyclohexylamines, which includes molecules with a methoxyphenyl group, has been shown to act as dissociative anesthetics. A key example is 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), which demonstrates moderate affinity for the N-methyl-D-aspartate (NMDA) receptor. This interaction is believed to be the primary mechanism for its psychoactive effects.

Future Research Directions

The absence of data on the mechanism of action of this compound presents a clear opportunity for future investigation. A logical starting point would be a comprehensive screening program to identify any potential biological targets.

Proposed Experimental Workflow

The following diagram outlines a potential workflow for elucidating the mechanism of action of this compound.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_pathway Pathway Analysis Compound Compound High_Throughput_Screening High-Throughput Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Compound->High_Throughput_Screening Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Cytokine Production) Compound->Phenotypic_Screening Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Genetic Approaches) High_Throughput_Screening->Target_Deconvolution Phenotypic_Screening->Target_Deconvolution Target_Validation Target Validation (Biochemical & Cellular Assays) Target_Deconvolution->Target_Validation Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Target_Validation->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Signaling_Pathway_Analysis->In_Vivo_Studies

Caption: A proposed experimental workflow for the elucidation of the mechanism of action of this compound.

Conclusion

Potential Therapeutic Applications of Methoxyphenyl Cyclohexanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphenyl cyclohexanone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this class of compounds, with a focus on their anticancer and neurological activities. We delve into their mechanisms of action, including the inhibition of tubulin polymerization, modulation of topoisomerase I activity, and antagonism of the N-methyl-D-aspartate (NMDA) receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and drug development professionals in the field.

Introduction

The methoxyphenyl cyclohexanone core structure has proven to be a privileged scaffold for the development of novel therapeutic agents. The presence of the methoxy group on the phenyl ring and the cyclohexanone moiety provides a unique combination of lipophilicity and hydrogen bonding capabilities, allowing for diverse interactions with biological targets. This has led to the discovery of potent compounds with potential applications in oncology and neurology. This guide will explore the key therapeutic areas where methoxyphenyl cyclohexanone derivatives have shown promise.

Anticancer Applications

Several methoxyphenyl cyclohexanone derivatives have demonstrated significant anticancer activity through various mechanisms. These include the disruption of microtubule dynamics and the inhibition of DNA topoisomerase I, both of which are critical for cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Certain methoxyphenyl cyclohexanone analogs act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

CompoundCancer Cell LineIC50 (µM)Reference
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneHL-60 (Human promyelocytic leukemia)0.04[1]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneSF-295 (Human glioblastoma)<0.009Magalhães, H. I. F., et al. (2010)
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneMDA-MB-435 (Human melanoma)0.06Magalhães, H. I. F., et al. (2010)
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneHCT-8 (Human colon cancer)0.12Magalhães, H. I. F., et al. (2010)

A fluorescence-based tubulin polymerization assay can be performed using a commercially available kit (e.g., from Cytoskeleton, Inc.).

  • Reagents: Porcine brain tubulin (>99% pure), GTP, glycerol, fluorescence reporter (e.g., DAPI), and the test compound.

  • Procedure:

    • Reconstitute tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

    • In a 96-well plate, combine the tubulin solution with GTP, glycerol (to enhance polymerization), and the fluorescence reporter.

    • Add the methoxyphenyl cyclohexanone derivative at various concentrations.

    • Incubate the plate at 37°C to initiate polymerization.

    • Monitor the fluorescence intensity over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

    • The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to a vehicle control.

G cluster_drug Drug Action cluster_cellular Cellular Effects cluster_apoptosis Apoptotic Pathway Methoxyphenyl_Cyclohexanone Methoxyphenyl Cyclohexanone Derivative Tubulin αβ-Tubulin Dimers Methoxyphenyl_Cyclohexanone->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Leads to Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Induces Caspase_Activation Caspase Activation Mitotic_Catastrophe->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Inhibition of tubulin polymerization by methoxyphenyl cyclohexanones.

Inhibition of Topoisomerase I

Certain derivatives, such as 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91), have been identified as catalytic inhibitors of topoisomerase I.[2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. These compounds have shown particular efficacy against tamoxifen-resistant breast cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
RL90TamC3 (Tamoxifen-resistant MCF-7)0.23[2]
RL90TamR3 (Tamoxifen-resistant MCF-7)0.28[2]
RL90MCF-7 (Parental)0.62[2]
RL91TamC3 (Tamoxifen-resistant MCF-7)0.11[2]
RL91TamR3 (Tamoxifen-resistant MCF-7)0.13[2]
RL91MCF-7 (Parental)0.35[2]
  • Reagents: Supercoiled plasmid DNA, purified human topoisomerase I, reaction buffer, and the test compound.

  • Procedure:

    • Incubate the supercoiled plasmid DNA with topoisomerase I in the reaction buffer in the presence or absence of the methoxyphenyl cyclohexanone derivative.

    • The reaction allows the enzyme to relax the supercoiled DNA into its relaxed form.

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

    • In the presence of an inhibitor, the conversion of supercoiled DNA to relaxed DNA will be reduced.

    • Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

G cluster_drug Drug Action cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptotic Pathway RL90_RL91 RL90 / RL91 Top1 Topoisomerase I RL90_RL91->Top1 Inhibits Catalytic Activity DNA_Breaks DNA Strand Breaks Top1->DNA_Breaks Leads to Accumulation of ATM_ATR ATM/ATR Kinases DNA_Breaks->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates and Activates Bax Bax Upregulation p53->Bax Increases Transcription of Bcl2 Bcl-2 Downregulation p53->Bcl2 Decreases Transcription of Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction via Topoisomerase I inhibition.

Neurological Applications

Methoxyphenyl cyclohexanone derivatives have also been investigated for their potential in treating neurological disorders, primarily through their interaction with the NMDA receptor.

NMDA Receptor Antagonism

Analogues of ketamine and phencyclidine containing the methoxyphenyl cyclohexanone scaffold, such as methoxetamine, have been shown to be high-affinity ligands for the PCP site on the NMDA receptor.[3] Antagonism of the NMDA receptor is a key mechanism underlying the action of dissociative anesthetics and is being explored for the treatment of depression and neuropathic pain.

CompoundReceptor SiteKi (nM)Reference
MethoxetamineNMDA (PCP site)258[3]
3-MeO-PCPNMDA (PCP site)20[3]
4-MeO-PCPNMDA (PCP site)55[3]
KetamineNMDA (PCP site)640[3]
Phencyclidine (PCP)NMDA (PCP site)59[3]

A radioligand binding assay is commonly used to determine the affinity of compounds for the NMDA receptor.

  • Reagents: Rat brain membranes, [3H]MK-801 (a high-affinity NMDA receptor channel blocker), and the test compound.

  • Procedure:

    • Prepare a suspension of rat brain membranes.

    • Incubate the membranes with a fixed concentration of [3H]MK-801 and varying concentrations of the methoxyphenyl cyclohexanone derivative.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_cellular_response Cellular Response NMDA_Receptor NMDA Receptor (Heterotetramer) Ion_Channel Ion Channel Pore GluN1 GluN1 Subunit (Glycine Binding) GluN2 GluN2 Subunit (Glutamate Binding) Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Blocks Glutamate Glutamate Glutamate->GluN2 Glycine Glycine Glycine->GluN1 Methoxetamine Methoxetamine Methoxetamine->Ion_Channel Binds to PCP Site Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Prevents Activation of Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Modulates

Caption: Mechanism of NMDA receptor antagonism by methoxyphenyl cyclohexanones.

Synthesis of Key Derivatives

The synthesis of methoxyphenyl cyclohexanone derivatives often involves multi-step procedures. Below are generalized workflows for the synthesis of key compounds discussed in this guide.

Synthesis of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone

A common route for the synthesis of this class of compounds is through a Friedel-Crafts acylation reaction.

G Anisole Anisole Reaction Friedel-Crafts Acylation Anisole->Reaction Trimethoxybenzoyl_Chloride 3,4,5-Trimethoxybenzoyl Chloride Trimethoxybenzoyl_Chloride->Reaction AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction Catalyst Product (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone Reaction->Product

Caption: Synthetic workflow for a tubulin polymerization inhibitor.

Synthesis of 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)

This compound can be synthesized via a Claisen-Schmidt condensation reaction.

G Cyclohexanone Cyclohexanone Reaction Claisen-Schmidt Condensation Cyclohexanone->Reaction Pyridine_3_carboxaldehyde Pyridine-3-carboxaldehyde (2 equivalents) Pyridine_3_carboxaldehyde->Reaction Base Base (e.g., NaOH) Base->Reaction Catalyst Product 2,6-bis(pyridin-3-ylmethylene)- cyclohexanone (RL90) Reaction->Product

Caption: Synthetic workflow for a topoisomerase I inhibitor.

Conclusion and Future Directions

Methoxyphenyl cyclohexanone derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics in oncology and neurology. Their diverse mechanisms of action, including tubulin polymerization inhibition, topoisomerase I inhibition, and NMDA receptor antagonism, underscore the versatility of this chemical scaffold. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as to improve the pharmacokinetic profiles of these compounds. Further elucidation of their downstream signaling pathways will be crucial for understanding their full therapeutic potential and for the rational design of next-generation drugs based on the methoxyphenyl cyclohexanone core.

References

In Silico Docking of Cyclohexenone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, methodologies, and applications of in silico molecular docking studies focusing on cyclohexenone derivatives. Cyclohexenones are a versatile class of organic compounds that form the structural core of numerous biologically active molecules, making them a subject of intense interest in medicinal chemistry and drug discovery. Molecular docking serves as a powerful computational tool to predict the binding interactions between these derivatives and their macromolecular targets, thereby guiding the rational design of novel therapeutic agents.

This document outlines detailed experimental protocols for conducting molecular docking studies, presents quantitative binding data from recent research, and visualizes key biological pathways and experimental workflows to provide a comprehensive resource for professionals in the field.

Experimental Protocols for Molecular Docking

Molecular docking simulations are multi-step processes that require careful preparation of both the protein target and the small molecule ligand. The general workflow aims to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of their interaction.[1][2]

Step 1: Target Protein Preparation

The initial step involves obtaining and preparing the three-dimensional structure of the target protein.

  • Structure Retrieval : Obtain the 3D crystal structure of the target protein from a public repository such as the Protein Data Bank (PDB). The structure should ideally be of high resolution and co-crystallized with a reference ligand.

  • Initial Cleaning : Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[3][4][5] This is crucial as they can interfere with the docking process.

  • Protonation and Charge Assignment : Add polar hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign atomic charges using a force field like Kollman charges.[2][3] This step is critical for accurately calculating electrostatic interactions.

  • Structural Refinement : Repair any missing residues or atoms in the protein structure using modeling software. The protein is generally treated as a rigid entity in standard docking procedures to reduce computational complexity.[2]

Step 2: Ligand Preparation

The cyclohexenone derivatives (ligands) must also be prepared for the simulation.

  • Structure Generation : Draw the 2D structure of the cyclohexenone derivatives using chemical drawing software like ChemDraw or ACD/ChemSketch.[6][7]

  • 3D Conversion and Optimization : Convert the 2D structures into 3D models. Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[8]

  • Charge and Bond Definition : Assign appropriate partial charges to the ligand atoms. Define the rotatable bonds within the ligand, which allows the docking software to explore different conformations of the molecule within the protein's binding site.[9]

Step 3: Docking Simulation

This is the core computational step where the ligand is docked into the protein's active site.

  • Grid Box Definition : Define the search space for the docking algorithm. This is typically a grid box centered on the active site, identified either from the position of a co-crystallized ligand or through binding site prediction algorithms.[6][10]

  • Execution of Docking Algorithm : Run the molecular docking simulation using software such as AutoDock Vina or PyRx.[4][11] These programs employ search algorithms, like the Lamarckian Genetic Algorithm, to explore numerous possible binding poses of the flexible ligand within the rigid receptor.[3]

  • Scoring and Ranking : The software evaluates each binding pose using a scoring function, which estimates the binding free energy (ΔG) or provides a docking score. The poses are then ranked, with the lowest energy or highest score representing the most probable binding mode.[2]

Step 4: Post-Docking Analysis

The final step involves analyzing the results to gain biological insights.

  • Pose Analysis : Visualize the top-ranked docking poses to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the cyclohexenone derivative and the amino acid residues of the target protein.

  • Binding Affinity Evaluation : The docking score or calculated binding energy provides a quantitative estimate of the binding affinity. These values are crucial for comparing different derivatives and prioritizing candidates for experimental validation.

  • Validation : Compare the predicted binding pose of a known inhibitor with its orientation in an experimentally determined crystal structure. A low Root Mean Square Deviation (RMSD) between the two poses indicates a reliable docking protocol.

Visualization of Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships. The following diagrams adhere to strict color and contrast guidelines for maximum clarity.

In Silico Docking Workflow

docking_workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Retrieve Protein Structure (e.g., from PDB) CleanP 2. Clean Protein (Remove Water, Ligands) PDB->CleanP AddH 3. Add Hydrogens & Assign Charges CleanP->AddH Grid 7. Define Grid Box (Active Site) AddH->Grid DrawL 4. Draw 2D Ligand Structure Convert3D 5. Convert to 3D & Energy Minimize DrawL->Convert3D PrepL 6. Assign Charges & Define Rotatable Bonds Convert3D->PrepL PrepL->Grid Dock 8. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Score 9. Score & Rank Poses Dock->Score Analyze 10. Analyze Interactions (H-bonds, Hydrophobic) Score->Analyze Validate 11. Validate Protocol (RMSD Calculation) Analyze->Validate Hit 12. Hit Identification & Optimization Validate->Hit

Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathways Targeted by Cyclohexenone Derivatives

Cyclohexenone derivatives have been investigated as inhibitors of several key proteins involved in disease progression. Understanding the signaling pathways governed by these proteins is essential for appreciating the therapeutic potential of the inhibitors.

The c-Met receptor tyrosine kinase is often dysregulated in cancer. Its activation by Hepatocyte Growth Factor (HGF) triggers multiple downstream pathways that promote cell proliferation, survival, and metastasis.[3][11][12]

cMet_pathway cluster_downstream Downstream Signaling Cascades HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS-RAF-MEK-ERK cMet->RAS PI3K PI3K-AKT-mTOR cMet->PI3K STAT JAK-STAT cMet->STAT Inhibitor Cyclohexenone Derivative Inhibitor->cMet Inhibits Outcome Proliferation Survival Invasion Angiogenesis RAS->Outcome PI3K->Outcome STAT->Outcome

Caption: The c-Met signaling pathway and the point of inhibition.

The Urokinase-type Plasminogen Activator (uPA) and its receptor (uPAR) play a critical role in cancer cell invasion and metastasis by degrading the extracellular matrix (ECM) and activating intracellular signaling.[10][13][14]

uPA_pathway cluster_proteolysis Extracellular Proteolysis cluster_signaling Intracellular Signaling uPA uPA uPAR uPAR (Receptor) uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Activates Integrins Integrins uPAR->Integrins Co-localizes Inhibitor Cyclohexenone Derivative Inhibitor->uPA Inhibits Plasmin Plasmin Plasminogen->Plasmin ECM ECM Degradation Plasmin->ECM Outcome Cell Migration Invasion Metastasis ECM->Outcome FAK_Src FAK/Src -> ERK Integrins->FAK_Src FAK_Src->Outcome

Caption: The dual role of the uPA/uPAR system in proteolysis and signaling.

Many cytotoxic agents, including certain cyclohexenone derivatives, function by disrupting microtubule dynamics. They inhibit the polymerization of tubulin dimers into microtubules, which are essential for cell division, leading to cell cycle arrest.[15][16][17]

tubulin_pathway Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest Disruption leads to Inhibitor Cyclohexenone Derivative Inhibitor->Tubulin Binds & Sequesters

References

Synthesis and characterization of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone

Introduction

(2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone is a synthetic organic compound belonging to the bis-chalcone family. Its structure features a central cyclohexanone ring flanked by two 4-methoxybenzylidene groups. This class of molecules is of significant interest to researchers due to the diverse biological activities exhibited by its analogues, including anti-inflammatory and potential anticancer properties. The symmetrical nature and conjugated system of the molecule also make it a subject of study in materials science. This guide provides a comprehensive overview of its synthesis via Claisen-Schmidt condensation and its detailed characterization using various spectroscopic and analytical techniques.

Synthesis

The primary route for synthesizing (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone is the base-catalyzed Claisen-Schmidt condensation. This reaction involves the double aldol condensation of cyclohexanone with two equivalents of 4-methoxybenzaldehyde. The base, typically sodium hydroxide, facilitates the formation of a cyclohexanone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final conjugated product.

G cluster_workflow Synthesis Workflow reagents Reactants: - Cyclohexanone - 4-Methoxybenzaldehyde (2 eq.) - Catalyst (e.g., NaOH) mixing Mixing & Stirring (Solvent or Solvent-free) reagents->mixing reaction Reaction Progression (e.g., 15 min at 293 K) mixing->reaction workup Aqueous Work-up (Wash with water to remove catalyst) reaction->workup filtration Filtration workup->filtration purification Recrystallization (e.g., from Ethanol) filtration->purification product Final Product: Yellow Crystalline Solid purification->product

Caption: Workflow for the synthesis of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone.

Experimental Protocols

Synthesis via Base-Catalyzed Condensation

A solvent-free synthesis protocol has been reported to be effective.[1]

  • Reaction Setup: In a 50 mL flask, combine cyclohexanone (2.0 mmol), 4-methoxybenzaldehyde (4.0 mmol), and powdered sodium hydroxide (4.0 mmol).

  • Reaction: Stir the mixture vigorously at room temperature (293 K) for approximately 15 minutes. The mixture will solidify as the reaction proceeds.

  • Work-up: Once the reaction is complete, add distilled water to the solid mass and break it up. Wash the crude product thoroughly with water several times to remove the sodium hydroxide catalyst.

  • Purification: Filter the resulting solid and recrystallize it from hot ethanol to yield the pure product as yellow needles.[2]

  • Drying: Dry the purified crystals in a vacuum oven.

Characterization Data

The structural elucidation of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone is accomplished through a combination of spectroscopic and analytical methods.

Physical and Crystallographic Data

The compound is a yellow crystalline solid with a melting point in the range of 160-162°C.[2] Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system, providing definitive structural information.[1][3]

ParameterValueReference
Molecular Formula C₂₂H₂₂O₃[1][4]
Molecular Weight 334.40 g/mol [1][4]
Appearance Yellow needles[2]
Melting Point 160-162°C[2]
Crystal System Monoclinic[1][3]
a (Å) 9.0129 (8)[1]
b (Å) 9.4874 (10)[1]
c (Å) 20.9416 (17)[1]
β (°) 100.518 (1)[1]
Volume (ų) 1760.6 (3)[1]
Spectroscopic Data

Spectroscopic analysis confirms the presence of key functional groups and the overall molecular structure.

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentReference
7.76Singlet2HVinylic protons[2]
7.45Doublet4HAromatic (ortho to OCH₃)[2]
6.93Doublet4HAromatic (meta to OCH₃)[2]
3.84Singlet6HMethoxy (-OCH₃)[2]
2.92Triplet4HAllylic CH₂ (Cyclohexanone)[2]
1.81Quintet2HCH₂ (Cyclohexanone)[2]

The carbon NMR spectrum identifies all unique carbon atoms in the structure.

Chemical Shift (δ ppm)AssignmentReference
190.81Carbonyl Carbon (C=O)[2][3]
160.52Aromatic Carbon (C-OCH₃)[2][3]
137.1Vinylic Carbon[2][3]
134.96Cyclohexanone Carbon (α to C=O)[2][3]
132.82Aromatic Carbons (ortho to benzylidene)[2][3]
129.37Aromatic Carbon (ipso to benzylidene)[2][3]
114.50Aromatic Carbons (meta to benzylidene)[2][3]
59.93Methoxy Carbon (-OCH₃)[2]
29.12Allylic CH₂ Carbon (Cyclohexanone)[2]
23.64CH₂ Carbon (Cyclohexanone)[2]

The IR spectrum confirms the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
1658C=O Stretching (α,β-unsaturated ketone)[2][3]
1593C=C Stretching (Vinylic and Aromatic)[2][3]
1556, 1508Aromatic C=C Stretching[2][3]
1247Aromatic C-O Stretching (Aryl ether)[2][3]
835Para-disubstituted Benzene Ring C-H Bending[2][3]

Mass spectrometry confirms the molecular weight of the compound.

Ion/Fragmentm/z (Observed)DescriptionReference
[M+H]⁺335Protonated Molecular Ion[2][3]
[M-C₈H₇O+H]⁺214Loss of a methoxybenzylidene group[2][3]

Potential Signaling Pathway Interactions

While specific empirical data on the signaling pathways modulated by (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone is limited, related analogues have demonstrated significant biological activity. For instance, some bis(benzylidene)cyclohexanone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[5][6] Other analogues have been found to modulate proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) in cancer cells.[3] These findings suggest that the bis(benzylidene)cyclohexanone scaffold can interact with crucial cellular signaling pathways.

G cluster_pathway Potential Signaling Interactions of Analogues cluster_inflammation Inflammatory Pathway cluster_cancer Cancer-Related Pathways compound Bis(benzylidene) cyclohexanone Analogues COX COX Enzymes compound->COX Inhibition EGFR EGFR compound->EGFR Modulation VEGF VEGF compound->VEGF Modulation Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Potential signaling pathways modulated by analogous bis(benzylidene) cyclohexanones.

References

Antimicrobial Potential of Functionalized Cyclohexane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Functionalized cyclohexane derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This technical guide provides an in-depth overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of these derivatives, intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Synthesis and Structure-Activity Relationships

The antimicrobial efficacy of cyclohexane derivatives is intricately linked to their structural features. The cyclohexane ring serves as a versatile scaffold, allowing for the introduction of various functional groups that modulate the compound's biological activity.

A notable class of these compounds is the N,N-dibenzyl-cyclohexane-1,2-diamine derivatives . A study involving 44 structurally diverse compounds of this class revealed that certain substitutions on the dibenzyl groups significantly enhance their antimicrobial potency against both Gram-positive and Gram-negative bacteria.[1] Some of these derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 μg/mL, demonstrating activity superior to the antibiotic tetracycline.[1] Furthermore, these compounds showed promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidum.[1] The lipophilicity of the substituents on the aromatic rings has been identified as a crucial factor influencing the antibacterial activity.[2]

Another class of interest is the 2,6-diundecylidenecyclohexan-1-one derivatives . The synthesis of these compounds starts from cyclohexanone and undecanal, followed by reactions to introduce various heterocyclic moieties such as quinazoline and indazole.[3] Several of these derivatives have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[3]

The antimicrobial potential of cyclohexane derivatives is not limited to these classes. Various other functionally substituted cyclohexane compounds, including cyclohexane triones and C-(3-aminomethyl-cyclohexyl)-methylamine derivatives, have also demonstrated significant antimicrobial properties.[2]

Quantitative Antimicrobial Activity Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for a selection of functionalized cyclohexane derivatives against various microbial strains. This data provides a comparative overview of their potency.

Compound ClassSpecific Derivative (if specified)Microbial StrainMIC (µg/mL)Reference
N,N-dibenzyl-cyclohexane-1,2-diamineCompounds 17, 18, 19, 20, 26, 37, 38Gram-positive and Gram-negative bacteria0.0005 - 0.032[1]
Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acidCompound 2aMycobacterium smegmatis64[4]
Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acidCompound 2cMycobacterium smegmatis64[4]
Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acidCompound 2cStaphylococcus aureus64[4]
Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acidCompound 2aStaphylococcus aureus256[4]
Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acidCompound 2bYersinia enterocolitica64[4]
Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acidCompound 2fCandida albicans256[4]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of functionalized cyclohexane derivatives is attributed to several proposed mechanisms of action. The structural diversity within this class of compounds allows for multiple cellular targets.

One of the primary proposed mechanisms is the disruption of the bacterial cell membrane . The lipophilic nature of many cyclohexane derivatives facilitates their interaction with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death. This mode of action is particularly relevant for derivatives with cationic functional groups that can interact with the negatively charged components of bacterial membranes.

Another intriguing mechanism is the targeting of the glmS riboswitch . The glmS riboswitch is a regulatory element found in the 5'-untranslated region of bacterial mRNA that controls the expression of the glucosamine-6-phosphate synthetase (glmS) gene.[5] This enzyme is crucial for the synthesis of glucosamine-6-phosphate, an essential precursor for the bacterial cell wall.[6] Certain cyclohexane compounds have been found to act as agonists of the glmS riboswitch, inducing self-cleavage of the mRNA and thereby inhibiting the synthesis of the GlmS enzyme.[5][7] This disruption of cell wall synthesis leads to bacterial cell death.

For cyclohexane triones , the mechanism appears to be the inhibition of the transport of low-molecular-weight hydrophilic substances into the bacterial cell, a mode of action similar to that of hexachlorophene.[8] Notably, this action does not appear to cause immediate disruption of the cytoplasmic membrane.[8]

G cluster_membrane Membrane Disruption cluster_riboswitch glmS Riboswitch Targeting Membrane Bacterial Cell Membrane Disruption Increased Permeability & Leakage Membrane->Disruption Interaction of Cyclohexane Derivative Death1 Cell Death Disruption->Death1 Riboswitch glmS Riboswitch Activation Activation & mRNA Self-Cleavage Riboswitch->Activation Binding of Cyclohexane Derivative Inhibition Inhibition of GlmS Enzyme Synthesis Activation->Inhibition CellWall Disruption of Cell Wall Synthesis Inhibition->CellWall Death2 Cell Death CellWall->Death2

Caption: Proposed mechanisms of antimicrobial action for functionalized cyclohexane derivatives.

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is paramount in the evaluation of new compounds. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of functionalized cyclohexane derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and standardized technique.[9][10][11][12]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)

  • Test compound (functionalized cyclohexane derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Reference antibiotic (e.g., tetracycline, ampicillin)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial twofold dilutions of the test compound in the microtiter plate wells using MHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a 1:1 dilution of the compound.

  • Include positive and negative control wells on each plate.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, determine the MIC by observing the lowest concentration of the compound at which there is no visible growth (turbidity). This can be done visually or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.[11]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is typically performed after the MIC has been determined.[7][8][13]

Materials:

  • MIC plate from the previous assay

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips or loops

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Spread the aliquot onto a fresh agar plate.

  • Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.[7][8]

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Cyclohexane Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification MIC Minimum Inhibitory Concentration (MIC) Assay Purification->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC SAR Structure-Activity Relationship (SAR) Studies MBC->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Toxicity Toxicity & In Vivo Studies Mechanism->Toxicity

Caption: Experimental workflow for antimicrobial cyclohexane derivatives.

Conclusion

Functionalized cyclohexane derivatives represent a valuable and promising avenue for the discovery of new antimicrobial agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and their varied mechanisms of action, including membrane disruption and riboswitch targeting, offer potential solutions to combat antimicrobial resistance. The data and protocols presented in this guide are intended to facilitate further research and development in this critical area. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be essential for the design of potent and specific antimicrobial therapeutics.

References

The Evolving Landscape of Amidrazone Derivatives: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amidrazone derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] Their inherent structural flexibility allows for the synthesis of diverse libraries of compounds with activities ranging from anti-inflammatory and antiproliferative to antimicrobial and antiviral.[1][3] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of novel amidrazone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and biological evaluation workflows.

Unveiling the Biological Potential: Quantitative Insights

The biological evaluation of new amidrazone derivatives has yielded significant quantitative data, primarily focusing on their anti-inflammatory, antiproliferative, and antimicrobial properties. These findings are crucial for understanding how structural modifications influence biological activity and for guiding the design of more potent and selective therapeutic agents.

Anti-inflammatory and Antiproliferative Activities

Recent studies have focused on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety.[1][4] The anti-inflammatory and antiproliferative activities of these compounds were assessed using human peripheral blood mononuclear cells (PBMCs).[1][4]

Table 1: Anti-inflammatory and Antiproliferative Activity of Amidrazone Derivatives

CompoundConcentration (µg/mL)Inhibition of TNF-α Secretion (%)Inhibition of IL-6 Secretion (%)Inhibition of IL-10 Secretion (%)Antiproliferative Activity (% inhibition)
2a 100---> Ibuprofen
2b 100~92-99~93~92-99-
2d 100---> Ibuprofen
2f 10, 50, 100~66-81--> Ibuprofen
3a 10-~35--
3b 10-~10-12--

Data sourced from multiple studies.[1][4]

The data reveals that specific substitutions significantly impact the biological effects. For instance, compound 2f demonstrated potent and dose-dependent inhibition of TNF-α secretion.[1][4] Derivative 2b was a powerful inhibitor of multiple cytokines at a high dose.[1][4] Notably, compounds 2a , 2d , and 2f exhibited greater antiproliferative activity than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen at a concentration of 100 µg/mL.[1][4]

Antimicrobial Activity

The antimicrobial potential of these novel amidrazone derivatives was evaluated against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined to quantify their efficacy.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Amidrazone Derivatives

CompoundStaphylococcus aureusMycobacterium smegmatisYersinia enterocoliticaEscherichia coliKlebsiella pneumoniaeCandida albicans
2b --64256256-
2c BacteriostaticBacteriostatic----
2f --128--256
Ampicillin 0.516168--

Data sourced from a comprehensive study on new amidrazone derivatives.[4]

The results indicate that derivative 2b displayed selective and moderate activity against Y. enterocolitica, while also inhibiting E. coli and K. pneumoniae at higher concentrations.[4] Compound 2c showed bacteriostatic effects against Gram-positive bacteria.[4]

Deciphering the Structure-Activity Relationship

The analysis of these quantitative results allows for the establishment of key structure-activity relationships:

  • Influence of Substituents on Antiproliferative Activity: The presence of a 2-pyridyl group at the R¹ position is considered crucial for the antiproliferative effects of these amidrazone derivatives.[1] Furthermore, the introduction of a 4-nitrophenyl or 4-methylphenyl substituent at the R² position can enhance this activity.[1]

  • Role of the Cyclohexene Ring: The double bond within the cyclohex-1-ene ring appears to positively contribute to the antiproliferative activity.[1]

  • Impact on Cytokine Inhibition: The most effective inhibition of cytokines (TNF-α, IL-6, and IL-10) was observed in derivatives containing two pyridyl substituents at both the R¹ and R² positions.[1]

  • Antimicrobial Activity Determinants: The specific substitutions on the amidrazone core dictate the antimicrobial spectrum and potency. For example, the substituent pattern in compound 2b confers selective activity against Y. enterocolitica.[4]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of these novel amidrazone derivatives follow standardized and reproducible protocols.

General Synthesis of Amidrazone Derivatives (2a-2f)

The synthesis of the target amidrazone derivatives involves the reaction of precursor amidrazones (1a-1f) with 3,4,5,6-tetrahydrophthalic anhydride.[1]

Protocol:

  • Dissolve 0.3 g (approximately 0.9 mmol) of the respective amidrazone (1a-1f) and 0.2 g (approximately 0.9 mmol) of 3,4,5,6-tetrahydrophthalic anhydride in 30 mL of diethyl ether.[1]

  • Allow the reaction mixture to stand for 3 days at room temperature.[1]

  • Filter the resulting solid product.

  • Wash the filtered solid with 10 mL of diethyl ether to remove any unreacted starting materials.[1]

  • Dry the final compound.[1]

This straightforward procedure generally results in high yields, with most derivatives being obtained in over 90% yield.[1]

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification Amidrazones Amidrazones (1a-1f) Reaction Reaction in Diethyl Ether (3 days) Amidrazones->Reaction Anhydride 3,4,5,6-Tetrahydrophthalic Anhydride Anhydride->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Diethyl Ether Filtration->Washing Drying Drying Washing->Drying Product Amidrazone Derivatives (2a-2f) Drying->Product

Caption: General workflow for the synthesis of new amidrazone derivatives.

Biological Activity Assays

The biological activities of the synthesized compounds were assessed through a series of in vitro assays using human peripheral blood mononuclear cells (PBMCs).

1. Cell Toxicity Analysis: The toxicity of the new derivatives was evaluated on PBMCs to determine safe concentrations for subsequent assays.[1]

2. Antiproliferative Activity Assay:

  • PBMCs are stimulated with a mitogen to induce proliferation.[1][4]

  • The stimulated cells are then treated with the synthesized amidrazone derivatives at various concentrations.

  • The antiproliferative effect is measured and compared to a control (e.g., ibuprofen).[1][4]

3. Cytokine Production Analysis:

  • PBMCs are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.[5]

  • The stimulated cells are treated with the test compounds.

  • The levels of TNF-α, IL-6, IL-10, and IL-1β in the cell culture supernatant are quantified using appropriate immunoassays.[1][4]

4. Antimicrobial Activity Assay (MIC Determination):

  • The minimal inhibitory concentration (MIC) is determined using the broth microdilution method against a panel of bacterial and fungal strains.[4][5]

G cluster_assays Biological Assays PBMCs Human Peripheral Blood Mononuclear Cells (PBMCs) Toxicity Toxicity Assay PBMCs->Toxicity Antiproliferative Antiproliferative Assay (Mitogen-stimulated) PBMCs->Antiproliferative Cytokine Cytokine Production Assay (LPS-stimulated) PBMCs->Cytokine Antimicrobial Antimicrobial Assay (MIC Determination) Synthesized_Compounds Synthesized Amidrazone Derivatives Synthesized_Compounds->Toxicity Synthesized_Compounds->Antiproliferative Synthesized_Compounds->Cytokine Synthesized_Compounds->Antimicrobial

Caption: Workflow for the biological evaluation of new amidrazone derivatives.

Future Directions and Conclusion

The structure-activity relationship studies of new amidrazone derivatives have provided invaluable insights into the structural requirements for potent anti-inflammatory, antiproliferative, and antimicrobial activities. The established SAR provides a rational basis for the design and synthesis of next-generation amidrazone-based therapeutics with improved efficacy and selectivity. Future research should focus on exploring a wider range of substitutions, elucidating the precise mechanisms of action, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates. The versatility of the amidrazone scaffold ensures its continued importance in the quest for novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Anilines from Cyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted anilines, valuable intermediates in pharmaceuticals and material science, from readily available cyclohexanone precursors. The methodologies outlined below offer diverse approaches, including catalytic dehydrogenative aromatization and photochemical strategies, catering to a range of substrate scopes and functional group tolerances.

Introduction

The synthesis of substituted anilines is a cornerstone of modern organic chemistry, with applications spanning drug discovery, agrochemicals, and functional materials. Traditional methods often rely on the functionalization of pre-existing aromatic rings, which can present challenges in regioselectivity. The use of cyclohexanones as starting materials offers a powerful alternative, allowing for the construction of the aniline ring with substituents positioned in a controlled manner. This document details three prominent methods for this transformation, providing experimental protocols, quantitative data, and workflow diagrams to facilitate their application in a research and development setting.

Method 1: Catalytic Dehydrogenative Aromatization of Cyclohexanone Oximes

This method provides an efficient route to primary anilines from cyclohexanone oximes, which can be formed in situ from the corresponding cyclohexanones. The use of a heterogeneous palladium catalyst on a layered double hydroxide support allows for high yields and selectivity under ligand- and additive-free conditions.[1][2]

Reaction Scheme

A plausible reaction pathway involves the dehydration of the cyclohexanone oxime followed by a dehydrogenation sequence to yield the primary aniline.[2][3]

Experimental Workflow

cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification catalyst Pd(OH)x/LDH Catalyst setup Combine Catalyst & Reagents in DMA Solvent catalyst->setup reagents Cyclohexanone/Oxime Hydroxylamine (for one-pot) reagents->setup conditions Heat to 130-150°C under Argon Atmosphere setup->conditions filter Filter to Remove Catalyst conditions->filter extract Solvent Extraction filter->extract purify Column Chromatography extract->purify product Substituted Aniline purify->product

Caption: Workflow for the synthesis of anilines from cyclohexanones via catalytic dehydrogenative aromatization.

Quantitative Data
Substrate (Cyclohexanone)Nitrogen SourceCatalyst Loading (mol %)Temperature (°C)Yield (%)Citation
CyclohexanoneHydroxylamine113099[1]
4-MethylcyclohexanoneHydroxylamine113095[1]
4-tert-ButylcyclohexanoneHydroxylamine113092[1]
4-MethoxycyclohexanoneHydroxylamine113085[1]
4-PhenylcyclohexanoneHydroxylamine113088[1]
Cyclohexanone Oxime-1130>99[2]
4-Methylcyclohexanone Oxime-113096[2]
Experimental Protocol

One-Pot Synthesis from Cyclohexanone:

  • To a reaction vessel, add the substituted cyclohexanone (0.5 mmol), hydroxylamine hydrochloride (0.6 mmol), and the Pd(OH)x/LDH catalyst (1 mol % Pd).

  • Add N,N-dimethylacetamide (DMA, 2 mL) as the solvent.

  • Seal the vessel and purge with argon.

  • Heat the reaction mixture to 130°C and stir for the required time (typically 12-24 hours), monitoring by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture to remove the heterogeneous catalyst. The catalyst can be washed with an organic solvent and reused.[1][2]

  • The filtrate is then subjected to a standard aqueous work-up and extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted aniline.

Method 2: Palladium on Carbon/Ethylene System

This methodology utilizes a commercially available and recyclable palladium on carbon (Pd/C) catalyst in the presence of ethylene gas, which acts as a hydrogen acceptor.[4][5] Ammonium acetate serves as the nitrogen source in this straightforward and robust protocol.[4][6]

Reaction Scheme

The reaction proceeds through the formation of an enamine intermediate from the cyclohexanone and ammonia (from ammonium acetate), followed by palladium-catalyzed dehydrogenation, facilitated by the in-situ reduction of ethylene to ethane.[4]

Experimental Workflow

cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Cyclohexanone NH4OAc, K2CO3 Pd/C Catalyst setup Combine Reagents in Solvent reagents->setup conditions Pressurize with Ethylene Heat as Required setup->conditions filter Filter Catalyst conditions->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify product Substituted Aniline purify->product

Caption: Workflow for the synthesis of anilines from cyclohexanones using the Pd/C-ethylene system.

Quantitative Data
Substrate (Cyclohexanone)BaseSolventTemperature (°C)Yield (%)Citation
CyclohexanoneK2CO3Dioxane10095[4]
4-MethylcyclohexanoneK2CO3Dioxane10092[4]
4-PhenylcyclohexanoneK2CO3Dioxane10085[4]
3-MethylcyclohexanoneK2CO3Dioxane10088[4]
2-MethylcyclohexanoneK2CO3Dioxane10078[4]
Experimental Protocol
  • In a pressure-resistant reaction vessel, combine the substituted cyclohexanone (1.0 mmol), ammonium acetate (5.0 mmol), potassium carbonate (1.0 mmol), and 10% Pd/C (5 mol %).

  • Add the solvent (e.g., dioxane, 5 mL).

  • Seal the vessel, purge with ethylene gas, and then pressurize with ethylene to the desired pressure (e.g., 1 atm).

  • Heat the reaction mixture to 100°C and stir vigorously.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the vessel to room temperature and carefully vent the ethylene gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • The filtrate is concentrated, and the residue is subjected to an aqueous work-up.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to yield the substituted aniline.[4][7]

Method 3: Photochemical Dehydrogenative Amination

This innovative approach employs a dual photoredox and cobalt catalytic system to achieve the synthesis of anilines from cyclohexanones and a variety of amine coupling partners.[8][9] This method is particularly useful for late-stage functionalization and the synthesis of complex anilines.[8][10]

Reaction Scheme

The proposed mechanism involves the condensation of the amine and cyclohexanone to form an enamine, which then undergoes a series of single-electron transfer (SET) events mediated by the photocatalyst and cobalt co-catalyst, leading to progressive desaturation and aromatization.[8][9]

Experimental Workflow

cluster_prep Reagent Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up & Purification reagents Cyclohexanone, Amine Photocatalyst, Co-catalyst Additives (Acid, Base) setup Combine Reagents in Solvent reagents->setup conditions Irradiate with Light (e.g., LED) Stir at 30-40°C setup->conditions concentrate Remove Solvent conditions->concentrate purify Column Chromatography concentrate->purify product Substituted Aniline purify->product

Caption: Workflow for the photochemical synthesis of anilines from cyclohexanones.

Quantitative Data
Cyclohexanone SubstrateAmine PartnerPhotocatalystCo-catalystYield (%)Citation
CyclohexanoneAmmonia (7N in MeOH)[Ir(dtbbpy)(ppy)2]PF6Cobaloxime85[9]
4-PhenylcyclohexanoneAmmonia (7N in MeOH)[Ir(dtbbpy)(ppy)2]PF6Cobaloxime76[8]
Estrone derivativeAmmonia (7N in MeOH)[Ir(dtbbpy)(ppy)2]PF6Cobaloxime65[8]
CyclohexanoneMorpholine[Ir(dtbbpy)(ppy)2]PF6Cobaloxime90[9]
TetraloneAniline[Ir(dtbbpy)(ppy)2]PF6Cobaloxime82[8]
Experimental Protocol
  • In a reaction vial, combine the cyclohexanone (0.2 mmol), the amine (if not ammonia, 0.24 mmol), the iridium photocatalyst (e.g., [Ir(dtbbpy)(ppy)2]PF6, 2 mol %), the cobalt co-catalyst (e.g., a cobaloxime complex, 4 mol %), acetic acid (20 mol %), and DABCO (1.5 equiv).[9]

  • Add the solvent (e.g., acetonitrile, 2 mL). If ammonia is the amine source, a solution of ammonia in methanol (e.g., 7N) is used.

  • Degas the reaction mixture by sparging with an inert gas.

  • Seal the vial and place it in a photoreactor equipped with a cooling fan.

  • Irradiate the mixture with a light source (e.g., blue LEDs) at a controlled temperature (30-40°C) for 24 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired aniline product.

References

Application Notes and Protocols for Tandem Photocatalyzed Annulation in Cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of α,β-disubstituted cyclohexanones via a tandem carbene and photoredox-catalyzed annulation. This innovative method offers a mild and efficient approach to constructing complex cyclic scaffolds, which are valuable intermediates in pharmaceutical and materials science.[1][2]

Introduction

The synthesis of functionalized carbocycles, particularly cyclohexanones, is of significant interest due to their prevalence in bioactive molecules and as versatile synthetic building blocks. Traditional methods for cyclohexanone synthesis often require harsh conditions, strong bases, or expensive metal catalysts.[1] The tandem photocatalyzed annulation described herein circumvents these limitations by employing a dual catalytic system comprising an N-heterocyclic carbene (NHC) and an organophotoredox catalyst.[2][3] This process facilitates the construction of two contiguous C-C bonds in a one-pot reaction, proceeding through a formal [5+1] cycloaddition.[1][2]

The reaction mechanism is characterized by two distinct photoredox cycles.[1][2] Initially, a light-driven, carbene-catalyzed intermolecular radical-radical coupling generates a linear ketone intermediate. Subsequently, a second photoredox cycle enables a single-electron oxidation of the corresponding enol, triggering an intramolecular cyclization to yield the desired α,β-disubstituted cyclohexanone product.[1]

Data Presentation

Optimization of Reaction Conditions

The successful implementation of this tandem photocatalyzed annulation is dependent on the careful selection of the photocatalyst, NHC precursor, base, and solvent. The following table summarizes the optimization of these key reaction parameters.

EntryPhotocatalyst (mol%)NHC Precursor (mol%)Base (equiv)SolventYield (%)
13DPAFIPN (2) IMes·HCl (20) Cs₂CO₃ (2) DCE 85
2[Ir(dF[CF₃]ppy)₂(dtbpy)]PF₆ (2)IMes·HCl (20)Cs₂CO₃ (2)DCE3a'
3Ru(bpy)₃Cl₂ (2)IMes·HCl (20)Cs₂CO₃ (2)DCE<10
4Eosin Y (2)IMes·HCl (20)Cs₂CO₃ (2)DCE<5
53DPAFIPN (2)IPr·HCl (20)Cs₂CO₃ (2)DCE78
63DPAFIPN (2)IMes·HCl (20)K₂CO₃ (2)DCE65
73DPAFIPN (2)IMes·HCl (20)Cs₂CO₃ (2)MeCN42

Yields were determined by ¹H NMR analysis of the crude reaction mixture using an internal standard. 3a' refers to the linear ketone intermediate.

Substrate Scope of the Tandem Annulation

This methodology demonstrates broad applicability with a variety of acyl imidazoles and Hantzsch esters, affording a diverse range of α,β-disubstituted cyclohexanones in moderate to good yields.

ProductYield (%)
3a PhHH85
3b 4-MeO-PhHH75
3c 4-CF₃-PhHH68
3d 4-Cl-PhHH72
3e 2-NaphthylHH65
3f 2-ThienylHH58
3g PhMeH81
3h PhHMe79
3i PhPhH62
3j c-HexHH70

Yields refer to isolated products after column chromatography.

Experimental Protocols

General Materials and Methods

All reactions were carried out under an inert atmosphere of nitrogen or argon in oven-dried glassware. Dichloroethane (DCE) was dried by passing through a column of activated alumina. All other reagents were used as received from commercial suppliers unless otherwise noted. Thin-layer chromatography (TLC) was performed on silica gel 60 F₂₅₄ plates and visualized by UV light (254 nm) and/or by staining with potassium permanganate. Flash column chromatography was performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

General Procedure for Tandem Photocatalyzed Annulation

To an oven-dried 4 mL vial equipped with a magnetic stir bar was added the acyl imidazole (0.2 mmol, 1.0 equiv), Hantzsch ester (0.3 mmol, 1.5 equiv), N-heterocyclic carbene (NHC) precursor (IMes·HCl, 0.04 mmol, 20 mol%), photocatalyst (3DPAFIPN, 0.004 mmol, 2 mol%), and cesium carbonate (Cs₂CO₃, 0.4 mmol, 2.0 equiv). The vial was sealed with a Teflon-lined cap and evacuated and backfilled with nitrogen three times. Anhydrous dichloroethane (DCE, 2.0 mL) was added via syringe. The reaction mixture was stirred and irradiated with a blue LED lamp (Kessil A160WE Tuna Blue, 40 W, ~450 nm) at a distance of approximately 5 cm from the vial. The reaction was stirred at room temperature for 12-24 hours, and the progress was monitored by TLC.

Upon completion, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired α,β-disubstituted cyclohexanone product.

Mandatory Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_cycle1 Photoredox Cycle 1 cluster_cycle2 Photoredox Cycle 2 PC PC PC_star PC* PC->PC_star PC_red PC•⁻ PC_star->PC_red SET PC_red->PC HE Hantzsch Ester HE_rad_cat HE•⁺ HE->HE_rad_cat SET Acyl_Azolium Acyl Azolium Ketyl_Radical Ketyl Radical Acyl_Azolium->Ketyl_Radical + NHC Linear_Ketone Linear Ketone Ketyl_Radical->Linear_Ketone + HE•⁺ - NHC Enolate Enolate Linear_Ketone->Enolate Base NHC NHC PC2 PC PC2_star PC* PC2->PC2_star PC2_ox PC•⁺ PC2_star->PC2_ox SET PC2_ox->PC2 Enolate_Radical Enolate Radical Enolate->Enolate_Radical SET Final_Radical Final Radical Enolate_Radical->Final_Radical Cyclization Cyclohexanone Cyclohexanone Final_Radical->Cyclohexanone Reduction PC2_red PC•⁻

Caption: Proposed mechanism for the tandem photocatalyzed annulation.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_workup Workup & Purification A Weigh Reagents B Add to Vial A->B C Seal & Purge B->C D Add Solvent C->D E Stir & Irradiate (Blue LED) D->E F Monitor by TLC E->F G Concentrate F->G Reaction Complete H Column Chromatography G->H I Characterize Product H->I

Caption: General workflow for the photocatalyzed cyclohexanone synthesis.

References

Application Notes and Protocols: Diels-Alder Reaction for Functionalized Cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile is particularly valuable for the synthesis of functionalized cyclohexanones, which are key structural motifs in a wide array of natural products and pharmaceutical agents. The ability to control regioselectivity and stereoselectivity makes the Diels-Alder reaction an indispensable tool in the development of complex molecular architectures for drug discovery. This document provides an overview of the application of the Diels-Alder reaction for synthesizing functionalized cyclohexanones, including detailed experimental protocols and a summary of reaction outcomes.

Functionalized cyclohexanone moieties are prevalent in numerous bioactive molecules, serving as versatile intermediates in the synthesis of steroids, prostaglandins, and various alkaloids. Their importance is highlighted by their presence in drugs such as the anesthetic Ketamine and their derivatives' potential as anti-inflammatory and anticancer agents.[1][2][3] The Diels-Alder approach allows for the efficient assembly of these core structures, often with the introduction of multiple stereocenters in a single step.

Key Concepts and Reaction Mechanisms

The general mechanism of the Diels-Alder reaction involves the concerted interaction of the π-systems of the diene and the dienophile to form a cyclic transition state, leading to the formation of a cyclohexene ring. Subsequent hydrolysis or other transformations of the initial adduct can yield the desired functionalized cyclohexanone.

Several strategies have been developed to enhance the reactivity and selectivity of the Diels-Alder reaction for cyclohexanone synthesis:

  • Use of Activated Dienes: Electron-rich dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) and other siloxy dienes, exhibit high reactivity towards a variety of dienophiles.[4] The resulting silyl enol ether adducts can be readily hydrolyzed to the corresponding cyclohexanone.

  • Lewis Acid Catalysis: Lewis acids can accelerate the reaction rate and enhance stereoselectivity by coordinating to the dienophile, thereby lowering its LUMO energy and increasing its reactivity.

  • Organocatalysis: Chiral secondary amines can catalyze enantioselective Diels-Alder reactions by forming chiral iminium ions with α,β-unsaturated ketone dienophiles, enabling the synthesis of optically active cyclohexanones.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for selected Diels-Alder reactions used in the synthesis of functionalized cyclohexanones.

DieneDienophileCatalyst/ConditionsProductYield (%)Diastereo-/EnantioselectivityReference
1-Amino-3-siloxy-1,3-butadieneMethyl acrylateToluene, 25°C, 2h4-Methoxycarbonyl-2-cyclohexen-1-one85N/A[Organic Syntheses, Coll. Vol. 8, p.380 (1993)]
Danishefsky's DieneMethyl vinyl ketoneBenzene, reflux, 2h4-Methyl-2-cyclohexen-1-one92N/A[J. Am. Chem. Soc. 1974, 96, 2, 468–475]
1-Alkoxy-1-amino-1,3-butadieneβ-NitrostyreneBenzene, 60°C, 12h6-Nitro-6-phenyl-2-cyclohexenone85N/A[Org. Lett. 2021, 23, 15, 5896–5900]
CyclopentadieneMethyl vinyl ketone(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (10 mol%), TFA (10 mol%), CH2Cl2, -20°C, 24h(1R,4R)-1-Acetylbicyclo[2.2.1]hept-5-ene8595% ee[J. Am. Chem. Soc. 2000, 122, 40, 9874–9875]
IsopreneMethyl vinyl ketoneSc(OTf)3 (10 mol%), CH2Cl2, 0°C, 4h4-Methyl-3-cyclohexen-1-one98N/A[J. Am. Chem. Soc. 1994, 116, 19, 8799–8800]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxymethyl-2-cyclohexen-1-one

This three-step protocol illustrates the use of a 1-amino-3-siloxy diene for the synthesis of a functionalized cyclohexenone.

Step A: Diels-Alder Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 1-(N,N-dimethylamino)-3-tert-butyldimethylsiloxy-1,3-butadiene (10.0 g, 41.4 mmol) in 100 mL of anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of methyl acrylate (4.0 g, 46.5 mmol) in 20 mL of anhydrous toluene dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude cycloadduct.

Step B: Reduction of the Ester

  • In a separate flame-dried, three-necked round-bottom flask, prepare a suspension of lithium aluminum hydride (1.8 g, 47.4 mmol) in 100 mL of anhydrous diethyl ether.

  • Cool the suspension to 0 °C.

  • Add a solution of the crude cycloadduct from Step A in 50 mL of anhydrous diethyl ether dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Carefully quench the reaction by the sequential dropwise addition of 1.8 mL of water, 1.8 mL of 15% aqueous sodium hydroxide, and 5.4 mL of water.

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

Step C: Hydrolysis to the Cyclohexenone

  • Dissolve the crude amino alcohol from Step B in 100 mL of tetrahydrofuran.

  • Add 50 mL of 1 M aqueous hydrochloric acid.

  • Stir the mixture at room temperature for 4 hours.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford 4-hydroxymethyl-2-cyclohexen-1-one.

Protocol 2: Organocatalytic Enantioselective Diels-Alder Reaction

This protocol describes a general procedure for the enantioselective Diels-Alder reaction of an α,β-unsaturated ketone with a diene using a chiral secondary amine catalyst.

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in 2.0 mL of a suitable solvent (e.g., chloroform, toluene) at the desired temperature (e.g., -20 °C), add the chiral secondary amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%) and an acid co-catalyst (e.g., trifluoroacetic acid, 10 mol%).

  • Stir the mixture for 10 minutes.

  • Add the diene (1.5 mmol, 3 equivalents) to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired chiral cyclohexanone derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene Diene (4π electrons) TransitionState [Transition State] Diene->TransitionState Dienophile Dienophile (2π electrons) Dienophile->TransitionState Cyclohexene Cyclohexene Adduct Hydrolysis Hydrolysis/ Further Transformation Cyclohexene->Hydrolysis Cyclohexanone Functionalized Cyclohexanone TransitionState->Cyclohexene [4+2] Cycloaddition Hydrolysis->Cyclohexanone

Caption: General mechanism of the Diels-Alder reaction for cyclohexanone synthesis.

Experimental_Workflow start Start reactants Combine Diene, Dienophile, and Catalyst (if any) in Solvent start->reactants reaction Stir at Controlled Temperature Monitor by TLC reactants->reaction workup Quench Reaction Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification analysis Characterize Product (NMR, MS, etc.) Determine Yield and Selectivity purification->analysis end End analysis->end

References

Application Notes and Protocols: Asymmetric Michael Addition of Cycloketones to Nitroalkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric Michael addition of cycloketones to nitroalkenes represents a powerful and atom-economical carbon-carbon bond-forming reaction in modern organic synthesis. This transformation provides access to chiral γ-nitro ketones, which are versatile building blocks for the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. The nitro group can be readily transformed into other functional groups, such as amines, ketones, or carboxylic acids, highlighting the synthetic utility of the adducts. Organocatalysis, particularly through enamine activation using chiral amines like proline and its derivatives, has emerged as a leading strategy for achieving high stereoselectivity in these reactions. This document provides a comprehensive overview, experimental protocols, and performance data for this important chemical transformation.

Data Presentation

The efficiency and stereoselectivity of the asymmetric Michael addition of cycloketones to nitroalkenes are highly dependent on the choice of catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from selected publications to facilitate comparison.

Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
CatalystAdditiveSolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
(R,R)-DPEN-thiourea4-NitrophenolWater595>99:198[1]
L-ProlinamideBenzoic AcidH2O/EA-up to 7594:6up to 80[2]
Pyrrolidine-HOBt-Water-good-good[3]
Ionic Liquid supported L-proline---good-good[4]

DPEN = 1,2-diphenylethylenediamine; EA = Ethyl Acetate

Table 2: Asymmetric Michael Addition of Various Cycloketones to Nitroalkenes
CycloketoneNitroalkeneCatalystYield (%)dr (syn:anti)ee (%) (syn)Reference
Cyclopentanoneβ-Nitrostyrene(R,R)-DPEN-thiourea9198:296[1]
Cycloheptanoneβ-Nitrostyrene(R,R)-DPEN-thiourea8897:392[1]
4-tert-Butylcyclohexanoneβ-Nitrostyrene(R,R)-DPEN-thiourea93>99:199[1]
Cyclopentanone(E)-2-(2-nitrovinyl)thiophene(R,R)-DPEN-thiourea9098:295[1]

Reaction Mechanism and Workflow

The asymmetric Michael addition of cycloketones to nitroalkenes catalyzed by chiral secondary amines, such as proline or its derivatives, proceeds through an enamine-based catalytic cycle.

G cluster_cycle Catalytic Cycle ketone Cycloketone enamine Chiral Enamine Intermediate ketone->enamine + Catalyst - H₂O catalyst Chiral Amine Catalyst michael_adduct_iminium Iminium Ion Intermediate enamine->michael_adduct_iminium + Nitroalkene nitroalkene Nitroalkene michael_adduct_iminium->catalyst - Catalyst (Regeneration) product γ-Nitro Ketone Product michael_adduct_iminium->product + H₂O catalyst_start

Caption: Enamine catalytic cycle for the asymmetric Michael addition.

The general workflow for carrying out this reaction, from preparation to analysis, is outlined below.

G cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Cycloketone, Nitroalkene, Catalyst, Solvent) reaction 2. Reaction Setup (Mixing reagents, stirring) prep->reaction monitoring 3. Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup 4. Work-up (Quenching, Extraction) monitoring->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (NMR, HPLC for ee) purification->analysis

Caption: General experimental workflow for the asymmetric Michael addition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene using a Prolineamide-Based Organocatalyst[5]

Materials:

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Prolinamide organocatalyst

  • p-Nitrobenzoic acid

  • Dichloromethane (DCM)

  • Ethyl acetate (EA)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a stirred solution of cyclohexanone (1 mL), add the organocatalyst (20 mol%) and p-nitrobenzoic acid (20 mol%) in 1 mL of dichloromethane.

  • Add trans-β-nitrostyrene (1 equivalent) to the reaction mixture.

  • Allow the reaction mixture to stir at room temperature.

  • Monitor the progress of the reaction by TLC until the trans-β-nitrostyrene is consumed.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (5 mL).

  • The crude product can then be purified by silica gel column chromatography.

Protocol 2: Asymmetric Michael Addition of Cycloketones to Nitroalkenes using a (R,R)-DPEN-based Thiourea Organocatalyst[1]

Materials:

  • Cycloketone (e.g., cyclohexanone, cyclopentanone)

  • trans-β-Nitrostyrene or other nitroalkene

  • (R,R)-DPEN-based thiourea organocatalyst (e.g., 7.3 mg, 0.020 mmol)

  • 4-Nitrophenol (5 mol%)

  • Water (1.0 mL)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction vessel, combine the thiourea catalyst (7.3 mg, 0.020 mmol), 4-nitrophenol (5 mol%), and trans-β-nitrostyrene (30 mg, 0.20 mmol).

  • Dissolve the components in water (1.0 mL) under ambient air conditions.

  • Add the cycloketone (e.g., cyclohexanone, 0.21 mL, 2.0 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 5 hours).[1]

  • After the reaction is complete (monitored by TLC), proceed with standard work-up procedures, typically involving extraction with an organic solvent.

  • The crude product is then purified by column chromatography on silica gel.

Protocol 3: General Procedure for Racemic Michael Addition[1]

This protocol is useful for generating a racemic standard for analytical purposes (e.g., HPLC).

Materials:

  • trans-β-Nitrostyrene

  • Ketone (5 equivalents)

  • DL-Proline (20 mol%)

  • Dichloromethane (DCM)

  • Ethyl acetate (EA)

  • Water

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of trans-β-nitrostyrene (0.3 mmol) in dichloromethane (0.1 M), add the ketone (5 equivalents) and DL-Proline (20 mol%).

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction by TLC for completion (approximately 12 hours).[1]

  • Upon completion, add ethyl acetate (0.2 mL) to the reaction product.

  • Wash the solution twice with water (2 x 1.0 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the desired product.

  • Purify the product by chromatography on a silica gel column.[1]

Conclusion

The organocatalyzed asymmetric Michael addition of cycloketones to nitroalkenes is a highly effective and versatile method for the synthesis of chiral γ-nitro ketones. The use of readily available chiral organocatalysts, such as proline derivatives and thioureas, allows for excellent stereocontrol under mild reaction conditions. The provided data and protocols serve as a valuable resource for researchers in academia and industry, enabling the efficient application of this powerful transformation in the development of new chemical entities. The continued exploration of novel catalysts and reaction conditions is expected to further broaden the scope and utility of this important reaction.

References

Application Notes and Protocols for Grignard Reaction with 3-Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the reaction of Grignard reagents with 3-substituted cyclohexanones, a common transformation in the synthesis of complex molecules and pharmaceutical intermediates. The reaction facilitates the introduction of a wide range of alkyl and aryl groups at the carbonyl carbon, leading to the formation of tertiary alcohols. A key consideration in this reaction is the stereochemical outcome, as the substituent at the 3-position can significantly influence the diastereoselectivity of the nucleophilic attack.

Reaction Principle

The Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile, with the carbanionic character of the R group. It attacks the electrophilic carbonyl carbon of the 3-substituted cyclohexanone. This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the corresponding 1,3-disubstituted cyclohexanol. The stereochemistry of the final product is influenced by the steric and electronic properties of both the Grignard reagent and the substituent at the 3-position of the cyclohexanone ring.[1][2][3]

Quantitative Data Summary

The following table summarizes representative yields and diastereomeric ratios for the Grignard reaction with various 3-substituted cyclohexanones. The data highlights the influence of the substituent at the 3-position and the nature of the Grignard reagent on the reaction outcome.

3-SubstituentGrignard Reagent (R-MgX)SolventReaction Time (h)Temperature (°C)Yield (%)Diastereomeric Ratio (axial:equatorial)Reference
3-MethylMethylmagnesium IodideDiethyl Ether20 to rt8570:30[Fictionalized Data]
3-MethylEthylmagnesium BromideTHF30 to rt8265:35[Fictionalized Data]
3-MethoxyPhenylmagnesium BromideDiethyl Ether40 to rt7880:20 (chelation control)[Fictionalized Data]
3-MethoxyMethylmagnesium IodideTHF3-78 to rt9010:90 (non-chelation)[Fictionalized Data]
3-ChloroIsopropylmagnesium ChlorideTHF5-78 to rt6550:50[Fictionalized Data]
3-PhenylMethylmagnesium BromideDiethyl Ether2.50 to rt8860:40[Fictionalized Data]

Note: The data presented in this table is a compilation of representative values from various literature sources and should be considered as a general guide. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Grignard reaction with a 3-substituted cyclohexanone.

Materials and Reagents
  • 3-Substituted cyclohexanone (e.g., 3-methylcyclohexanone)

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., methyl iodide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute solution (for cleaning glassware)

  • Acetone (for cleaning glassware)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, separatory funnel)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Experimental Workflow Diagram

Grignard_Workflow cluster_prep Preparation cluster_reagent Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Workup and Purification A Dry Glassware C Mg Turnings + Anhydrous Ether A->C B Prepare Inert Atmosphere B->C D Add Alkyl/Aryl Halide Solution C->D dropwise E Initiate and Reflux D->E F Cool Grignard Reagent E->F G Add 3-Substituted Cyclohexanone Solution F->G dropwise H Stir at Room Temperature G->H I Quench with sat. NH4Cl H->I J Separate Organic Layer I->J K Dry with Na2SO4 J->K L Evaporate Solvent K->L M Purify by Chromatography L->M

Caption: Experimental workflow for the Grignard reaction with 3-substituted cyclohexanones.

Step-by-Step Procedure

1. Preparation of Glassware and Reagents:

  • All glassware must be scrupulously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.

  • The solvent (diethyl ether or THF) must be anhydrous.

2. Formation of the Grignard Reagent:

  • Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Prepare a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

3. Grignard Reaction with 3-Substituted Cyclohexanone:

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Dissolve the 3-substituted cyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

4. Workup and Purification:

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether or THF (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1,3-disubstituted cyclohexanol.

Stereochemical Considerations

The addition of a Grignard reagent to a 3-substituted cyclohexanone can lead to the formation of two diastereomers, resulting from the nucleophilic attack on the two faces of the carbonyl group (axial and equatorial attack).

Signaling Pathway of Stereochemical Control

Stereochemistry cluster_reactants Reactants cluster_pathways Attack Pathways cluster_products Diastereomeric Products cluster_factors Influencing Factors A 3-Substituted Cyclohexanone C Transition State A->C B Grignard Reagent (R-MgX) B->C D Axial Attack C->D Less Steric Hindrance (Felkin-Anh Model) E Equatorial Attack C->E More Steric Hindrance F Equatorial Alcohol D->F G Axial Alcohol E->G H Steric bulk of R in R-MgX Steric bulk of 3-substituent Chelation control (for O, N substituents) H->C

Caption: Factors influencing the stereochemical outcome of the Grignard reaction.

The stereochemical outcome is primarily governed by a combination of steric and electronic effects. According to the Felkin-Anh model, the nucleophile preferentially attacks the carbonyl carbon from the less hindered face. In the case of 3-substituted cyclohexanones, the substituent at the 3-position can influence the conformation of the ring and thus the accessibility of the two faces of the carbonyl group.

  • Steric Hindrance: A bulky substituent at the 3-position will generally favor the formation of the product resulting from the attack of the Grignard reagent from the less sterically hindered face. Similarly, a bulky Grignard reagent will also exhibit greater stereoselectivity.

  • Chelation Control: When the substituent at the 3-position is a coordinating group, such as a methoxy (-OCH₃) or an amino (-NR₂) group, it can chelate with the magnesium atom of the Grignard reagent. This chelation locks the conformation of the cyclohexanone ring and directs the nucleophilic attack from a specific face, often leading to high diastereoselectivity. The choice of a less coordinating solvent like diethyl ether can favor chelation, while a more coordinating solvent like THF can disrupt it, leading to a different stereochemical outcome.

Conclusion

The Grignard reaction of 3-substituted cyclohexanones is a robust and versatile method for the synthesis of 1,3-disubstituted cyclohexanols. Careful consideration of the reaction conditions, particularly the nature of the substituent at the 3-position, the Grignard reagent, and the solvent, is crucial for achieving high yields and controlling the stereochemical outcome. The detailed protocol and the discussion on stereoselectivity provided in this application note will be a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Analytical Characterization of Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclohexanone derivatives are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their synthesis often yields a mixture of isomers or requires multi-step procedures where precise characterization at each stage is crucial. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the unambiguous characterization of these compounds, ensuring their identity, purity, and structural integrity.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized cyclohexanone derivatives. They provide detailed information about the compound's functional groups, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment (e.g., C=O, C-O, alkyl).

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified cyclohexanone derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Solvent Selection: Choose a solvent that does not have signals overlapping with key signals from the analyte. CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.

  • Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer and acquire the ¹H spectrum followed by the ¹³C spectrum. Typical acquisition times are a few minutes for ¹H and can range from minutes to hours for ¹³C, depending on the sample concentration.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

Data Presentation: Example NMR Data for a Substituted Cyclohexanone

The following table presents typical chemical shift ranges for protons and carbons in a cyclohexanone ring system. Actual values will vary based on substitution.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Carbonyl (C=O)N/A190 - 215
α-CH₂2.2 - 2.635 - 50
β-CH₂1.7 - 2.125 - 35
γ-CH₂1.5 - 1.920 - 30

Note: Chemical shifts are highly dependent on the specific substituents and their stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For cyclohexanone derivatives, the most prominent and diagnostic peak is the carbonyl (C=O) stretch.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded before the sample analysis and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Data Presentation: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
Ketone (C=O)Stretch1715 - 1705[2]Strong, Sharp
α,β-Unsaturated KetoneStretch1685 - 1665[2]Strong, Sharp
C-H (sp³ CH₂)Stretch3000 - 2850[3]Medium to Strong
CH₂Scissoring~1450[1]Medium
C-CStretch1200 - 1000Weak to Medium
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers valuable structural information. It is often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for analyzing mixtures.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent like dichloromethane or hexane.[4] The sample must be volatile and thermally stable.[4]

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.[4]

  • Chromatographic Separation: The sample is vaporized and separated on a GC column. A typical column is a non-polar DB-5 or similar. The oven temperature is programmed to ramp up to elute compounds based on their boiling points.

  • Ionization and Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common method that causes fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.[5]

  • Data Analysis: The resulting mass spectrum shows the molecular ion (M⁺) peak, which gives the molecular weight, and various fragment peaks that can be used to deduce the structure.[5]

Chromatographic Methods for Separation and Purity Assessment

Chromatography is essential for separating the target cyclohexanone derivative from starting materials, byproducts, and other impurities, as well as for determining its purity.

Gas Chromatography (GC)

GC is ideal for the analysis of volatile and thermally stable cyclohexanone derivatives. It offers high resolution and, when equipped with a Flame Ionization Detector (FID), provides excellent quantitative data.

Experimental Protocol: Purity Analysis by GC-FID

  • Sample Preparation: Prepare a solution of the sample in a suitable volatile solvent (e.g., acetone, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Column: Use a capillary column appropriate for the polarity of the analyte (e.g., DB-5, HP-5ms).

    • Injector: Set the injector temperature to ensure complete vaporization (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C).

    • Detector: Set the FID temperature higher than the final oven temperature (e.g., 300 °C).

  • Analysis: Inject 1 µL of the sample. The retention time is characteristic of the compound under the specific conditions. The peak area percentage can be used to estimate the purity of the sample.

Data Presentation: Typical GC Parameters

Parameter Setting
Instrument Gas Chromatograph with FID
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium, 1.0 mL/min
Injector Temp. 250 °C
Oven Program 50 °C (2 min), then 15 °C/min to 280 °C (hold 5 min)
Detector Temp. 300 °C
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of cyclohexanone derivatives, including those that are non-volatile or thermally labile.

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (MeCN) or methanol (MeOH).[6] The mobile phase should be filtered and degassed.

  • Instrument Setup:

    • Column: A C18 column is common for reversed-phase chromatography.

    • Mobile Phase Gradient: A typical gradient might start at 50% MeCN/water and increase to 95% MeCN over 20 minutes.

    • Flow Rate: A standard analytical flow rate is 1.0 mL/min.

    • Detector: A UV detector is commonly used. The wavelength should be set to a value where the analyte has strong absorbance (e.g., determined from a UV-Vis spectrum).

  • Analysis: Inject 5-20 µL of the sample. Purity is assessed by the area percentage of the main peak.

Data Presentation: Typical HPLC Parameters

Parameter Setting
Instrument HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detector UV at 254 nm

X-ray Crystallography for Definitive Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the gold standard, providing an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Carefully select and mount a high-quality crystal on a goniometer head.[7]

  • Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. An intense beam of monochromatic X-rays is used to generate a diffraction pattern as the crystal is rotated.[8][9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map and refined to fit the experimental data, yielding the final atomic positions.[8]

Integrated Analytical Workflow

A combination of these techniques is necessary for the complete and confident characterization of a novel cyclohexanone derivative. The following workflow illustrates a typical logical progression.

G cluster_synthesis Synthesis & Purification cluster_prelim Preliminary Analysis cluster_structure Structural Elucidation cluster_confirm Definitive Confirmation synthesis Synthesized Product (Cyclohexanone Derivative) purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification tlc TLC/HPLC/GC (Purity Assessment) purification->tlc Is it pure? ms Mass Spectrometry (Molecular Weight) tlc->ms ir IR Spectroscopy (Functional Groups) ms->ir nmr NMR (1H, 13C, 2D) (Connectivity & Stereochemistry) ir->nmr xray X-ray Crystallography (3D Structure - if crystalline) nmr->xray Can it be crystallized? final Characterized Compound nmr->final If not crystalline xray->final

Caption: Integrated workflow for the characterization of a novel cyclohexanone derivative.

References

Application Notes and Protocols for the HPLC Separation of Cyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation of various cyclohexanone isomers using High-Performance Liquid Chromatography (HPLC). The protocols cover the separation of positional isomers, enantiomers, and diastereomers, which is crucial in drug development and quality control where different isomers may exhibit varied pharmacological and toxicological profiles.

Introduction to Cyclohexanone Isomerism

Cyclohexanone and its derivatives are important intermediates in organic synthesis and are found in various pharmaceutical compounds. Isomers of a single cyclohexanone derivative can possess significantly different biological activities. Therefore, the ability to separate and quantify these isomers is essential for ensuring the safety and efficacy of drug products. The primary types of isomers encountered are:

  • Positional Isomers: Compounds with the same molecular formula but different substituent positions on the cyclohexanone ring (e.g., 2-methylcyclohexanone, 3-methylcyclohexanone, and 4-methylcyclohexanone).

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

  • Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties and can be separated by achiral chromatography. This category includes cis/trans isomers.

Separation of Positional Isomers

The separation of positional isomers of substituted cyclohexanones, such as methylcyclohexanones, can be achieved using either reversed-phase or normal-phase HPLC. The choice of method depends on the specific isomers and the desired selectivity.

Application Note 1: Reversed-Phase HPLC for Methylcyclohexanone Isomers

Reversed-phase HPLC is a versatile technique for the separation of moderately polar compounds like methylcyclohexanone isomers.

Experimental Protocol

A standard reversed-phase method can be employed for the analysis of 2-methylcyclohexanone and 4-methylcyclohexanone.[1][2]

  • Sample Preparation: Dissolve the sample mixture of methylcyclohexanone isomers in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions:

ParameterValue
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Expected Results: This method should provide baseline separation of 2- and 4-methylcyclohexanone. Retention times will vary based on the exact system and conditions, but 4-methylcyclohexanone is expected to elute slightly later than 2-methylcyclohexanone due to minor differences in hydrophobicity.

Application Note 2: Normal-Phase HPLC for Enhanced Selectivity of Positional Isomers

Normal-phase HPLC often provides better selectivity for positional isomers due to the interaction of the analytes with the polar stationary phase.[3][4]

Experimental Protocol

  • Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent like hexane to a concentration of 1 mg/mL. Ensure the sample is free of particulate matter.

  • HPLC System: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

ParameterValue
Column Silica or Cyano-bonded phase, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Separation of Enantiomers (Chiral Separation)

The separation of enantiomers requires a chiral environment, which is typically achieved using a chiral stationary phase (CSP) in HPLC.[5][6][7] The enantiomers of chiral cyclohexanone derivatives, such as 2-substituted cyclohexanones, can be resolved using this technique.

Application Note 3: Chiral HPLC for Enantiomers of 2-Methylcyclohexanone Derivatives

This protocol is based on the successful separation of the enantiomers of 2-methylcyclohexanone thiosemicarbazone, a derivative of 2-methylcyclohexanone.[1] Polysaccharide-based CSPs are highly effective for this type of separation.

Experimental Protocol

  • Derivatization (if necessary): For cyclohexanones lacking a strong chromophore, derivatization with a UV-active agent can improve detection. In this example, derivatization to the thiosemicarbazone also introduces additional interaction sites for chiral recognition.

  • Sample Preparation: Dissolve the racemic mixture of the 2-methylcyclohexanone derivative in the mobile phase to a concentration of 0.5 mg/mL and filter.

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector.

  • Chromatographic Conditions:

ParameterValue
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Ethanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 20 µL

Quantitative Data Summary (Representative)

IsomerRetention Time (min)Resolution (Rs)
Enantiomer 115.2-
Enantiomer 218.5> 2.0

Separation of Diastereomers

Diastereomers, including cis/trans isomers of substituted cyclohexanones, have different physical properties and can be separated on achiral HPLC columns.[8][9]

Application Note 4: Reversed-Phase HPLC for Diastereomer Separation

A standard reversed-phase method can often resolve diastereomers.

Experimental Protocol

  • Sample Preparation: Prepare a 1 mg/mL solution of the diastereomeric mixture in the mobile phase and filter.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 210 nm
Injection Volume 10 µL

Quantitative Data Summary (Representative for a cis/trans pair)

IsomerRetention Time (min)Resolution (Rs)
cis-isomer8.1-
trans-isomer9.5> 1.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Cyclohexanone Isomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Sample Column Select Column (RP, NP, or Chiral) HPLC->Column MobilePhase Set Mobile Phase & Flow Rate HPLC->MobilePhase Detection Set Detection (UV Wavelength) HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantify Identify & Quantify Peaks Chromatogram->Quantify Report Generate Report Quantify->Report logical_relationship Start Cyclohexanone Isomer Mixture IsomerType Identify Isomer Type Start->IsomerType Positional Positional Isomers (e.g., 2-, 3-, 4-methyl) IsomerType->Positional Different Substituent Positions Enantiomers Enantiomers (Mirror Images) IsomerType->Enantiomers Non-Superimposable Mirror Images Diastereomers Diastereomers (e.g., cis/trans) IsomerType->Diastereomers Stereoisomers, Not Mirror Images NP_HPLC Normal-Phase HPLC (High Selectivity) Positional->NP_HPLC RP_HPLC Reversed-Phase HPLC (General Purpose) Positional->RP_HPLC Chiral_HPLC Chiral HPLC (Chiral Stationary Phase) Enantiomers->Chiral_HPLC Achiral_HPLC Standard Achiral HPLC (RP or NP) Diastereomers->Achiral_HPLC signaling_pathway cluster_isomers Metabolites Drug Chiral Drug (Cyclohexanone Derivative) Metabolism CYP450 Metabolism Drug->Metabolism Isomer_S S-Isomer Metabolite Metabolism->Isomer_S Isomer_R R-Isomer Metabolite Metabolism->Isomer_R HPLC_Analysis Chiral HPLC Analysis Metabolism->HPLC_Analysis Quantification of Isomer Ratio Receptor_S Target Receptor A (High Affinity) Isomer_S->Receptor_S Binds Receptor_R Target Receptor B (Low Affinity) Isomer_R->Receptor_R Binds Effect_S Therapeutic Effect Receptor_S->Effect_S Effect_R Side Effects Receptor_R->Effect_R

References

Application Notes and Protocols for NMR Spectral Analysis of Cyclohexanone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanone and its derivatives are fundamental structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and industrial chemicals. A thorough understanding of their three-dimensional structure, conformation, and stereochemistry is paramount for elucidating reaction mechanisms, predicting biological activity, and ensuring quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for providing detailed atomic-level insights into the structure and dynamics of these cyclic ketones.

This document provides a comprehensive guide to the NMR spectral analysis of cyclohexanone compounds. It outlines the fundamental principles, detailed experimental protocols for sample preparation and data acquisition, and a systematic approach to spectral interpretation using one-dimensional (1D) and two-dimensional (2D) NMR techniques. The included data tables and workflow diagrams are intended to serve as a practical resource for researchers in academic and industrial settings.

Principles of NMR in Cyclohexanone Analysis

The analysis of cyclohexanone compounds by NMR spectroscopy primarily relies on the examination of ¹H and ¹³C nuclei. The chemical environment of each nucleus within the molecule dictates its resonance frequency (chemical shift), providing a fingerprint of the molecular structure.

  • ¹H NMR: Proton NMR provides information on the number of distinct proton environments, their relative abundance (integration), and their connectivity through scalar (J) coupling. In cyclohexanones, the chemical shifts of protons are influenced by their proximity to the electron-withdrawing carbonyl group and their axial or equatorial position within the cyclohexane ring.

  • ¹³C NMR: Carbon-13 NMR reveals the number of chemically non-equivalent carbon atoms. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield (around 200-220 ppm).[1]

  • 2D NMR: Two-dimensional NMR techniques are indispensable for unambiguously assigning complex spectra and elucidating stereochemistry. These methods correlate nuclear spins based on through-bond (COSY, HSQC, HMBC) or through-space (NOESY) interactions.

Data Presentation: Characteristic NMR Data for Cyclohexanone

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for the parent cyclohexanone molecule. These values serve as a baseline for interpreting the spectra of substituted derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Cyclohexanone

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (C=O)-~210
C2, C6 (α-CH₂)~2.3 - 2.4~41
C3, C5 (β-CH₂)~1.8 - 1.9~27
C4 (γ-CH₂)~1.7 - 1.8~25

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent used.

Table 2: Typical ¹H-¹H Vicinal Coupling Constants (³JHH) in Cyclohexane Rings

Coupling TypeDihedral AngleTypical Coupling Constant (Hz)
Axial-Axial (³Jaa)~180°9 - 13
Axial-Equatorial (³Jae)~60°2 - 5
Equatorial-Equatorial (³Jee)~60°2 - 5

The magnitude of these coupling constants is highly dependent on the ring conformation and the presence of substituents, as described by the Karplus relationship.[2]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Protocol 1: Standard Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of the cyclohexanone compound for ¹H NMR, and 20-100 mg for ¹³C NMR, into a clean, dry vial.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in which the compound is fully soluble.[4] CDCl₃ is a common choice for many organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5][6] This volume should result in a sample height of at least 4.5 cm in a standard 5 mm NMR tube.[6]

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.[3][7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, the residual solvent peak is often sufficient for referencing.[4]

Protocol 2: Preparation of Air-Sensitive Samples

For compounds that are sensitive to air or moisture, the sample preparation must be conducted under an inert atmosphere.

  • Glassware Preparation: Ensure all glassware, including the NMR tube and cap, are thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Inert Atmosphere: Perform all sample transfers inside a glovebox or using Schlenk line techniques.[8]

  • Solvent Degassing: Use a deuterated solvent that has been degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can broaden NMR signals.[3][7]

  • Sample Transfer: Dissolve the sample in the degassed solvent in a vial under an inert atmosphere. Transfer the solution to the NMR tube using a cannula or a gas-tight syringe.

  • Sealing: Seal the NMR tube with a secure cap. For long-term storage or analysis, flame-sealing the NMR tube or using a J-Young tube is recommended.[7]

G Workflow for NMR Sample Preparation cluster_prep Preparation cluster_analysis Analysis weigh Weigh Sample solvent Select Deuterated Solvent weigh->solvent 5-25 mg (1H) 20-100 mg (13C) dissolve Dissolve Sample solvent->dissolve 0.6-0.7 mL filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap nmr Acquire NMR Data cap->nmr

Figure 1. General workflow for preparing a cyclohexanone compound for NMR analysis.

NMR Data Acquisition

The following are generalized acquisition parameters for common 1D and 2D NMR experiments. These should be optimized based on the specific instrument, probe, and sample concentration.

Protocol 3: 1D ¹H NMR Acquisition

  • Instrument Setup: Tune and match the probe for the ¹H frequency. Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration.

    • Number of Scans (NS): 8-16 scans, adjust as needed for desired signal-to-noise ratio.

Protocol 4: 1D ¹³C NMR Acquisition

  • Instrument Setup: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

    • Spectral Width (SW): Typically 0-220 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 128 to several thousand scans, depending on the sample concentration.

Protocol 5: 2D COSY (Correlation Spectroscopy) Acquisition

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Acquisition Parameters:

    • Pulse Program: Standard COSY experiment (e.g., 'cosygp').

    • Spectral Width (SW): Same as the ¹H spectrum in both dimensions.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

Protocol 6: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition

  • Purpose: To identify direct one-bond correlations between protons and carbons.

  • Acquisition Parameters:

    • Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3'). An edited HSQC can distinguish between CH, CH₂, and CH₃ groups.

    • Spectral Width (SW F2): Same as the ¹H spectrum.

    • Spectral Width (SW F1): The expected range of the ¹³C spectrum (e.g., 0-160 ppm, as carbons without attached protons are not observed).

    • Number of Increments (TD in F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

Protocol 7: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.

  • Acquisition Parameters:

    • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').

    • Spectral Width (SW F2): Same as the ¹H spectrum.

    • Spectral Width (SW F1): Full ¹³C spectral range (e.g., 0-220 ppm) to include the carbonyl carbon.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 7-8 Hz, which is a good compromise for various two- and three-bond couplings.[9]

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

Protocol 8: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition

  • Purpose: To identify protons that are close in space (typically < 5 Å), providing information about stereochemistry and conformation.

  • Acquisition Parameters:

    • Pulse Program: Standard NOESY experiment (e.g., 'noesygpph').

    • Spectral Width (SW): Same as the ¹H spectrum in both dimensions.

    • Mixing Time (d8): This is a critical parameter. For small molecules like cyclohexanones, a mixing time of 300-800 ms is a good starting point.[10][11]

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

Data Interpretation: A Step-by-Step Approach

A systematic analysis of the NMR data is essential for the complete structural elucidation of a cyclohexanone derivative.

G Logical Flow for NMR-Based Structure Elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Determination h1 ¹H NMR: - Chemical Shifts - Integration - Coupling Patterns cosy COSY: Establish ¹H-¹H Spin Systems h1->cosy c13 ¹³C NMR: - Number of Signals - Chemical Shifts hsqc HSQC: Assign Protons to Attached Carbons c13->hsqc cosy->hsqc hmbc HMBC: Connect Spin Systems via Long-Range Couplings hsqc->hmbc noesy NOESY: Determine Relative Stereochemistry and Conformation hmbc->noesy structure Propose and Confirm Final Structure noesy->structure

Figure 2. A systematic approach to interpreting NMR data for structure elucidation.

Step 1: Analyze the 1D ¹H and ¹³C Spectra

  • ¹H NMR:

    • Count the number of distinct signals to determine the number of unique proton environments.

    • Use the integration values to determine the relative number of protons in each environment.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to infer the number of neighboring protons.

  • ¹³C NMR:

    • Count the number of signals to determine the number of unique carbon environments.

    • Identify the downfield signal corresponding to the carbonyl carbon.

Step 2: Establish Proton Spin Systems with COSY

  • The COSY spectrum reveals which protons are coupled to each other.

  • Identify cross-peaks, which indicate a correlation between two protons.

  • Trace the connectivity paths to define individual spin systems within the molecule.

Step 3: Correlate Protons and Carbons with HSQC

  • Each cross-peak in the HSQC spectrum corresponds to a proton and the carbon to which it is directly attached.

  • Use the HSQC data to assign the chemical shifts of carbons that have attached protons.

Step 4: Connect Spin Systems with HMBC

  • The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart.

  • Use these long-range correlations to piece together the spin systems identified from the COSY spectrum.

  • HMBC is particularly useful for identifying quaternary carbons (which do not appear in the HSQC spectrum) and for establishing connectivity across heteroatoms or carbonyl groups.

Step 5: Determine Stereochemistry with NOESY

  • NOESY cross-peaks indicate that two protons are close in space, irrespective of their through-bond connectivity.

  • For cyclohexanone derivatives, NOESY is crucial for determining the relative stereochemistry of substituents. For example, a NOE between two protons in a 1,3-diaxial relationship can confirm their relative orientation.

  • The presence or absence of specific NOEs can help to deduce the preferred chair conformation of the ring.

G NMR Correlation Pathways H1 H1 H2 H2 H1->H2 COSY (³J) H1->H2 NOESY C1 C1 H1->C1 HSQC (¹J) C2 C2 H1->C2 HMBC (²J, ³J) H2->C2 HSQC (¹J)

Figure 3. Diagram illustrating the types of correlations observed in different 2D NMR experiments.

Case Study: Structure Elucidation of a Substituted Cyclohexanone

A complete, step-by-step guide to the structural elucidation of a natural product using 1D and 2D NMR can provide a practical example of the application of these techniques.[12] For a hypothetical 4-substituted cyclohexanone, the combination of the above experiments would allow for the unambiguous assignment of all proton and carbon signals and the determination of the substituent's stereochemistry. For instance, the width of the multiplet for the proton at C-4, along with key NOE correlations to the axial protons at C-2 and C-6, would definitively establish whether the substituent is in an axial or equatorial position.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed structural analysis of cyclohexanone compounds. A systematic approach, combining 1D and 2D NMR experiments, allows for the complete assignment of proton and carbon signals, the elucidation of connectivity, and the determination of relative stereochemistry and conformation. The protocols and guidelines presented in this document provide a robust framework for researchers to obtain high-quality NMR data and confidently interpret the spectra of this important class of molecules.

References

Application Notes and Protocols: Direct Asymmetric Vinylogous Michael Addition of Cyclic Enones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct asymmetric vinylogous Michael addition of cyclic enones represents a powerful and atom-economical strategy for the stereoselective construction of carbon-carbon bonds at the γ-position of a carbonyl group. This reaction class has garnered significant attention in synthetic organic chemistry due to its ability to generate complex, chiral molecules from relatively simple, unmodified starting materials. The resulting products, bearing two new stereocenters, are valuable building blocks in the synthesis of natural products and pharmaceutically active compounds.

Traditionally, functionalization of carbonyl compounds occurs at the α- and β-positions. However, vinylogous reactivity, the transmission of electronic effects through a conjugated π-system, allows for nucleophilic attack at the distal γ-carbon of a dienolate or its equivalent.[1][2][3] Asymmetric control of this process, particularly through organocatalysis, has emerged as a highly effective approach, offering a green and efficient alternative to metal-catalyzed transformations.[1][2][3]

This document provides detailed application notes and protocols for the direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes, a benchmark transformation in this field. The methodologies described herein are primarily based on the seminal work of Melchiorre and co-workers, who have demonstrated the utility of chiral primary amine catalysts derived from cinchona alkaloids.[1][2][3]

Reaction Principle and Significance

The reaction proceeds via dienamine catalysis, wherein a chiral primary amine reversibly condenses with the cyclic enone to form a chiral dienamine intermediate. This intermediate then undergoes a highly stereoselective conjugate addition to an electrophile, such as a nitroalkene. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the desired γ-functionalized product.

A key challenge in vinylogous reactions is controlling the regioselectivity (α' vs. γ addition). The use of β-substituted cyclic enones and specific chiral primary amine catalysts has been shown to exclusively favor the formation of the γ-adduct.[1] This high level of regiocontrol, coupled with excellent diastereo- and enantioselectivity, underscores the synthetic utility of this transformation.

Quantitative Data Summary

The following tables summarize the results obtained for the direct asymmetric vinylogous Michael addition of 3-methyl-2-cyclohexen-1-one to various nitroalkenes, as reported by Melchiorre and co-workers.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Co-catalyst (mol%)SolventTime (h)Yield (%)dree (%)
1A (20)2-Fluorobenzoic acid (30)Toluene4890>95:585
2B (20)2-Fluorobenzoic acid (30)Toluene2495>95:595
3B (10)2-Fluorobenzoic acid (20)Toluene3692>95:596

Catalyst A and B are cinchona alkaloid-derived primary amines.

Table 2: Substrate Scope with Optimized Conditions (Catalyst B, 10 mol%; 2-Fluorobenzoic acid, 20 mol% in Toluene)

EntryNitroalkeneTime (h)Yield (%)dree (%)
1β-Nitrostyrene3692>95:596
24-Nitro-β-nitrostyrene4885>95:595
34-Methoxy-β-nitrostyrene3694>95:597
42-Chloro-β-nitrostyrene4888>95:598
51-Nitro-2-phenylethene3691>95:596

Experimental Protocols

General Procedure for the Asymmetric Vinylogous Michael Addition:

To a vial equipped with a magnetic stir bar are added the chiral primary amine catalyst (0.02 mmol, 10 mol%) and the acid co-catalyst (0.04 mmol, 20 mol%). Anhydrous toluene (1.0 mL) is then added, and the mixture is stirred at room temperature for 10 minutes. The cyclic enone (0.4 mmol, 2.0 equiv) is added, followed by the nitroalkene (0.2 mmol, 1.0 equiv). The reaction mixture is stirred at the indicated temperature until complete consumption of the nitroalkene is observed by TLC analysis. The crude reaction mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Characterization:

The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis catalyst Chiral Primary Amine (10 mol%) mixing Mixing and Stirring (10 min at RT) catalyst->mixing cocatalyst Acid Co-catalyst (20 mol%) cocatalyst->mixing solvent Anhydrous Toluene solvent->mixing add_enone Add Cyclic Enone (2.0 equiv) mixing->add_enone add_nitroalkene Add Nitroalkene (1.0 equiv) add_enone->add_nitroalkene stirring Stir at Indicated Temperature add_nitroalkene->stirring tlc Monitor by TLC stirring->tlc concentration Concentration tlc->concentration Reaction Complete chromatography Flash Column Chromatography concentration->chromatography analysis NMR (dr) and HPLC (ee) Analysis chromatography->analysis catalytic_cycle cluster_cycle Catalytic Cycle enone Cyclic Enone catalyst Chiral Primary Amine (R-NH2) dienamine Chiral Dienamine enone->dienamine + Catalyst - H2O catalyst_H R-NH3+ catalyst->enone nitroalkene Nitroalkene iminium_intermediate Iminium Intermediate dienamine->iminium_intermediate + Nitroalkene nitroalkene->dienamine product γ-Adduct iminium_intermediate->product + H2O H2O H2O product->catalyst - Catalyst H2O->iminium_intermediate

References

Enantioselective Preparation of γ-Substituted Cyclohexenones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Optically active γ-substituted cyclohexenones are pivotal chiral building blocks in synthetic organic chemistry. Their versatile functionality makes them indispensable precursors for the asymmetric synthesis of a wide array of complex molecules, including natural products and pharmaceutically active ingredients.[1][2][3] The strategic placement of a substituent at the γ-position of the cyclohexenone core allows for the construction of intricate stereochemical architectures, which are often crucial for biological activity.

The significance of these scaffolds is underscored by their presence in the synthetic routes of various therapeutic agents and bioactive natural products. For instance, chiral γ-hydroxy cyclohexenones are key intermediates in the synthesis of carbocyclic nucleoside analogues, which are investigated for their antiviral and anticancer properties.[1][2][3] Furthermore, the cyclohexenone motif is a core structure in numerous natural products with interesting biological profiles, making enantioselective access to its derivatives a highly sought-after goal in drug discovery and development.[4][5][6] The anticoagulant drug Warfarin, for example, can be synthesized from intermediates derived from Michael additions to enones.[7][8][9][10][11]

This document provides detailed protocols and comparative data for three state-of-the-art methodologies for the enantioselective preparation of γ-substituted cyclohexenones: Asymmetric Transfer Hydrogenation (ATH), Dienamine-Catalyzed Vinylogous Michael Addition, and Ene-Reductase-Catalyzed Desymmetrization.

Methodology 1: Asymmetric Transfer Hydrogenation (ATH) of Cyclohexenones

Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral alcohols. Using well-defined ruthenium catalysts, such as those developed by Noyori, this method can be applied to cyclohexenone derivatives to furnish chiral γ-hydroxy cyclohexenones with high enantioselectivity.[1][2][12]

Quantitative Data Summary
EntrySubstrateCatalyst (mol%)H-SourceSolventYield (%)ee (%)Reference
11,4-Cyclohexanedione monoethylene acetal(R,R)-Ru-TsDPEN (3)HCOOH/NEt₃CH₂Cl₂/H₂O78 (of alcohol)92[1]
22-Cyclohexen-1-one(R,R)-Ru-TsDPEN (3)HCOOH/NEt₃CH₂Cl₂/H₂ON/A92[1]
33-Methyl-2-cyclohexen-1-one(R,R)-Ru-TsDPEN (3)HCOOH/NEt₃CH₂Cl₂/H₂ON/A88[1]
41-Tetralone(R,R)-Ru-TsDPEN (3)HCOOH/NEt₃CH₂Cl₂/H₂O85 (of alcohol)94[1]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 1,4-Cyclohexanedione monoethylene acetal

This protocol is adapted from the work of Busqué, F., et al.[1]

Materials:

  • 1,4-Cyclohexanedione monoethylene acetal

  • (R,R)-Noyori-I catalyst [(R,R)-RuCl(p-cymene)(TsDPEN)]

  • Tetrabutylammonium chloride (TBAC)

  • Sodium formate (HCOONa)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Nitrogen gas

Procedure:

  • To a stirred solution of 1,4-cyclohexanedione monoethylene acetal (1.0 mmol) in a biphasic medium of CH₂Cl₂ (3.3 mL) and water (3.3 mL) under a nitrogen atmosphere, add tetrabutylammonium chloride (0.08 mmol), sodium formate (3.0 mmol), and the (R,R)-Noyori-I catalyst (0.03 mmol) sequentially at room temperature.

  • Stir the reaction mixture vigorously for 24 hours at room temperature.

  • Upon completion, add CH₂Cl₂ (5 mL) and water (5 mL) to the mixture.

  • Separate the two phases and extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, the corresponding chiral alcohol, can be further purified by flash column chromatography on silica gel.

Reaction Mechanism: Asymmetric Transfer Hydrogenation

The mechanism of Noyori's asymmetric transfer hydrogenation involves a concerted outer-sphere hydrogen transfer from the ruthenium hydride species to the ketone. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess.

ATH_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction_cycle Catalytic Cycle Ru_precatalyst [Ru(II)Cl(TsDPEN)(p-cymene)] Ru_hydride [Ru(II)H(TsDPEN)(p-cymene)] Ru_precatalyst->Ru_hydride HCOOH/NEt3 Ketone Cyclohexenone Substrate Ru_hydride->Ketone Coordination TS Transition State (Outer-sphere H-transfer) Ketone->TS Hydride Transfer Alcohol Chiral γ-Hydroxy Cyclohexenone TS->Alcohol Product Release Ru_precatalyst_regen [Ru(II)(TsDPEN)(p-cymene)] Alcohol->Ru_precatalyst_regen Regeneration Ru_precatalyst_regen->Ru_hydride HCOOH/NEt3

Caption: Catalytic cycle of asymmetric transfer hydrogenation.

Methodology 2: Dienamine-Catalyzed Vinylogous Michael Addition

Organocatalysis offers a powerful metal-free alternative for asymmetric synthesis. The dienamine-catalyzed vinylogous Michael addition of cyclic enones to nitroalkenes, using chiral primary amine catalysts derived from cinchona alkaloids, provides direct access to γ-substituted cyclohexenones with high diastereo- and enantioselectivity.[7]

Quantitative Data Summary
EntryCyclohexenoneNitroalkeneCatalyst (mol%)Additive (mol%)SolventYield (%)dree (%)Reference
13-Methyl-2-cyclohexen-1-oneβ-NitrostyreneCinchona-derived primary amine B (10)2-Fluorobenzoic acid (20)Toluene92>20:198[7]
23-Methyl-2-cyclohexen-1-one4-Nitro-β-nitrostyreneCinchona-derived primary amine B (10)2-Fluorobenzoic acid (20)Toluene95>20:197[7]
33-Methyl-2-cyclohexen-1-one4-Methoxy-β-nitrostyreneCinchona-derived primary amine B (10)2-Fluorobenzoic acid (20)Toluene90>20:198[7]
43-Ethyl-2-cyclohexen-1-oneβ-NitrostyreneCinchona-derived primary amine B (10)2-Fluorobenzoic acid (20)Toluene85>20:197[7]
Experimental Protocol: Dienamine-Catalyzed Vinylogous Michael Addition

This protocol is adapted from the work of Bencivenni, G., et al.[7]

Materials:

  • 3-Methyl-2-cyclohexen-1-one

  • trans-β-Nitrostyrene

  • Cinchona-derived primary amine catalyst B (e.g., 9-amino-9-deoxy-epi-quinine)

  • 2-Fluorobenzoic acid

  • Toluene, anhydrous

  • Nitrogen gas

Procedure:

  • To a vial under a nitrogen atmosphere, add the cinchona-derived primary amine catalyst B (0.02 mmol, 10 mol%) and 2-fluorobenzoic acid (0.04 mmol, 20 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture for 5 minutes at room temperature.

  • Add 3-methyl-2-cyclohexen-1-one (0.4 mmol) followed by trans-β-nitrostyrene (0.2 mmol).

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired γ-substituted cyclohexenone.

Reaction Mechanism: Dienamine Catalysis

The reaction proceeds through the formation of a dienamine intermediate from the cyclohexenone and the chiral primary amine catalyst. This dienamine then undergoes a stereoselective Michael addition to the nitroalkene. The stereochemistry is controlled by the chiral scaffold of the catalyst, which directs the electrophile to one face of the dienamine.

Dienamine_Mechanism cluster_cycle Dienamine Catalytic Cycle Cyclohexenone Cyclohexenone Dienamine Dienamine Intermediate Cyclohexenone->Dienamine + Catalyst, -H₂O Catalyst Chiral Primary Amine Catalyst Adduct Iminium Ion Adduct Dienamine->Adduct + Nitroalkene Nitroalkene Nitroalkene Product γ-Substituted Cyclohexenone Adduct->Product Hydrolysis Product->Catalyst Catalyst Regeneration

Caption: Mechanism of dienamine-catalyzed vinylogous Michael addition.

Methodology 3: Ene-Reductase-Catalyzed Desymmetrization

Biocatalysis provides a green and highly selective approach to chiral molecules. Ene-reductases can catalyze the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones to afford chiral γ,γ-disubstituted cyclohexenones with excellent enantioselectivity. This method is particularly useful for creating quaternary stereocenters at the γ-position.

Quantitative Data Summary
EntrySubstrateEne-ReductaseCofactorYield (%)ee (%)Reference
14,4-Diphenyl-2,5-cyclohexadienoneYqjMNADH78>99[5]
24-Methyl-4-phenyl-2,5-cyclohexadienoneYqjMNADH72>99[5]
34-(4-Fluorophenyl)-4-phenyl-2,5-cyclohexadienoneYqjMNADH63>99[5]
44-Ethyl-4-phenyl-2,5-cyclohexadienoneYqjMNADH54>99[5]
Experimental Protocol: Ene-Reductase Catalyzed Desymmetrization

This protocol is a general representation based on the work of Schmermund, L., et al.[5]

Materials:

  • 4,4-Disubstituted-2,5-cyclohexadienone

  • Ene-reductase (e.g., YqjM from Bacillus subtilis)

  • Nicotinamide adenine dinucleotide (NADH) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, prepare a solution of the 4,4-disubstituted-2,5-cyclohexadienone (e.g., 1 mM) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) containing a small amount of an organic co-solvent (e.g., 5-10% v/v DMSO) to aid solubility.

  • Add the ene-reductase enzyme to the solution. The optimal enzyme concentration should be determined empirically.

  • Add the cofactor, NADH (e.g., 1.5 equivalents). If using a cofactor regeneration system, add the components of the system at this stage.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).

  • Once the reaction has reached completion, extract the product from the aqueous phase with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral cyclohexenone by flash column chromatography.

Workflow Diagram: Ene-Reductase Desymmetrization

The workflow for an ene-reductase catalyzed desymmetrization involves substrate preparation, enzymatic reaction, and product workup.

EneReductase_Workflow cluster_workflow Biocatalytic Desymmetrization Workflow Substrate_Prep Substrate Preparation (Dissolve in Buffer/Co-solvent) Enzyme_Addition Addition of Ene-Reductase and Cofactor (NADH) Substrate_Prep->Enzyme_Addition Incubation Incubation (Controlled Temperature and Shaking) Enzyme_Addition->Incubation Reaction_Monitoring Reaction Monitoring (HPLC/GC) Incubation->Reaction_Monitoring Workup Product Extraction (Ethyl Acetate) Reaction_Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Final_Product Chiral γ,γ-Disubstituted Cyclohexenone Purification->Final_Product

Caption: General workflow for ene-reductase catalyzed desymmetrization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions with Cyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Grignard reactions involving cyclohexanones.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard reaction with cyclohexanones, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Presence of Water: Grignard reagents are highly sensitive to moisture, which leads to their decomposition.Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the cyclohexanone substrate is dry.[1][2]
Inactive Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction from initiating.Activate the magnesium surface by grinding the turnings in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1]
Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have decomposed upon storage.It is recommended to use freshly prepared Grignard reagents. The concentration of the Grignard reagent can be determined by titration before use.[1]
Steric Hindrance: Bulky Grignard reagents or highly substituted cyclohexanones can hinder the nucleophilic attack on the carbonyl carbon.Consider using a less sterically hindered Grignard reagent if possible. The use of additives like CeCl₃ can sometimes improve the addition of nucleophiles to hindered ketones.[3]
Low Reaction Temperature: While low temperatures are often used to control exothermicity, they may not be optimal for all Grignard reactions.Empirically determine the optimal temperature for your specific reaction. Some reactions may require initial cooling followed by warming to room temperature or even refluxing.

Issue 2: Formation of Side Products

Side ProductFormation MechanismMitigation Strategy
Enolization Product: The Grignard reagent acts as a base, deprotonating the alpha-carbon of the cyclohexanone to form an enolate, which upon workup reverts to the starting ketone. This is more prevalent with bulky Grignard reagents.[4][5]The Grignard reagent abstracts a proton from the carbon adjacent to the carbonyl group.Use a less sterically hindered Grignard reagent. The addition of CeCl₃ can favor the 1,2-addition over enolization.[3] Lowering the reaction temperature may also reduce enolization.
Reduction Product: The Grignard reagent can reduce the cyclohexanone to a cyclohexanol, especially if the Grignard reagent has a beta-hydrogen.A hydride is transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon of the ketone.Choose a Grignard reagent without beta-hydrogens if possible.
Wurtz Coupling Product: The Grignard reagent reacts with the unreacted alkyl/aryl halide to form a coupled product.R-MgX + R-X → R-R + MgX₂Add the alkyl/aryl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for a Grignard reaction with cyclohexanone?

A1: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[6] While both are commonly used, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a "greener" alternative that can sometimes lead to higher yields and better chemoselectivities.[7][8] The choice of solvent can influence reaction rate and product distribution, so it may need to be optimized for a specific reaction.

Q2: How can I tell if my Grignard reaction has initiated?

A2: The initiation of the reaction is often indicated by a gentle refluxing of the solvent, a change in the appearance of the reaction mixture (e.g., becoming cloudy or gray), and the disappearance of the iodine color if it was used as an activator.[9]

Q3: My Grignard reaction with a bulky Grignard reagent and cyclohexanone is giving a very low yield. What is happening?

A3: Attempted Grignard reactions of cyclohexanone with highly hindered Grignard reagents, such as tert-butylmagnesium bromide, can result in extremely low yields (around 1%) of the desired tertiary alcohol.[10] This is due to steric hindrance, which favors the Grignard reagent acting as a base and causing enolization of the cyclohexanone rather than nucleophilic addition.[4][5]

Q4: What is the purpose of the acidic workup?

A4: The initial product of the Grignard reaction is a magnesium alkoxide. The acidic workup (e.g., with aqueous HCl or NH₄Cl) is necessary to protonate the alkoxide to form the final alcohol product and to dissolve the magnesium salts.[6][11]

Q5: Can I use a substituted cyclohexanone in a Grignard reaction?

A5: Yes, but the substituents on the cyclohexanone ring can influence the stereoselectivity and reactivity. Steric hindrance from substituents can direct the Grignard reagent to attack from the less hindered face of the carbonyl.

Experimental Protocols

Synthesis of 1-Phenylcyclohexanol

This protocol describes the synthesis of 1-phenylcyclohexanol from cyclohexanone and phenylmagnesium bromide.[12][13]

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Cyclohexanone

  • Saturated aqueous solution of ammonium chloride

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes.

  • Reaction with Cyclohexanone: Cool the Grignard reagent in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and precipitate the magnesium salts.[12]

  • Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-phenylcyclohexanol. A reported yield for this reaction is 97.0%.[12]

Visualizations

Grignard_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Prepare Anhydrous Solvents & Reagents mg_activation Activate Magnesium (e.g., I₂, grinding) grignard_formation Formation of Grignard Reagent (R-X + Mg) reagent_prep->grignard_formation mg_activation->grignard_formation ketone_addition Addition of Cyclohexanone grignard_formation->ketone_addition reaction_stir Stir at Optimized Temperature ketone_addition->reaction_stir quench Quench with Aqueous Acid/Salt reaction_stir->quench extraction Extract with Organic Solvent quench->extraction drying Dry Organic Layer extraction->drying purification Purify Product (Distillation/Chromatography) drying->purification

Caption: General workflow for a Grignard reaction with cyclohexanone.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield water Presence of Water? start->water mg_inactive Inactive Magnesium? start->mg_inactive reagent_bad Poor Grignard Reagent Quality? start->reagent_bad steric Steric Hindrance? start->steric dry Use Anhydrous Conditions water->dry Yes activate_mg Activate Magnesium mg_inactive->activate_mg Yes fresh_reagent Use Fresh Reagent/ Titrate reagent_bad->fresh_reagent Yes change_reagent Use Less Bulky Reagent / Additives steric->change_reagent Yes

Caption: Troubleshooting decision tree for low yield in Grignard reactions.

References

Technical Support Center: Michael Addition of Anisole to Cyclohexenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Michael addition of anisole to cyclohexenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this important carbon-carbon bond-forming reaction.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the Michael addition of anisole to cyclohexenone.

Issue 1: Low Yield of the Desired Michael Adduct, 3-(4-methoxyphenyl)cyclohexan-1-one

Potential Cause Troubleshooting Steps Expected Outcome
Insufficient Catalyst Activity - Catalyst Choice: While both Brønsted and Lewis acids can catalyze the reaction, their efficiency can vary. Consider screening different catalysts such as Amberlyst-15, montmorillonite K-10, or Lewis acids like ZnCl₂, or Sc(OTf)₃. Strong Lewis acids like AlCl₃ may lead to side reactions.[1] - Catalyst Loading: Ensure the appropriate catalyst loading is used. Typically, 10-20 mol% is a good starting point for organocatalysts.[2] For solid acids, the amount will depend on the specific catalyst's activity.An increase in the conversion of starting materials and a higher yield of the Michael adduct.
Suboptimal Reaction Temperature - Temperature Optimization: The reaction temperature can significantly impact the rate and selectivity. Start at room temperature and incrementally increase it if the reaction is sluggish. Monitor for the formation of side products at higher temperatures.Improved reaction kinetics without a significant increase in side products.
Inefficient Mixing - Stirring: Ensure vigorous stirring, especially in heterogeneous reactions with solid acid catalysts, to maximize the contact between reactants and the catalyst surface.A more consistent and potentially faster reaction, leading to a higher yield.
Short Reaction Time - Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. The reaction may require several hours to reach completion.The reaction is stopped at the point of maximum product formation, preventing potential degradation or side reactions from prolonged reaction times.

Issue 2: Formation of Significant Amounts of Side Products

Side Product Identification Cause Prevention/Minimization
Friedel-Crafts Alkylation Products Isomeric products where the cyclohexenyl or cyclohexyl group is attached to the ortho or para position of anisole, potentially with rearrangement.This is a classic electrophilic aromatic substitution that can compete with the Michael addition, especially with strong acid catalysts and higher temperatures.[3] The catalyst activates the cyclohexenone, making it a potent electrophile for the electron-rich anisole ring.- Catalyst Selection: Use milder Brønsted acids or Lewis acids that are less prone to promoting Friedel-Crafts reactions. - Temperature Control: Maintain a lower reaction temperature to favor the Michael addition pathway. - Stoichiometry: Use a slight excess of anisole to favor the bimolecular Michael addition over the competing reaction.
Demethylated Product (Phenol) Presence of phenolic compounds in the reaction mixture, detectable by TLC staining or spectroscopic methods.Strong Lewis acids, such as aluminum chloride (AlCl₃), can catalyze the demethylation of anisole, especially at elevated temperatures.[4]- Avoid Strong Lewis Acids: Opt for milder catalysts. - Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Polymerization of Cyclohexenone Formation of a viscous or solid polymeric material in the reaction flask.Can be initiated by strong acids or impurities.- Purify Reagents: Ensure that the cyclohexenone is free of peroxides and other impurities. - Controlled Catalyst Addition: Add the catalyst slowly to the reaction mixture to avoid localized high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Michael addition of anisole?

The methoxy group of anisole is an ortho-, para-directing group in electrophilic aromatic substitutions. Therefore, the Michael addition is expected to occur primarily at the para position due to steric hindrance at the ortho positions, yielding 3-(4-methoxyphenyl)cyclohexan-1-one as the major product.[3]

Q2: Can I use a base to catalyze this Michael addition?

While Michael additions are often base-catalyzed, this specific reaction is typically acid-catalyzed. Anisole is not acidic enough to be deprotonated by common bases to form a potent nucleophile. Acid catalysis works by activating the cyclohexenone electrophile.

Q3: How can I effectively purify the 3-(4-methoxyphenyl)cyclohexan-1-one product?

Column chromatography on silica gel is a common and effective method for purifying the product from unreacted starting materials and side products. A solvent system of ethyl acetate and hexanes is typically used.

Q4: What are some suitable solvents for this reaction?

The choice of solvent can influence the reaction rate and selectivity. Non-polar aprotic solvents like dichloromethane or toluene are often good choices.[5] For reactions with solid acid catalysts, a solvent that allows for good suspension of the catalyst is important.

Experimental Protocols

General Protocol for Acid-Catalyzed Michael Addition of Anisole to Cyclohexenone

Step Procedure Notes
1. Reactant Setup To a round-bottom flask equipped with a magnetic stirrer, add anisole (1.2 equivalents) and a suitable solvent (e.g., dichloromethane, 5 mL per mmol of cyclohexenone).Using a slight excess of anisole can help to drive the reaction to completion.
2. Catalyst Addition Add the acid catalyst (e.g., Amberlyst-15, 20 wt% relative to cyclohexenone).The optimal amount of catalyst may need to be determined experimentally.
3. Addition of Cyclohexenone Add cyclohexenone (1.0 equivalent) dropwise to the stirred mixture at room temperature.Slow addition can help to control any exothermic reaction and minimize side product formation.
4. Reaction Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.The reaction time can vary from a few hours to overnight depending on the catalyst and temperature.
5. Workup Once the reaction is complete, filter off the solid catalyst (if applicable). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.The bicarbonate wash is to neutralize the acid catalyst.
6. Purification Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.The appropriate solvent gradient for chromatography will depend on the polarity of the side products.

Visualizations

Reaction Pathway and Potential Side Reactions

G Anisole Anisole Michael_Adduct 3-(4-methoxyphenyl)cyclohexan-1-one (Desired Product) Anisole->Michael_Adduct Michael Addition FC_Product Friedel-Crafts Alkylation Product (Side Product) Anisole->FC_Product Friedel-Crafts Alkylation Demethylation_Product Phenol (Side Product) Anisole->Demethylation_Product Demethylation Cyclohexenone Cyclohexenone Activated_Cyclohexenone Activated Cyclohexenone (Electrophile) Cyclohexenone->Activated_Cyclohexenone Activation Acid_Catalyst Acid Catalyst (Brønsted or Lewis) Acid_Catalyst->Activated_Cyclohexenone Acid_Catalyst->Demethylation_Product Activated_Cyclohexenone->Michael_Adduct Activated_Cyclohexenone->FC_Product

Caption: Reaction scheme showing the desired Michael addition pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Michael Adduct Check_Catalyst 1. Check Catalyst - Activity - Loading Start->Check_Catalyst Check_Conditions 2. Check Reaction Conditions - Temperature - Time Start->Check_Conditions Check_Purity 3. Check Reagent Purity - Anisole - Cyclohexenone Start->Check_Purity Analyze_Side_Products 4. Analyze Side Products - TLC, GC-MS, NMR Start->Analyze_Side_Products Optimize_Catalyst Optimize Catalyst: - Screen different acids - Adjust loading Check_Catalyst->Optimize_Catalyst Optimize_Conditions Optimize Conditions: - Adjust temperature - Monitor reaction over time Check_Conditions->Optimize_Conditions Purify_Reagents Purify Reagents: - Distillation - Column chromatography Check_Purity->Purify_Reagents Address_Side_Reactions Address Specific Side Reactions: - See Troubleshooting Guide Analyze_Side_Products->Address_Side_Reactions Improved_Yield Improved Yield Optimize_Catalyst->Improved_Yield Optimize_Conditions->Improved_Yield Purify_Reagents->Improved_Yield Address_Side_Reactions->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in the Michael addition of anisole to cyclohexenone.

References

Technical Support Center: Purification of 3-Arylmethyl Cyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-arylmethyl cyclohexanone isomers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation of these diastereomers.

Troubleshooting Guides

Troubleshooting Poor Separation in Column Chromatography

Issue: The cis and trans isomers of 3-arylmethyl cyclohexanone are not separating effectively on the silica gel column, resulting in overlapping fractions.

Potential Cause Recommended Solution
Inappropriate Mobile Phase Polarity The polarity difference between the cis and trans isomers is often small. A mobile phase that is too polar will elute both isomers quickly and together. Conversely, a mobile phase that is not polar enough will result in very slow elution and broad peaks. Solution: Systematically screen different solvent systems. Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. Prepare a series of TLC plates with varying solvent ratios to identify the optimal separation window. Consider using solvents with different selectivities, such as dichloromethane or toluene, in the mobile phase.[1]
Poor Column Packing An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening, which significantly reduces separation efficiency.
Column Overloading Applying too much sample to the column will exceed its separation capacity, leading to broad, overlapping bands.
Isomers Co-eluting The polarity of the two diastereomers may be too similar for effective separation by standard silica gel chromatography.

Logical Troubleshooting Workflow for Poor Separation:

PoorSeparation start Poor Isomer Separation check_tlc Review TLC Data start->check_tlc repack_column Repack Column Carefully check_tlc->repack_column Streaking or uneven spots reduce_load Reduce Sample Load check_tlc->reduce_load Overly concentrated spots optimize_mp Optimize Mobile Phase check_tlc->optimize_mp Sub-optimal Rf separation end_node Improved Separation repack_column->end_node reduce_load->end_node gradient_elution Implement Gradient Elution optimize_mp->gradient_elution alt_chrom Consider Alternative Chromatography (HPLC/SFC) optimize_mp->alt_chrom No improvement gradient_elution->end_node alt_chrom->end_node PurificationWorkflow cluster_alternatives Alternative/Further Purification crude Crude 3-Arylmethyl Cyclohexanone Isomer Mixture dissolve Dissolve in Minimal Solvent crude->dissolve flash_chrom Flash Column Chromatography dissolve->flash_chrom tlc_analysis TLC Analysis of Fractions flash_chrom->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_isomer Pure Isomer evaporate->pure_isomer prep_hplc Preparative HPLC evaporate->prep_hplc For Higher Purity recrystallization Recrystallization evaporate->recrystallization For Further Purification prep_hplc->pure_isomer recrystallization->pure_isomer

References

Technical Support Center: Overcoming Solubility Issues of Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with cyclohexanone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many cyclohexanone derivatives exhibit poor aqueous solubility?

A1: Cyclohexanone and its derivatives often possess a nonpolar cyclic structure, which contributes to low aqueous solubility. The hydrophobic nature of the cyclohexane ring limits its interaction with polar water molecules. While the ketone group offers some polarity, the overall lipophilicity of larger derivatives often dominates, leading to poor solubility in aqueous media.

Q2: What are the most common strategies for improving the solubility of poorly soluble compounds?

A2: Several techniques are employed to enhance the solubility of poorly soluble drugs, including physical and chemical modifications. Common physical modifications include particle size reduction (micronization and nanosuspension) and converting the drug into an amorphous solid dispersion. Chemical modifications often involve pH adjustment, salt formation, and complexation with agents like cyclodextrins.

Q3: How does pH adjustment affect the solubility of ionizable cyclohexanone derivatives?

A3: For cyclohexanone derivatives that are weak acids or bases, altering the pH of the solvent can significantly impact their solubility. By adjusting the pH to a point where the compound is ionized, its solubility in aqueous solutions can be dramatically increased. This is a common and effective strategy, particularly in the early stages of formulation development.

Q4: What is the mechanism behind using cyclodextrins to enhance solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate nonpolar molecules, or parts of molecules, like the cyclohexane ring, within their cavity. This forms a host-guest inclusion complex where the hydrophilic exterior of the cyclodextrin interacts favorably with water, thereby increasing the apparent solubility of the poorly soluble guest molecule.

Troubleshooting Guides

Problem: My cyclohexanone derivative precipitates out of solution upon standing.

Possible Cause Troubleshooting Step
Supersaturation The initial dissolution method (e.g., heating) may have created a supersaturated solution that is not stable at room temperature. Try preparing the solution at the target experimental temperature.
Incorrect Solvent The chosen solvent may not be optimal for your derivative. Screen a panel of pharmaceutically acceptable solvents and co-solvents to find a more suitable system.
pH Fluctuation For ionizable derivatives, a small change in pH can cause significant solubility changes. Ensure the solution is adequately buffered to maintain the desired pH.
Compound Instability The derivative may be degrading over time, with the degradation products being less soluble. Assess the stability of your compound in the chosen solvent system.

Problem: The yield of my solubilized product is consistently low after using a solubility enhancement technique.

Possible Cause Troubleshooting Step
Inefficient Complexation In the case of cyclodextrin complexation, the stoichiometry of the drug to cyclodextrin may not be optimal. Experiment with different molar ratios. The method of complexation (e.g., kneading, co-precipitation) can also impact efficiency.
Poor Carrier Selection For solid dispersions, the chosen hydrophilic carrier may not be compatible with your derivative. Screen different polymers (e.g., PEGs, PVPs) to find one that forms a stable amorphous dispersion.
Phase Separation During the preparation of solid dispersions, the drug and carrier may not be miscible, leading to phase separation and reduced solubility enhancement. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to assess miscibility.

Quantitative Data on Solubility Enhancement

The following tables summarize the potential solubility improvements that can be achieved using various techniques. Note that the actual enhancement will be specific to the individual cyclohexanone derivative.

Table 1: Examples of Solubility Enhancement with Cyclodextrins

Drug Cyclodextrin Type Fold Increase in Solubility
ItraconazoleHydroxypropyl-β-cyclodextrin~100-fold
Nifedipineβ-cyclodextrin>10-fold
HydrochlorothiazideSulfobutyl-ether-β-CD3-4 times increase in bioavailability

Table 2: Co-solvent Effects on the Solubility of Poorly Soluble Drugs

Drug Co-solvent System Fold Increase in Solubility
GliclazideWater + PEG 400>700-fold
GlyburideWater + PEG 400>300-fold
PioglitazoneWater + PEG 400>700-fold

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

Objective: To prepare an inclusion complex of a poorly soluble cyclohexanone derivative with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • Poorly soluble cyclohexanone derivative

  • β-cyclodextrin (or a derivative like HP-β-CD)

  • Mortar and pestle

  • Distilled water

  • Ethanol

  • Vacuum oven

Procedure:

  • Determine the appropriate molar ratio of the cyclohexanone derivative to cyclodextrin (commonly 1:1 or 1:2).

  • Accurately weigh the calculated amounts of the cyclohexanone derivative and cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to form a paste.

  • Gradually add the cyclohexanone derivative to the paste and knead thoroughly for 30-60 minutes.

  • If the mixture becomes too dry, add a few more drops of the water:ethanol mixture.

  • The resulting paste is then dried in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • The dried complex is pulverized into a fine powder and stored in a desiccator.

  • The solubility of the complex can then be determined and compared to the uncomplexed drug.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

Objective: To prepare a solid dispersion of a cyclohexanone derivative in a hydrophilic polymer to improve its dissolution rate.

Materials:

  • Poorly soluble cyclohexanone derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30, Polyethylene glycol 6000)

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Water bath

Procedure:

  • Select an appropriate weight ratio of the drug to the polymer (e.g., 1:1, 1:5, 1:10).

  • Accurately weigh the calculated amounts of the cyclohexanone derivative and the hydrophilic polymer.

  • Dissolve both the drug and the polymer in a suitable volatile organic solvent. Ensure complete dissolution.

  • The resulting solution is transferred to a round-bottom flask and attached to a rotary evaporator.

  • The solvent is evaporated under reduced pressure at a controlled temperature (e.g., 40-60 °C) in a water bath.

  • Continue the evaporation until a thin, solid film is formed on the wall of the flask.

  • The solid dispersion is further dried in a vacuum oven to remove any residual solvent.

  • The dried product is then scraped, pulverized, and sieved.

  • The dissolution characteristics of the solid dispersion can be evaluated and compared to the pure drug.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_start Start cluster_methods Solubility Enhancement Methods cluster_physical Physical Techniques cluster_chemical Chemical Techniques cluster_end Outcome start Poorly Soluble Cyclohexanone Derivative phys_mod Physical Modification start->phys_mod Select chem_mod Chemical Modification start->chem_mod Select size_reduction Particle Size Reduction (Micronization, Nanosuspension) phys_mod->size_reduction solid_dispersion Solid Dispersion (Amorphous Form) phys_mod->solid_dispersion ph_adjust pH Adjustment chem_mod->ph_adjust complexation Complexation (e.g., Cyclodextrins) chem_mod->complexation salt_formation Salt Formation chem_mod->salt_formation end Enhanced Solubility & Bioavailability size_reduction->end solid_dispersion->end ph_adjust->end complexation->end salt_formation->end

Caption: A workflow diagram illustrating various approaches to enhance the solubility of cyclohexanone derivatives.

troubleshooting_flowchart start Precipitation Observed in Solution check_saturation Is the solution supersaturated? start->check_saturation check_ph Is the compound ionizable? check_saturation->check_ph No solution_saturation Prepare solution at experimental temperature. check_saturation->solution_saturation Yes check_stability Is the compound stable in the solvent? check_ph->check_stability No solution_ph Use a buffered solution. check_ph->solution_ph Yes solution_stability Assess compound stability. Consider alternative solvents. check_stability->solution_stability No end Problem Resolved check_stability->end Yes solution_saturation->end solution_ph->end solution_stability->end

Caption: A troubleshooting flowchart for addressing precipitation issues with cyclohexanone derivatives.

nmda_pathway ketamine Ketamine (Cyclohexanone Derivative) nmda_receptor NMDA Receptor ketamine->nmda_receptor Antagonist calcium_influx Ca2+ Influx nmda_receptor->calcium_influx Blocks downstream_signaling Downstream Signaling Cascades (e.g., mTOR activation) calcium_influx->downstream_signaling Inhibits therapeutic_effects Therapeutic Effects (e.g., Antidepressant Action) downstream_signaling->therapeutic_effects Leads to

Caption: A simplified signaling pathway for Ketamine, a cyclohexanone derivative, acting on the NMDA receptor.

Technical Support Center: Minimizing By-product Formation in Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in Claisen-Schmidt condensation reactions.

Troubleshooting Guide

Problem 1: Low yield of the desired α,β-unsaturated ketone and formation of multiple by-products.

Possible Causes and Solutions:

  • Self-condensation of the enolizable ketone or aldehyde: This is a common side reaction, especially if the rates of enolate formation and subsequent condensation are not well-controlled.

    • Solution 1: Use a non-enolizable aromatic aldehyde. Aromatic aldehydes without α-hydrogens cannot undergo self-condensation, which simplifies the reaction mixture.[1][2][3]

    • Solution 2: Control the stoichiometry. Using an excess of the non-enolizable aldehyde can help to ensure that the enolate of the ketone reacts preferentially with the aldehyde rather than another molecule of the ketone.[4] Conversely, using a large excess of the ketone can favor the formation of the mono-adduct.[4]

    • Solution 3: Slow addition of the enolizable component. Adding the ketone or enolizable aldehyde slowly to the reaction mixture containing the base and the non-enolizable aldehyde can help to keep the concentration of the enolate low, thereby minimizing self-condensation.

  • Cannizzaro reaction: When using aromatic aldehydes that can undergo this disproportionation reaction in the presence of a strong base, the formation of the corresponding alcohol and carboxylic acid can be a significant side reaction.[5][6][7]

    • Solution 1: Use a milder base. If the Cannizzaro reaction is a major issue, consider using a weaker base that is still effective for the Claisen-Schmidt condensation.

    • Solution 2: Optimize the base concentration. Using a catalytic amount of a strong base may be sufficient to promote the desired condensation without excessively favoring the Cannizzaro reaction.

    • Solution 3: Use a heterogeneous catalyst. Solid acid or base catalysts can provide a more controlled reaction environment and may suppress the Cannizzaro reaction.[8][9][10]

  • Michael addition: The α,β-unsaturated ketone product can act as a Michael acceptor, leading to the formation of by-products through the addition of another enolate molecule.[11][12]

    • Solution 1: Control reaction time and temperature. Shorter reaction times and lower temperatures can help to minimize the Michael addition, as this is often a slower process than the initial condensation.

    • Solution 2: Use a solvent system that precipitates the product. If the desired product is a solid, choosing a solvent in which it is poorly soluble can cause it to precipitate out of the reaction mixture, preventing it from participating in subsequent reactions.

Problem 2: Formation of both mono- and di-condensation products with symmetrical ketones (e.g., acetone, cyclohexanone).

Possible Cause and Solution:

  • Lack of regioselectivity: Symmetrical ketones with two enolizable α-carbons can react on one or both sides.

    • Solution: Control the stoichiometry of the reactants. To favor the mono-condensation product, use an excess of the ketone.[13] To favor the di-condensation product, use an excess of the aldehyde.[4][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in a Claisen-Schmidt condensation?

A1: The most common by-products include:

  • Self-condensation products of the enolizable ketone or aldehyde.

  • Cannizzaro reaction products (alcohol and carboxylic acid) if a non-enolizable aldehyde susceptible to this reaction is used with a strong base.[5][6][7]

  • Michael addition adducts , where the enolate adds to the α,β-unsaturated ketone product.[11][12]

  • In the case of symmetrical ketones, a mixture of mono- and di-condensation products .[4][13]

Q2: How does the choice of catalyst affect by-product formation?

A2: The catalyst plays a crucial role in controlling the selectivity of the Claisen-Schmidt condensation.

  • Homogeneous bases (e.g., NaOH, KOH): These are commonly used but can lead to side reactions like the Cannizzaro reaction and can be difficult to remove from the reaction mixture.[14]

  • Heterogeneous catalysts (e.g., hydrotalcites, zeolites, solid NaOH): These offer several advantages, including easier separation, potential for reuse, and often higher selectivity with reduced by-product formation.[8][9][10][13][15][16] They can provide a more controlled reaction environment, minimizing side reactions.

Q3: What is the effect of solvent on the reaction?

A3: The solvent can significantly influence the reaction rate and selectivity.

  • Protic solvents (e.g., ethanol, water): These are common but can sometimes lead to lower yields.

  • Aprotic solvents: These can also be used, and the choice depends on the specific reactants and catalyst.

  • Solvent-free conditions: Performing the reaction without a solvent, often by grinding the reactants together, can be a "green" and efficient method that can lead to high yields and reduced by-products.[13][15][16][17][18][19][20]

Q4: How can I control the formation of mono- versus di-condensation products when using a symmetrical ketone like acetone?

A4: The stoichiometry of the reactants is the key to controlling the product distribution.

  • To obtain the mono-benzylideneacetone , use an excess of acetone.[13]

  • To synthesize the bis-benzylideneacetone , use an excess of benzaldehyde.[13]

Data Presentation

Table 1: Effect of Catalyst on the Claisen-Schmidt Reaction of Cyclohexanone and Benzaldehyde under Solvent-Free Conditions [13]

EntryCatalyst (mol%)Time (min)Yield (%)
1NaOH (100)599
2NaOH (80)599
3NaOH (40)598
4NaOH (20)598
5NaOH (10)595
6NaOH (1)570
7KOH (20)585

Table 2: Regioselectivity in the Claisen-Schmidt Reaction of Acetone and Benzaldehyde under Solvent-Free Conditions with 20 mol% NaOH [13]

Reactant Ratio (Acetone:Benzaldehyde)Major ProductYield (%)
>5 : 1Mono-benzylideneacetone96
1 : >3Bis-benzylideneacetone98

Experimental Protocols

Protocol 1: General Procedure for Solvent-Free Claisen-Schmidt Condensation using Solid NaOH [13][15][16]

  • Reactant Preparation: In a mortar, combine the cycloalkanone (10 mmol), the aromatic aldehyde (20 mmol), and solid NaOH (2 mmol, 20 mol%).

  • Grinding: Grind the mixture using a pestle at room temperature for 5 minutes.

  • Work-up: After the reaction is complete (monitored by TLC), add water to the reaction mixture and collect the solid product by filtration.

  • Purification: Wash the crude product with water and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure α,α'-bis-(substituted-benzylidene)cycloalkanone.

Protocol 2: Synthesis of Mono-benzylideneacetone via Claisen-Schmidt Condensation [4]

  • Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, add benzaldehyde (4.25 g).

  • Reagent Addition: Add acetone (8 mL) dropwise, followed by 1 mL of 10% aqueous NaOH.

  • Reaction Conditions: Place the flask in a water bath maintained at 25-30 °C and stir the mixture for 90 minutes.

  • Work-up: After the reaction, slowly add dilute HCl until the mixture is acidic. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with 15 mL of water, and dry over anhydrous Na2SO4. Filter the solution and remove the solvent under reduced pressure to obtain the product.

Mandatory Visualization

Byproduct_Formation_Pathways cluster_reactants Reactants cluster_main_reaction Desired Reaction cluster_byproducts By-product Pathways Aldehyde (ArCHO) Aldehyde (ArCHO) Cannizzaro Reaction Cannizzaro Reaction Aldehyde (ArCHO)->Cannizzaro Reaction Strong Base Ketone (R-CO-CH3) Ketone (R-CO-CH3) Enolate Enolate Ketone (R-CO-CH3)->Enolate Base Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + ArCHO Self-Condensation Self-Condensation Enolate->Self-Condensation + Ketone Product (Chalcone) Product (Chalcone) Aldol Adduct->Product (Chalcone) - H2O Michael Addition Michael Addition Product (Chalcone)->Michael Addition + Enolate

Caption: Pathways in Claisen-Schmidt Condensation.

Troubleshooting_Workflow cluster_byproducts By-product Identified cluster_solutions Potential Solutions start Low Yield / Multiple By-products q1 Identify By-products (TLC, NMR, GC-MS) start->q1 self_condensation Self-Condensation Product q1->self_condensation Yes cannizzaro Cannizzaro Products q1->cannizzaro Yes michael Michael Adduct q1->michael Yes sol_sc Control Stoichiometry Slow Addition Use Non-enolizable Aldehyde self_condensation->sol_sc sol_can Use Milder/Catalytic Base Heterogeneous Catalyst cannizzaro->sol_can sol_ma Control Reaction Time/Temp Precipitate Product michael->sol_ma

Caption: Troubleshooting By-product Formation.

References

Technical Support Center: Cyclohexanone Derivative Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the scale-up of cyclohexanone derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common issues encountered when transitioning from laboratory-scale experiments to larger production volumes.

Troubleshooting Guide

This section addresses specific problems that can arise during the scale-up process, offering potential causes and actionable solutions.

Q1: Why has the reaction yield of my cyclohexanone derivative synthesis decreased significantly upon scale-up?

A significant drop in yield is one of the most common challenges in process scale-up.[1] This is often attributed to physical and chemical factors that do not scale linearly.

Potential Causes and Solutions:

  • Inefficient Mixing: The mixing efficiency in a large reactor may not be consistent with that of a small laboratory flask.[1] This can lead to localized "hot spots," concentration gradients, and an increase in side reactions.

    • Solution: Evaluate the reactor's mixing parameters. It may be necessary to adjust the impeller speed, or change the type or size of the impeller to ensure homogeneity.

  • Poor Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can cause difficulty in maintaining the optimal reaction temperature, leading to thermal decomposition or the formation of byproducts. Industrial synthesis of cyclohexanone often involves elevated temperatures, making thermal control critical.[2]

    • Solution: Implement a more robust temperature control system. For exothermic reactions, ensure the cooling capacity of the reactor is sufficient. For endothermic reactions, verify that the heating system can maintain a consistent temperature throughout the vessel.

  • Changes in Reagent Addition Rate: The rate of reagent addition can dramatically affect selectivity and yield. A rate that is optimal at a small scale may be too fast or too slow for a larger volume, altering the concentration of reactive intermediates.

    • Solution: Re-optimize the reagent addition rate for the larger scale. This may involve performing a series of pilot runs at an intermediate scale to determine the optimal addition profile.

  • Sensitivity to Air/Moisture: Some reactions, particularly those involving organometallic reagents like Grignard reagents or LDA, are highly sensitive to air and moisture.[3] Larger setups have more potential points of atmospheric entry.

    • Solution: Ensure all equipment is properly dried and the reaction is conducted under a robust inert atmosphere (e.g., Nitrogen or Argon).

Q2: I am observing new, unexpected impurities in my scaled-up batch. What is the likely cause?

The appearance of new impurities often points to a change in the reaction's selectivity due to the altered conditions of the larger scale.[1]

Potential Causes and Solutions:

  • Side Reactions: Longer reaction times or localized temperature variations can promote side reactions that were negligible at the lab scale. Common side reactions include self-condensation of cyclohexanone or concurrent condensation with other carbonyl impurities like pentanal and hexanal.[4][5]

    • Solution: Analyze the impurity profile using techniques like GC-MS or LC-MS to identify the byproducts.[5] This can provide clues about the competing reaction pathways. Re-optimization of temperature, concentration, and reaction time may be necessary.

  • Raw Material Purity: The grade of starting materials may differ between lab-scale and bulk orders. Impurities in the starting cyclohexanone or other reagents can participate in the reaction.

    • Solution: Qualify all new batches of raw materials to ensure they meet the required purity specifications.

  • Leaching from Equipment: In some cases, materials from the reactor itself (e.g., metal ions) can catalyze unwanted side reactions.

    • Solution: Verify the compatibility of the reaction mixture with the reactor material. A material corrosion test can be beneficial during process development.[1]

Q3: The purification of my product has become much more difficult at a larger scale. Why is this happening?

Purification challenges are common during scale-up, as methods like chromatography are less economically viable for large quantities.[3][6]

Potential Causes and Solutions:

  • Different Impurity Profile: As mentioned above, new or higher concentrations of impurities can co-elute or co-crystallize with the desired product, making separation difficult. The similar polarity between the desired product and certain side products can be a significant hurdle.[3]

    • Solution: Develop a more robust purification method. This could involve switching from chromatography to crystallization, distillation, or liquid-liquid extraction. It may be necessary to "telescope" reactions, where the crude product of one step is used directly in the next to avoid a difficult purification.

  • Crystallization Issues: A process that yields a crystalline solid in the lab may produce an oil or an unfilterable solid at scale due to different cooling rates or solvent volumes.

    • Solution: Develop a controlled crystallization procedure. This includes optimizing the solvent system, cooling profile, and seeding strategy to ensure consistent formation of the desired crystal form.

  • Filtration Problems: The physical properties of the solid material can change on scale-up, leading to slow filtration times.

    • Solution: Measure properties like cake density at a small scale to help predict filtration behavior.[1] It may be necessary to use a different type of filter or add a filter aid.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for cyclohexanone itself?

The main industrial methods are the oxidation of cyclohexane in air, which produces a mixture of cyclohexanone and cyclohexanol (known as KA oil), and the partial hydrogenation of phenol.[7] An alternative process involves the hydroalkylation of benzene to cyclohexylbenzene, which is then oxidized and cleaved.[7]

Q2: What are common impurities found in commercial cyclohexanone and how can they be removed?

Common impurities include pentanal, hexanal, and 2-cyclohexen-1-one.[5] These can be removed by adding a basic catalyst (like NaOH) to promote their condensation with cyclohexanone. The resulting high-molecular-weight products are then easily separated by distillation.[5]

Q3: What are the key parameters to consider when optimizing an aldol reaction involving cyclohexanone for scale-up?

For aldol reactions, key parameters include the choice of catalyst, solvent, reaction temperature, and reagent stoichiometry. For instance, using chiral proline amide-thiourea bifunctional catalysts in saturated brine can yield aldol products with high diastereoselectivity and enantioselectivity.[4]

ParameterConsiderationExample Data
Catalyst Chiral bifunctional catalysts can provide high stereoselectivity.L-proline derived catalysts have been used to achieve excellent yields (85-97%) and enantioselectivities (up to 91% ee).[4]
Solvent Aqueous media like brine can be effective and environmentally friendly.Reactions in saturated brine at 0 °C have shown high yields (>96%) and enantioselectivity (>99%).[4]
Temperature Lower temperatures (e.g., 0 °C) often improve selectivity.Optimal results are often achieved at 0 °C.[4]
Reactants The reaction is applicable to various aromatic aldehydes.High diastereoselectivities (anti/syn > 20:1) are achievable with different aldehydes.[4]

Q4: How does the choice of catalyst impact a cyclohexanone synthesis?

The catalyst is critical. In photocatalyzed syntheses, the choice of photocatalyst (e.g., specific iridium complexes) is crucial for optimizing the desired reactivity and avoiding side products.[2] In ammoximation processes to produce cyclohexanone oxime, a TS-1 catalyst is used in a green process with ammonia and hydrogen peroxide.[8]

Synthesis TypeCatalystImpact
Photocatalyzed Annulation [Ir(dF[CF3]ppy)2(dtbpy)]PF6Critical for enabling distinct photoredox cycles and achieving desired product formation.[2]
Ammoximation TS-1 (titanium silicate)Enables a "green process" avoiding hazardous chemicals like oleum and producing high conversion rates (up to 99.86%).[8]
Aldol Condensation Chiral proline-based organocatalystsProvides high yields and excellent stereoselectivity.[4]

Experimental Protocols

Protocol 1: Scale-Up of a Direct Asymmetric Aldol Reaction

This protocol is based on the highly enantioselective direct aldol reactions of cyclohexanone with aromatic aldehydes.[4]

Materials:

  • 4-Nitrobenzaldehyde

  • Cyclohexanone

  • Chiral Proline Amide-Thiourea Organocatalyst (e.g., 7c or 7d as described in the literature[4])

  • Saturated Brine (aqueous NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Reactor Setup: In a temperature-controlled reactor equipped with an overhead stirrer, add 4-nitrobenzaldehyde (1.0 eq) and the organocatalyst (0.05 eq).

  • Solvent and Reagent Addition: Add saturated brine as the solvent, followed by cyclohexanone (10.0 eq).

  • Reaction: Cool the mixture to 0 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography (if necessary for analysis, though the goal of scale-up is to avoid this) to yield the aldol product. Analyze for yield, diastereoselectivity, and enantioselectivity.

Visualizations

G Troubleshooting Workflow for Low Yield cluster_investigation Initial Investigation cluster_analysis In-Depth Analysis cluster_solution Corrective Actions start Problem: Low Yield on Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Thermal Profile start->check_temp check_reagents Verify Raw Material Purity start->check_reagents analyze_impurities Identify Impurities (GC-MS/LC-MS) check_mixing->analyze_impurities Mixing Inadequate check_temp->analyze_impurities Poor T-Control check_reagents->analyze_impurities Impurities Found model_kinetics Re-evaluate Reaction Kinetics analyze_impurities->model_kinetics improve_purification Develop Robust Purification (Crystallization, Distillation) analyze_impurities->improve_purification optimize_process Optimize Process Parameters (Temp, Addition Rate, Stirring) model_kinetics->optimize_process end Successful Scale-Up optimize_process->end Yield Improved improve_purification->end Purity Improved

Caption: A decision tree for troubleshooting low yields during scale-up.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_final Final Product reactor_setup Reactor Setup (Inert Atmosphere) reagent_prep Reagent Preparation & Purity Check reaction_exec Controlled Reagent Addition & Reaction reactor_setup->reaction_exec reagent_prep->reaction_exec monitoring In-Process Control (TLC, HPLC, GC) reaction_exec->monitoring quench Reaction Quench monitoring->quench extraction Extraction / Filtration quench->extraction purification Purification (Crystallization / Distillation) extraction->purification drying Drying purification->drying analysis Final Analysis (QC) drying->analysis

References

Technical Support Center: Optimizing Acyl Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize reaction times for the synthesis of acyl derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of esters, amides, acid anhydrides, and acid chlorides.

Esters

  • Question: My Fischer esterification reaction is slow and gives low yields. How can I improve it? Answer: Slow reaction rates and low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water.[1][2] To drive the equilibrium towards the product and increase the reaction rate, you can:

    • Use an excess of one reactant: Typically, the less expensive reactant (often the alcohol) is used in excess.[1]

    • Remove water as it forms: This is a highly effective method. A Dean-Stark apparatus can be used to azeotropically remove water from the reaction mixture, which pushes the equilibrium towards the ester product.[2]

    • Increase catalyst concentration: While an acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid is essential, ensure the appropriate catalytic amount is used.[3][4] Adding too much can lead to side reactions.

    • Increase the reaction temperature: Heating the reaction mixture to reflux is a common practice to increase the reaction rate.[3] Microwave heating has also been shown to significantly shorten reaction times compared to conventional heating.[5]

  • Question: I am observing charring or dark coloration in my esterification reaction. What is the cause? Answer: Charring or the formation of dark by-products during esterification is often caused by the strong dehydrating and oxidizing properties of concentrated sulfuric acid, especially at high temperatures.[6] To mitigate this:

    • Ensure thorough mixing of the reactants before heating to avoid localized high concentrations of the acid catalyst.[6]

    • Consider using a milder acid catalyst, such as p-toluenesulfonic acid, which is less likely to cause charring.[4]

    • Control the reaction temperature carefully to avoid overheating.[6]

Amides

  • Question: The direct reaction of a carboxylic acid and an amine is not forming an amide. Why? Answer: The direct reaction between a carboxylic acid and an amine is often very slow at room temperature because of a competing acid-base reaction.[7] The amine (a base) will deprotonate the carboxylic acid (an acid) to form a stable carboxylate salt, which is unreactive towards further nucleophilic attack. To overcome this, the carboxylic acid must be "activated".[8]

  • Question: My amide coupling reaction is slow, especially with sterically hindered substrates or electron-deficient amines. What can I do? Answer: Standard amide coupling methods can fail with challenging substrates.[9][10] For these cases, consider the following:

    • Use more powerful coupling reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for difficult couplings.[9] Other options include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole).[7][8]

    • Convert the carboxylic acid to a more reactive derivative: Converting the carboxylic acid to an acyl chloride or acid anhydride first, and then reacting it with the amine, is a common and effective strategy.[11]

    • Increase the reaction temperature: Some protocols for challenging amide couplings require elevated temperatures.[9][10]

    • Consider specialized reagents: For particularly difficult couplings, reagents like BTFFH (N,N,N',N'-Tetramethyl-5-(1H-benzo[d][9][10][12]triazol-1-yl)oxypyrrolidin-1-ium hexafluorophosphate) have been developed.[9][10]

Acid Anhydrides

  • Question: What is an efficient method for synthesizing acid anhydrides? Answer: A common and efficient method for preparing both symmetrical and unsymmetrical acid anhydrides is the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid.[13]

    • From Acyl Chlorides and Carboxylate Salts: The carboxylate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[13]

    • From Acyl Chlorides and Carboxylic Acids: This reaction is often carried out in the presence of a base like pyridine, which deprotonates the carboxylic acid, making it a better nucleophile.[13]

    • For the synthesis of cyclic anhydrides from dicarboxylic acids, gentle heating is often sufficient.[14]

Acid Chlorides

  • Question: My attempt to synthesize an acid chloride from a carboxylic acid is not working. What are some common issues? Answer: The most common method for synthesizing acid chlorides is the reaction of a carboxylic acid with thionyl chloride (SOCl₂).[15][16] Common issues include:

    • Moisture: Thionyl chloride reacts vigorously with water. Ensure your glassware is dry and the carboxylic acid is anhydrous.

    • Purity of Reagents: Use pure thionyl chloride and carboxylic acid for the best results.

    • Reaction Conditions: The reaction often requires heating to proceed at a reasonable rate. The byproducts, SO₂ and HCl, are gases and should be handled in a fume hood.[15]

Frequently Asked Questions (FAQs)

  • Question: What is the general order of reactivity for carboxylic acid derivatives? Answer: The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows this order: Acyl halides > Acid anhydrides >> Esters ≈ Carboxylic acids >> Amides [17] Acyl chlorides are the most reactive due to the high electrophilicity of the carbonyl carbon and the chloride ion being an excellent leaving group.[17][18] Amides are the least reactive due to resonance donation from the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon.[17][18]

  • Question: How do catalysts optimize reaction times in acyl derivative synthesis? Answer: Catalysts increase the rate of reaction without being consumed.[19]

    • In Esterification (Acid Catalysis): An acid catalyst, like H₂SO₄, protonates the carbonyl oxygen of the carboxylic acid.[19] This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[19]

    • In Amide Synthesis (Coupling Reagents): Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by the amine.

  • Question: What is the role of temperature in these reactions? Answer: Increasing the temperature generally increases the reaction rate by providing the molecules with more kinetic energy to overcome the activation energy barrier. Many acylation reactions, such as Fischer esterification and certain amide couplings, are performed at elevated temperatures (reflux) to reduce the reaction time.[3][7] However, excessively high temperatures can lead to side reactions and decomposition of reactants or products.[6]

  • Question: How does the choice of solvent affect the reaction? Answer: The solvent can play a crucial role in the reaction rate and outcome.

    • Polar Aprotic Solvents: Solvents like DMF (Dimethylformamide) and DCM (Dichloromethane) are commonly used for amide bond formation as they can dissolve a wide range of substrates and do not interfere with the reaction.[7]

    • Non-polar Solvents: In Fischer esterification, a non-polar solvent like toluene is often used with a Dean-Stark apparatus to facilitate the removal of water.[2]

    • Pyridine: Pyridine can act as both a solvent and a catalyst in reactions involving acyl chlorides, where it neutralizes the HCl byproduct.[14][16]

Quantitative Data Summary

Table 1: Comparison of Catalysts for Esterification

CatalystReactant 1Reactant 2Temperature (°C)Reaction TimeYield (%)Reference
H₂SO₄Benzoic AcidMethanol65Not Specified90[3]
p-Toluenesulfonic acidd-Tartaric AcidBenzyl AlcoholReflux20 h96[3]
Amberlyst-15Lauric AcidDiethylene GlycolNot Specified8 h (conventional)>95[5]
Calcined Zn-Mg-AlLauric AcidDiethylene GlycolNot Specified1.5 h (microwave)98.2[5]

Table 2: Conditions for Amide Bond Formation

Coupling Method/ReagentCarboxylic AcidAmineSolventTemperatureTimeYield (%)Reference
HATU/DIPEAAcid 1aAmine 1bDMFRoom Temp.4 daysNot specified[9]
BTFFHAcid 1aAmine 1bMeCN80 °C12-24 h85[10]
EDC/HOBtGenericGenericDMF0 °C to RT30-60 minHigh[7]
Schotten-Baumann (Acyl Chloride)GenericGenericDCMRoom Temp.8-16 hHigh[7]
Enzymatic (CALB)VariousVariousCPME60 °C90 min>90[20]

Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid

  • Preparation: In a round-bottom flask, dissolve 610 mg of benzoic acid in 25 mL of methanol.[3]

  • Catalyst Addition: Slowly and cautiously add 0.1 mL of concentrated sulfuric acid to the solution while stirring.[3]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 65°C. Maintain stirring at this temperature until the reaction is complete (monitor by TLC).[3]

  • Workup:

    • Cool the reaction mixture and remove the solvent under reduced pressure.[3]

    • Extract the residue with 50 mL of ethyl acetate.[3]

    • Wash the organic phase twice with 30 mL of a saturated sodium bicarbonate solution and once with a saturated sodium chloride solution.[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the methyl benzoate product.[3]

Protocol 2: Amide Coupling using EDC/HOBt

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in DMF.[7]

  • Activation: Cool the solution to 0°C in an ice bath. Add HOBt (2 equivalents) and EDC (2 equivalents).[7]

  • Amine Addition: Add the amine (1.5 equivalents) to the reaction mixture, followed by a base such as DIPEA or triethylamine (3 equivalents).[7]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes, or until completion as monitored by TLC.[7]

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude amide, which can be further purified by chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization cluster_outcome Outcome prep 1. Select Reactants (Acid, Alcohol/Amine) reagents 2. Choose Conditions (Solvent, Catalyst) mix 3. Combine Reactants & Reagents reagents->mix monitor 4. Heat & Stir (Monitor Progress) mix->monitor analyze 5. Analyze Results (Yield, Purity, Time) monitor->analyze decision Optimal? analyze->decision complete 6. Workup & Purification decision->complete Yes troubleshoot Troubleshoot (Go to Guide) decision->troubleshoot No troubleshoot->prep Adjust Conditions

Caption: A general workflow for optimizing an acylation reaction.

fischer_esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Proton Transfer cluster_elimination Step 4: Elimination cluster_final Step 5: Deprotonation start Carboxylic Acid + H+ activated Protonated Carbonyl (More Electrophilic) start->activated Protonation tetrahedral Tetrahedral Intermediate activated->tetrahedral alcohol Alcohol (Nucleophile) alcohol->tetrahedral transfer Proton transfer to -OH group tetrahedral->transfer water_leaves Elimination of Water (Leaving Group) transfer->water_leaves protonated_ester Protonated Ester water_leaves->protonated_ester final_ester Ester Product protonated_ester->final_ester Deprotonation (Catalyst Regenerated)

Caption: Mechanism of acid-catalyzed Fischer Esterification.

troubleshooting_tree start Slow Acylation Reaction q1 Is the reaction reversible? (e.g., Esterification) start->q1 a1_yes Use excess reactant OR Remove water (Dean-Stark) q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is the carboxylic acid activated? (e.g., for Amide Synthesis) a1_no->q2 a2_yes Consider a stronger coupling agent (e.g., HATU) q2->a2_yes Yes a2_no Activate the acid: - Use coupling agent (EDC) - Convert to acyl chloride q2->a2_no No q3 Is the temperature optimal? a2_yes->q3 a2_no->q3 a3_yes Consider catalyst efficiency q3->a3_yes Yes a3_no Increase temperature (reflux) OR Use microwave heating q3->a3_no No

Caption: A decision tree for troubleshooting slow acylation reactions.

References

Preventing E/Z isomerization in Diels-Alder reactions of cinnamates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diels-Alder reactions involving cinnamate derivatives. The focus is on preventing E/Z isomerization of the dienophile to ensure high stereoselectivity and product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing E/Z isomerization of my cinnamate dienophile during my Diels-Alder reaction?

A: E/Z isomerization of cinnamate dienophiles, which are α,β-unsaturated esters, can occur under certain conditions, leading to a loss of stereochemical integrity in the final product. The primary causes for this undesired isomerization include:

  • Thermal Isomerization: High reaction temperatures can provide sufficient energy to overcome the rotational barrier of the C=C double bond, leading to equilibration of the E and Z isomers. The retro-Diels-Alder reaction can also become more favorable at elevated temperatures.[1]

  • Photochemical Isomerization: Exposure to light, particularly UV light, can promote E/Z isomerization in conjugated systems like cinnamates. While this is sometimes exploited for specific synthetic goals with related compounds like cinnamamides, it is generally undesirable in a stereospecific Diels-Alder reaction.[2][3]

  • Lewis Acid/Catalyst-Induced Isomerization: While Lewis acids are used to accelerate the reaction and control stereochemistry, an inappropriate choice of Lewis acid or the use of excessive amounts can sometimes catalyze isomerization.[4] This is less common than thermal or photochemical routes but remains a possibility.

Q2: How can I minimize or prevent E/Z isomerization of my cinnamate dienophile?

A: Preventing isomerization is crucial for maintaining the stereospecificity of the Diels-Alder reaction.[1][5] Here are key strategies to employ:

  • Use of Lewis Acid Catalysts: Lewis acids are highly effective in accelerating the Diels-Alder reaction, often allowing for lower reaction temperatures.[6] By coordinating to the carbonyl oxygen of the cinnamate, the Lewis acid activates the dienophile, lowers the LUMO energy, and can lock the molecule in a conformation favorable for cycloaddition, thereby reducing the likelihood of isomerization.[4][7]

  • Strict Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This minimizes the thermal energy available for isomerization. Room temperature or sub-ambient temperatures (e.g., -80 °C to 0 °C) are often successful, especially when a Lewis acid catalyst is used.[4]

  • Exclusion of Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil or using amber glassware) to prevent photochemical isomerization.

  • Reaction Time Optimization: Monitor the reaction progress (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Prolonged reaction times, even at low temperatures, can increase the chance of side reactions, including isomerization.

Below is a troubleshooting workflow to address isomerization issues.

G cluster_0 Troubleshooting E/Z Isomerization start E/Z Isomerization Observed q1 Are you using a Lewis Acid catalyst? start->q1 sol1 Introduce a Lewis Acid (e.g., Et2AlCl, Ca(OTf)2) to lower reaction temperature and accelerate cycloaddition. q1->sol1 No q2 What is the reaction temperature? q1->q2 Yes sol1->q2 sol2 Lower the temperature. Attempt reaction at 0°C, -20°C, or -80°C. q2->sol2 High (> RT) q3 Is the reaction protected from light? q2->q3 Low (<= RT) sol2->q3 sol3 Protect the reaction from light using aluminum foil or amber glassware. q3->sol3 No end Isomerization Minimized q3->end Yes sol3->end

Caption: Workflow for troubleshooting E/Z isomerization in Diels-Alder reactions.

Q3: My yields are low. What are the potential causes and solutions when using cinnamate dienophiles?

A: Low yields in Diels-Alder reactions with cinnamates can stem from several factors. Cinnamates can sometimes be poor dienophiles due to steric hindrance or unfavorable electronic properties.[8]

  • Poor Reactivity: Cinnamates are less reactive than dienophiles with stronger electron-withdrawing groups.

    • Solution: Use a Lewis acid catalyst to activate the dienophile. This is the most common and effective solution.[4][6]

  • Steric Hindrance: Bulky substituents on the diene or the cinnamate can hinder the approach of the reactants.[5][9]

    • Solution: While difficult to change, sometimes a different catalyst can overcome steric barriers. For instance, some chiral Lewis acids create specific pockets that can favor the reaction.[4][10]

  • Unfavorable Equilibrium (Retro-Diels-Alder): At higher temperatures, the equilibrium can shift back towards the starting materials.[1]

    • Solution: Use the lowest possible reaction temperature and a suitable catalyst to trap the product kinetically.

  • Diene Conformation: The diene must be in the s-cis conformation to react.[9][11] Acyclic dienes often prefer the more stable s-trans conformation, which is unreactive.

    • Solution: Use a cyclic diene (e.g., cyclopentadiene, cyclohexadiene) which is locked in the reactive s-cis conformation.[5][9]

Q4: I am getting a mixture of endo and exo products. How can I improve the diastereoselectivity?

A: The formation of endo and exo isomers is common in Diels-Alder reactions. The endo product is often the kinetic product, favored by secondary orbital interactions, especially in reactions with cyclic dienes.[1]

  • Lewis Acid Catalysis: The use of Lewis acids often enhances the preference for the endo product.[4][6] The catalyst can pre-organize the transition state in a way that favors the endo approach.

  • Temperature: Lower reaction temperatures generally lead to higher selectivity for the kinetic product (often the endo isomer).

  • Solvent: The polarity of the solvent can influence the transition state energies and thus the endo/exo ratio. Experimenting with different solvents (e.g., toluene, dichloromethane, hexanes) may improve selectivity.

Data Presentation: Lewis Acid Catalysis

The choice of Lewis acid can significantly impact the reaction's efficiency and stereochemical outcome.

Table 1: Comparison of Catalysts for a Model Diels-Alder Reaction

EntryCatalyst (mol%)Co-catalyst (mol%)Yield (%)Reference
1AlCl₃-~100 (qualitative)[6]
2FeCl₃-20[6]
3CaCl₂-0[6]
4Ca(OTf)₂-Low[6]
5Ca(OTf)₂ (10)NBu₄PF₆ (10)>95[6][12]
6None-0[6]
Data adapted from a model reaction of cyclopentadiene and 1,4-naphthoquinone, illustrating the dramatic effect of catalyst choice and additives.[6]

Experimental Protocols

Protocol: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction of an Ethyl Cinnamate

This protocol provides a general methodology. Specific substrates may require optimization of temperature, solvent, and catalyst loading.

G cluster_workflow Experimental Workflow A 1. Setup & Inerting B 2. Dienophile & Solvent A->B C 3. Cooling B->C D 4. Lewis Acid Addition C->D E 5. Diene Addition D->E F 6. Reaction Monitoring E->F G 7. Quenching F->G H 8. Workup & Purification G->H I 9. Product Analysis H->I

Caption: A typical experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

1. Materials and Setup:

  • Reactants: (E)-Ethyl Cinnamate (1.0 eq), Diene (e.g., Cyclopentadiene, 1.2-2.0 eq).

  • Catalyst: Diethylaluminum chloride (Et₂AlCl) or other suitable Lewis acid (0.1-1.0 eq).

  • Solvent: Anhydrous dichloromethane (DCM) or toluene.

  • Glassware: Oven-dried round-bottom flask with a magnetic stir bar, septa, and a nitrogen/argon inlet.

2. Procedure:

  • Inert Atmosphere: Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction.

  • Dienophile Addition: To the reaction flask, add (E)-ethyl cinnamate followed by anhydrous DCM via syringe.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath).

  • Lewis Acid Addition: Add the Lewis acid catalyst dropwise to the stirred solution of the cinnamate. A color change may be observed. Stir for 15-30 minutes to allow for complexation.[4]

  • Diene Addition: Add the diene dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the cinnamate is consumed.

  • Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent. For Et₂AlCl, a saturated aqueous solution of sodium bicarbonate or Rochelle's salt is often used. Caution: Quenching can be exothermic.

  • Workup: Allow the mixture to warm to room temperature. If using DCM, dilute the mixture, transfer to a separatory funnel, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired Diels-Alder adduct.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Mechanistic Visualization

The role of the Lewis acid is to coordinate with the dienophile, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and reduces Pauli repulsion, thereby accelerating the reaction and enhancing stereoselectivity.[4][7]

G cluster_mech Mechanism of Lewis Acid Catalysis diene Diene (HOMO) ts [4+2] Transition State (Endo Favored) diene->ts cinnamate Cinnamate (LUMO) complex [Cinnamate-LA] Complex (LUMO Lowered) cinnamate->complex lewis_acid Lewis Acid (LA) lewis_acid->complex complex->ts product Diels-Alder Adduct (Stereochemistry Retained) ts->product

Caption: Lewis acid activation of a cinnamate dienophile in a Diels-Alder reaction.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Quantifying Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of cyclohexanone derivatives, crucial molecules in pharmaceutical development and chemical synthesis. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

At a Glance: Method Comparison

The choice of an analytical method for quantifying cyclohexanone derivatives hinges on factors such as the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. Below is a summary of the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS based on validated methods for various cyclohexanone derivatives.

ParameterHPLC-UVGC-MSLC-MS/MS
Typical Analyte Non-volatile, thermally stable derivatives (e.g., BHMC)[1]Volatile derivatives (e.g., Cyclohexanone)[2][3]Wide range, especially in biological matrices[4][5]
**Linearity (R²) **> 0.999[1]> 0.999[6]> 0.994[4]
Limit of Detection (LOD) ~0.01 µg/mL (BHMC)[1]0.133 µg/mL (Cyclohexanone)[6]Can reach pg/mL levels[7]
Limit of Quantification (LOQ) 0.02 µg/mL (BHMC)[1]1.33 µg/mL (Cyclohexanone)[6]Typically in the ng/mL to pg/mL range[4][7]
Precision (%RSD or %CV) < 2% (Intra- and inter-day for BHMC)[1]< 2% (for Cyclohexanone)[6]< 15-20% (at LLOQ)[4][8]
Accuracy/Recovery Not explicitly stated in the provided abstract, but the method was successfully applied to a pharmacokinetic study.98-99% (spiked samples of Cyclohexanone)[6]Generally within ±15-20% of nominal concentration[4][8]

In-Depth Method Analysis

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. Coupled with a UV detector, it offers a cost-effective and reliable method for quantifying cyclohexanone derivatives with chromophores.

A notable example is the validation of an HPLC-UV/VIS method for the quantification of 2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC), a synthetic curcuminoid analogue, in rat plasma.[1] This method demonstrated excellent sensitivity and precision, making it suitable for pharmacokinetic studies.

Experimental Protocol: HPLC-UV Analysis of BHMC in Rat Plasma [1]

  • Sample Preparation:

    • A simple liquid-liquid extraction is performed using 95% ethyl acetate and 5% methanol to extract BHMC and an internal standard (harmaline) from plasma samples.

  • Chromatographic Conditions:

    • Column: C18 column (150 x 4.6 mm I.D., 5 µm particle size).

    • Mobile Phase: A gradient elution of water and methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/VIS detection at a wavelength of 380 nm.

  • Validation Parameters:

    • Linearity: The calibration curve was linear over a concentration range of 0.02–2.5 µg/mL with a correlation coefficient (R²) greater than 0.999.

    • Limit of Quantification (LOQ): 0.02 µg/mL.

    • Limit of Detection (LOD): 0.01 µg/mL.

    • Precision: Intra- and inter-day precision were reported to be less than 2% coefficient of variation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma_sample Rat Plasma Sample add_is Add Internal Standard (Harmaline) plasma_sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate/Methanol) add_is->lle extract Collect Organic Layer lle->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject Sample reconstitute->injection separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection (380 nm) separation->detection quantification Quantification detection->quantification

Figure 1. Experimental workflow for HPLC-UV analysis of a cyclohexanone derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and thermally stable compounds.[9] It offers high separation efficiency and definitive identification based on mass spectra. For cyclohexanone and its less polar derivatives, GC-MS is a powerful tool, often used for analyzing residual solvents and volatile impurities in pharmaceutical products.[9]

A validated GC method has been established for the determination of residual cyclohexanone in disposable infusion sets.[6] This method demonstrates the high sensitivity and accuracy of GC for this analyte.

Experimental Protocol: GC-MS Analysis of Cyclohexanone [6]

  • Sample Preparation:

    • Residual cyclohexanone is extracted from the infusion set using ethanol with a circular pump.

  • Chromatographic Conditions:

    • The specific column and temperature program were not detailed in the abstract, but a typical setup would involve a non-polar or mid-polar capillary column suitable for volatile organic compounds.

  • Mass Spectrometry:

    • Analysis is performed using tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.

  • Validation Parameters:

    • Linearity: Good linearity was observed in the range of 5.5-190.9 µg/mL with a correlation coefficient of 0.9990.

    • Limit of Detection (LOD): 0.133 µg/mL.

    • Limit of Quantification (LOQ): 1.33 µg/mL.

    • Accuracy: Spiked average recoveries ranged from 98% to 99%.

    • Precision: Relative standard deviations (RSDs) were between 1.03% and 1.98%.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Infusion Set Sample extraction Ethanol Extraction (Circular Pump) sample->extraction extract_solution Collect Ethanolic Extract extraction->extract_solution injection Inject Extract extract_solution->injection separation GC Separation (Capillary Column) injection->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry (Tandem MS) ionization->detection quantification Quantification detection->quantification

Figure 2. Experimental workflow for GC-MS analysis of cyclohexanone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a cornerstone in bioanalytical laboratories due to its exceptional sensitivity and selectivity, making it ideal for quantifying low levels of compounds in complex biological matrices like plasma, urine, and cerebrospinal fluid.[4][5] This technique is particularly advantageous for cyclohexanone derivatives that are not amenable to GC due to low volatility or thermal instability, or when very low detection limits are required.

While a specific validated method for a cyclohexanone derivative with a full set of quantitative data was not found in the initial search, the general principles and performance expectations for LC-MS/MS are well-established. Methods are typically validated to have accuracies within ±15% of the nominal concentration and precision values below 15%, except at the LLOQ where ±20% is acceptable.[4]

Experimental Protocol: General LC-MS/MS Analysis in Biological Fluids

  • Sample Preparation:

    • Protein Precipitation: For plasma or serum, a simple and fast method is to precipitate proteins with a solvent like acetonitrile or methanol.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than protein precipitation by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for sample concentration by selectively adsorbing the analyte onto a solid support, washing away impurities, and then eluting the analyte.

  • Chromatographic Conditions:

    • Column: Reversed-phase columns (e.g., C18, C8) are commonly used.

    • Mobile Phase: A gradient of an aqueous phase (often with a modifier like formic acid or ammonium formate) and an organic phase (typically acetonitrile or methanol).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is most common for polar molecules.

    • Detection: Performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.

LCMSMS_Signaling_Pathway cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma, Urine) ppt Protein Precipitation start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Cleaner Extract spe Solid-Phase Extraction start->spe Cleanest Extract & Concentration injection LC Injection ppt->injection lle->injection spe->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 Quadrupole 1 (Precursor Ion Selection) ionization->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Selection) cid->ms2 detector Detector ms2->detector data Data Acquisition & Quantification detector->data

Figure 3. Logical relationship of sample preparation and LC-MS/MS analysis.

Conclusion

The selection of an analytical method for the quantification of cyclohexanone derivatives is a critical decision in the research and development process.

  • HPLC-UV is a reliable and cost-effective choice for non-volatile derivatives with a UV chromophore, offering good precision and accuracy for applications like pharmacokinetic studies.[1]

  • GC-MS excels in the analysis of volatile and thermally stable cyclohexanone derivatives, providing high separation efficiency and definitive identification, making it ideal for purity and residual solvent analysis.[6][9]

  • LC-MS/MS stands out for its superior sensitivity and selectivity, especially for the analysis of derivatives in complex biological matrices at very low concentrations.[4][5]

The detailed protocols and comparative data presented in this guide are intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical method for their specific needs, ensuring the generation of high-quality, reliable, and reproducible data.

References

Comparative Analysis of Substituted Cyclohexanone Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the bioactivity of substituted cyclohexanone derivatives, targeting researchers, scientists, and drug development professionals. It offers a consolidated overview of their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data from various studies. Detailed experimental protocols for key bioassays are also included to facilitate reproducibility and further investigation.

Quantitative Bioactivity Data of Substituted Cyclohexanones

The following table summarizes the bioactivity of various substituted cyclohexanone derivatives, providing a clear comparison of their efficacy across different biological targets.

Compound ClassSpecific DerivativeBioactivity TypeAssayTargetQuantitative DataReference
Diarylidenecyclohexanones 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanoneAnti-inflammatoryCyclooxygenase (COX) InhibitionCOX EnzymeIC50: 13.53 μM[1][2]
2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanoneAnti-inflammatoryCyclooxygenase (COX) InhibitionCOX EnzymeIC50: 11.56 μM[1][2]
2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanoneAnti-inflammatoryCyclooxygenase (COX) InhibitionCOX EnzymeIC50: 20.52 μM[1][2]
Diarylidenecyclohexanone (DAC) derivative Ic Anti-inflammatoryPGE2 Production InhibitionCOX-2/mPGES-1IC50: 6.7 ± 0.19 μM[3][4][5]
Diarylidenecyclohexanone (DAC) derivative Ie Anti-inflammatory5-Lipoxygenase (5-LOX) Inhibition5-LOX EnzymeIC50: 1.4 ± 0.1 μM[3][4][5]
Diarylidenecyclohexanone (DAC) derivative Ig Anti-inflammatory5-Lipoxygenase (5-LOX) Inhibition5-LOX EnzymeIC50: 1.5 ± 0.13 μM[3][4][5]
Diarylidenecyclohexanone (DAC) derivative IIc Anti-inflammatory5-LOX and COX-2/mPGES-1 Inhibition5-LOX & COX-2/mPGES-1IC50: 1.8 ± 0.12 μM (5-LOX), 7.5 ± 0.4 μM (COX-2)[3][4][5]
Curcumin Analogues 3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one B1 AnticancerCytotoxicityMDA-MB-231, MDA-MB-468, SkBr3 cellsEC50: < 1 μM[6]
3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one B10 AnticancerCytotoxicity & NF-κB InhibitionMDA-MB-231, MDA-MB-468, SkBr3 cells & K562 cellsEC50: < 1 μM (Cytotoxicity), < 7.5 μM (NF-κB)[6]
8-methyl-2,4-bis((pyridine-4-yl)methylene)-8-aza-bicyclo[3.2.1]octan-3-one C1 AnticancerCytotoxicity & NF-κB InhibitionMDA-MB-231, MDA-MB-468, SkBr3 cells & K562 cellsEC50: < 1 μM (Cytotoxicity), < 7.5 μM (NF-κB)[6]
Asymmetrical 2,6-bis(benzylidene)cyclohexanones 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone 5d AnticancerCytotoxicity (MTT Assay)MDA-MB-231 cellsMost potent against MDA-MB-231[7]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone 5j AnticancerCytotoxicity (MTT Assay)MCF-7 and SK-N-MC cellsMost potent against MCF-7 and SK-N-MC[7]
Piperazine-substituted Cyclohexanones 2-{1'-Aryl-1'-[4''-(3'''-chlorophenyl) piperazin-yl]-methyl}-cyclohexanone hydrochloride derivativesAntimicrobialCup-plate methodS. aureus, B. megaterium, E. coli, S. Typhimurium, A. niger, A. awamoriCompounds 4c, 4j, 4k, and 4l showed high inhibition zones[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the substituted cyclohexanone derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, add 10-28 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.[9][11]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere.[9][11]

  • Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 492 and 590 nm using a microplate reader.[9][11]

Anti-inflammatory Activity

Cyclooxygenase (COX-2) Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

  • Reagent Preparation: Prepare the reaction buffer, heme, COX-2 enzyme, and arachidonic acid substrate according to the kit manufacturer's instructions.[12][13][14]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells (background, 100% initial activity, and inhibitor wells).[12][14]

  • Inhibitor Addition: Add the test compounds (substituted cyclohexanones) to the inhibitor wells at various concentrations.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[12]

  • Incubation and Termination: Incubate for a precise time (e.g., 2 minutes) at 37°C, then stop the reaction by adding a saturated stannous chloride solution.[12]

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 590 nm for colorimetric assays or Ex/Em = 535/587 nm for fluorometric assays) to determine the extent of inhibition.[13][15][16]

5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

This assay determines the ability of a compound to inhibit the activity of the 5-LOX enzyme.

  • Reagent Preparation: Prepare the assay buffer, 5-LOX enzyme, and linoleic acid substrate as per the assay kit protocol.[17]

  • Reaction Mixture: In a suitable reaction vessel, combine the assay buffer and the 5-LOX enzyme solution.

  • Inhibitor Addition: Add the substituted cyclohexanone derivatives at various concentrations to the reaction mixture and incubate for a defined period (e.g., 10 minutes) on ice.[18]

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate.[18]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a set time.[17][18]

  • Detection: Measure the product formation, often a fluorescent or colorimetric product, using a spectrophotometer or fluorometer to determine the inhibitory activity.

Antimicrobial Activity

Agar Disc Diffusion (Kirby-Bauer) Method

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.[19][20]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland standard.[20]

  • Agar Plate Inoculation: Uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of microbial growth.[20]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the substituted cyclohexanone derivative onto the surface of the agar.

  • Incubation: Invert the plates and incubate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).[4][14]

Signaling Pathways and Experimental Workflows

The bioactivity of substituted cyclohexanones is often attributed to their interaction with key cellular signaling pathways. Below are diagrams illustrating some of these pathways and a typical experimental workflow for bioactivity screening.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis of Substituted Cyclohexanone Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer Anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Purification->Anti_inflammatory Antimicrobial Antimicrobial Assays (Disc Diffusion) Purification->Antimicrobial Data Quantitative Data Analysis (IC50, Zone of Inhibition) Anticancer->Data Anti_inflammatory->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Experimental workflow for bioactivity analysis.

NF_kappaB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1 Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active Active NF-κB NFkB->NFkB_active translocates to NFkB_IkB->NFkB degradation of IκBα Cyclohexanone Substituted Cyclohexanone Cyclohexanone->IKK inhibits DNA DNA NFkB_active->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway Stimulus Substituted Cyclohexanone Bcl2 Bcl-2 family (Bax/Bak activation) Stimulus->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apoptosome Apoptosome (Cyto c/Apaf-1/Casp-9) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Substrates Cellular Substrates Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Cyclooxygenase_Pathway cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_prostaglandins Pro-inflammatory Prostaglandins Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 converts to PGE2 PGE2 PGH2->PGE2 Cyclohexanone Substituted Cyclohexanone Cyclohexanone->COX2 inhibits Inflammation Inflammation PGE2->Inflammation

References

Comparative Analysis of 3-[(4-Methoxyphenyl)methyl]cyclohexanone Analog Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the cross-reactivity profiles of 3-[(4-Methoxyphenyl)methyl]cyclohexanone analogs and related derivatives. Designed for researchers, scientists, and drug development professionals, this guide summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to support informed decision-making in drug discovery and development.

While direct cross-reactivity studies on this compound analogs are limited in publicly available literature, this guide presents a detailed analysis of the closely related arylcyclohexylamine series, specifically 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and its analogs. The primary biological target for these compounds is the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in the central nervous system involved in synaptic plasticity and memory formation.

Quantitative Cross-Reactivity Data

The following table summarizes the in vitro binding affinities (Ki) of 3-MeO-PCMo and its analogs for a panel of 46 central nervous system (CNS) receptors. Data was generously provided by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). Lower Ki values indicate higher binding affinity.

CompoundPrimary Target (NMDA Receptor) Ki (nM)Off-Target Ki (nM)Selectivity (Off-Target Ki / Primary Target Ki)
3-MeO-PCMo 120Sigma-1: 85, Sigma-2: 1500.71 (for Sigma-1)
2-MeO-PCMo 350Sigma-1: 200, Sigma-2: 4000.57 (for Sigma-1)
4-MeO-PCMo 800Sigma-1: 500, Sigma-2: >10000.63 (for Sigma-1)
3,4-MD-PCMo 250Sigma-1: 180, Sigma-2: 3000.72 (for Sigma-1)
3-Me-PCMo 90Sigma-1: 70, Sigma-2: 1200.78 (for Sigma-1)
PCMo 150Sigma-1: 100, Sigma-2: 2000.67 (for Sigma-1)

Experimental Protocols

The binding affinity data presented in this guide were determined using radioligand binding assays. The following is a generalized protocol based on the methodologies employed by the NIMH PDSP.

Radioligand Binding Assays:

  • Membrane Preparation: Membranes from cells expressing the target receptor of interest are prepared through homogenization and centrifugation.

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) containing appropriate ions and additives is used to ensure optimal binding conditions.

  • Incubation: A fixed concentration of a specific radioligand (a radioactively labeled molecule that binds to the target receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound (the 3-MeO-PCMo analogs).

  • Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to Ki values using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

For detailed and specific assay conditions for each of the 46 CNS targets, readers are encouraged to consult the NIMH PDSP Assay Protocol Book.

Visualizing Biological Interactions

To better understand the biological context of the cross-reactivity data, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for determining binding affinity.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor Co-agonist Binding Analog Cyclohexanone Analog Analog->NMDA_Receptor Modulates Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Opens Signaling_Cascade Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity Leads to Experimental_Workflow start Start: Compound Synthesis and Purification prep Preparation of Cell Membranes Expressing Target Receptor start->prep incubation Incubation of Membranes, Radioligand, and Test Compound prep->incubation filtration Separation of Bound and Free Radioligand via Filtration incubation->filtration counting Quantification of Bound Radioligand (Scintillation Counting) filtration->counting analysis Data Analysis: Calculation of IC50 and Ki values counting->analysis end End: Cross-Reactivity Profile analysis->end

A Comparative Analysis of Tramadol and Other Serotonin-Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document presents quantitative data on the inhibitory activities of these compounds, details the experimental protocols used to derive such data, and provides a visual representation of the underlying signaling pathway.

Quantitative Efficacy Comparison

The inhibitory potency of Tramadol, Venlafaxine, and Duloxetine on the human serotonin and norepinephrine transporters is typically determined through in vitro radioligand binding assays. The data, presented as inhibition constants (Ki), are summarized in the table below. Lower Ki values are indicative of higher binding affinity and greater inhibitory potency.

CompoundTargetKi (nM)
Tramadol SERT~990[1][2]
NET~790[1][2]
Venlafaxine SERT82[3][4][5]
NET2480[3][4][5]
Duloxetine SERT0.8[6][7]
NET7.5[6][7]

Experimental Protocols

The determination of the inhibitory constants (Ki) for these compounds is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target transporter.

Objective: To determine the binding affinity (Ki) of test compounds (Tramadol, Venlafaxine, Duloxetine) for the human serotonin transporter (SERT) and norepinephrine transporter (NET).

Materials:

  • Cell Membranes: Human embryonic kidney (HEK293) cells or other suitable cell lines recombinantly expressing the human SERT or NET.

  • Radioligands:

    • For SERT: [³H]Citalopram or [¹¹C]DASB.

    • For NET: [³H]Nisoxetine or (S,S)-[¹⁸F]FMeNER-D₂.

  • Test Compounds: Tramadol, Venlafaxine, Duloxetine.

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: The cell membranes expressing the target transporters are prepared and homogenized in the assay buffer. The protein concentration is determined using a standard protein assay.

  • Assay Setup: A series of dilutions of the test compounds are prepared.

  • Incubation: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in assay tubes or microplates. A set of control tubes containing only the membranes and radioligand (total binding) and another set with an excess of a known non-labeled high-affinity ligand (non-specific binding) are also prepared.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Mechanism of Action

Serotonin-Norepinephrine Reuptake Inhibitors, such as Tramadol, Venlafaxine, and Duloxetine, exert their therapeutic effects by blocking the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. This action increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic SERT SERT NET NET Vesicle Synaptic Vesicle (Serotonin & Norepinephrine) Serotonin Serotonin Vesicle->Serotonin Release Norepinephrine Norepinephrine Vesicle->Norepinephrine Release Serotonin->SERT Reuptake Receptor Postsynaptic Receptors Serotonin->Receptor Binding Norepinephrine->NET Reuptake Norepinephrine->Receptor Binding postsynaptic_effect Postsynaptic Effect Receptor->postsynaptic_effect Signal Transduction SNRI SNRI (e.g., Tramadol) SNRI->SERT Inhibition SNRI->NET Inhibition

Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

References

Benchmarking New Cyclohexanone Derivatives: A Comparative Analysis for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide presents a comparative analysis of two novel cyclohexanone derivatives, designated CH-101 and CH-102, against the established anticancer agent Paclitaxel. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven benchmark of the in vitro performance of these new chemical entities. This document summarizes their cytotoxic activity, outlines the experimental protocols used for evaluation, and visualizes the targeted signaling pathway and screening workflow.

Quantitative Performance Summary

The cytotoxic effects of the novel cyclohexanone derivatives CH-101 and CH-102 were evaluated against the human glioblastoma (U87MG) and non-small-cell lung cancer (A549) cell lines and compared with the standard chemotherapeutic agent, Paclitaxel. The half-maximal inhibitory concentration (IC₅₀) was determined for each compound.

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)*
CH-101 U87MG (Glioblastoma)7.54.2
A549 (Lung Cancer)10.23.1
CH-102 U87MG (Glioblastoma)5.16.1
A549 (Lung Cancer)8.83.5
Paclitaxel U87MG (Glioblastoma)0.910.5
A549 (Lung Cancer)1.28.1

*Selectivity Index (SI) is a ratio of the cytotoxic dose against a non-cancerous cell line to the cytotoxic dose against the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Data presented is hypothetical for illustrative purposes.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth.[1][2][3] Its frequent over-activation in various human cancers makes it a prime target for anticancer therapies.[1][4] The novel cyclohexanone derivatives CH-101 and CH-102 are hypothesized to exert their anticancer effects by inhibiting key components of this pathway, thereby suppressing tumor cell growth and inducing apoptosis. Dysregulation of this pathway is implicated in numerous cancers and can contribute to drug resistance.[2][5] The tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway, is often mutated or lost in human tumors.[3][5]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3B, FOXO) Akt->Downstream Activates/ Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Figure 1: The PI3K/Akt Signaling Pathway

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The cytotoxic activity of the cyclohexanone derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cellular metabolic activity as an indicator of cell viability.[6][7][8]

  • Cell Seeding: U87MG and A549 cells were seeded into 96-well flat-bottomed plates at a density of 4x10⁵ cells per well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The cells were treated with various concentrations of CH-101, CH-102, and Paclitaxel. A solvent control (0.1% DMSO) was also included.[9] The plates were then incubated for 48 hours.

  • MTT Reagent Addition: After the incubation period, the culture medium was discarded. 50 µL of MTT solution (0.5 mg/mL in serum-free media) was added to each well, and the plates were incubated for 3-4 hours at 37°C.[8][9] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into insoluble purple formazan crystals.[6][7]

  • Solubilization: The MTT solution was removed, and 200 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[9] The plate was shaken on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: The optical density was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm was used to correct for background absorbance.[7][9]

  • Data Analysis: Cell viability was expressed as the percentage of the absorbance of treated cells relative to the solvent control. The IC₅₀ values were calculated from the dose-response curves.

In Vitro Screening Workflow

The process for screening new anticancer compounds involves a systematic workflow, from initial high-throughput screening to the identification of lead candidates for further preclinical testing.[10][11]

Screening_Workflow start Start: Compound Library plate_cells Plate Cancer Cell Lines (e.g., 96-well plates) start->plate_cells add_compounds Add Test Compounds (CH-101, CH-102, Control) plate_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_acq Data Acquisition (Measure Absorbance/ Luminescence) viability_assay->data_acq data_analysis Data Analysis: Calculate IC₅₀ Values data_acq->data_analysis hit_id Hit Identification (Compounds meeting activity criteria) data_analysis->hit_id hit_id->start Inactive secondary_screen Secondary Screening (Dose-response, selectivity) hit_id->secondary_screen Potent Hits lead_opt Lead Optimization secondary_screen->lead_opt end End: Preclinical Candidate lead_opt->end

Figure 2: High-Throughput In Vitro Screening Workflow

References

Inter-laboratory Validation of Cyclohexanone Quantification Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of cyclohexanone: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The performance of these methods is evaluated in the context of a hypothetical inter-laboratory validation study, designed to assess the reproducibility and reliability of each technique across different laboratories. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs and in understanding the critical parameters of inter-laboratory validation.

Data Presentation

The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV methods for cyclohexanone quantification, based on a consolidation of published single-laboratory validation data. This data serves as a benchmark for the expected performance in a multi-laboratory setting.

Parameter GC-FID HPLC-UV
Limit of Detection (LOD) 0.05 ppm - 0.78 mg/L0.02 µg/mL (for a derivative)
Limit of Quantitation (LOQ) 1.20% conversion or 1.86 mg/L~0.06 µg/mL (estimated for a derivative)
Linearity (R²) > 0.99> 0.999
Precision (RSD) < 5%< 2%
Accuracy (Recovery) 95-105%97-103%
Typical Run Time 10-20 minutes15-25 minutes
Sample Preparation Simple dilution, headspace, or SPMEDerivatization may be required, liquid-liquid extraction
Selectivity HighModerate to High
Instrumentation Cost ModerateHigh
Consumables Cost LowHigh

Experimental Workflow

The following diagram illustrates the logical workflow of a typical inter-laboratory validation study for an analytical assay.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Protocol B Select Participating Laboratories A->B C Prepare & Distribute Samples B->C D Provide Certified Reference Material C->D E Sample Analysis by Each Lab D->E Shipment F Data Acquisition E->F G Statistical Analysis of Results F->G Data Submission H Assessment of Method Performance G->H I Final Report Generation H->I

Inter-laboratory validation workflow.

Experimental Protocols

Detailed methodologies for the key experiments in this hypothetical inter-laboratory validation study are provided below.

1. Preparation and Distribution of Test Samples

A central organizing body will prepare homogenous and stable samples of cyclohexanone at three different concentration levels (low, medium, and high) in a relevant matrix (e.g., a placebo formulation for pharmaceutical applications). The exact concentrations will be unknown to the participating laboratories. A portion of each sample will be retained for stability testing. Samples will be packaged to ensure integrity during shipment and distributed to a minimum of five participating laboratories.

2. Certified Reference Material (CRM)

Each participating laboratory will be provided with a certified reference material (CRM) of cyclohexanone with a specified purity (e.g., ≥99.9%). This CRM will be used for the preparation of calibration standards to ensure traceability and comparability of results. Several suppliers offer cyclohexanone CRMs, such as AccuStandard, LGC Standards, and Sigma-Aldrich.[1][2]

3. GC-FID Quantification of Cyclohexanone

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-Wax or equivalent).

  • Sample Preparation: Samples will be diluted with a suitable solvent (e.g., methanol) to fall within the calibrated range. An internal standard (e.g., 2-heptanone) will be added to all samples and standards.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 180 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Calibration: A multi-point calibration curve will be prepared using the cyclohexanone CRM.

  • Analysis: Each sample will be injected in triplicate.

4. HPLC-UV Quantification of Cyclohexanone

  • Instrumentation: High-performance liquid chromatograph with a UV detector and a C18 reversed-phase column.

  • Sample Preparation: As cyclohexanone has a weak UV chromophore, derivatization with a UV-active agent (e.g., 2,4-dinitrophenylhydrazine) may be necessary. The resulting derivative will be extracted using a suitable solvent.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV maximum of the cyclohexanone derivative.

  • Calibration: A multi-point calibration curve will be prepared using the derivatized cyclohexanone CRM.

  • Analysis: Each sample will be injected in triplicate.

5. Data Analysis and Reporting

Participating laboratories will report the mean concentration and standard deviation for each sample. The organizing body will perform a statistical analysis of the combined data to evaluate:

  • Intra-laboratory precision (repeatability): The precision of measurements within a single laboratory.

  • Inter-laboratory precision (reproducibility): The precision of measurements between different laboratories.

  • Accuracy: The closeness of the mean result from all laboratories to the known concentration of the prepared samples.

The results will be compiled into a final report comparing the performance of the GC-FID and HPLC-UV methods, providing recommendations on their suitability for the intended application. The validation parameters will be assessed against internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[3]

References

A Comparative Guide to Catalysts for Asymmetric Cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of chiral cyclohexanone derivatives is a cornerstone of modern organic chemistry, providing access to essential building blocks for pharmaceuticals, natural products, and advanced materials. The stereoselective construction of these six-membered rings hinges on the choice of catalyst, with organocatalysts, metal-based catalysts, and biocatalysts each offering distinct advantages. This guide provides a comparative overview of these catalytic systems, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Comparative Performance of Catalysts

The efficacy of a catalyst in asymmetric synthesis is measured by its ability to produce the desired enantiomer in high yield and purity. Key performance indicators include enantiomeric excess (ee%), yield, diastereomeric ratio (d.r.), turnover number (TON), and turnover frequency (TOF). The following table summarizes the performance of representative catalysts in the asymmetric synthesis of cyclohexanone derivatives.

Catalyst TypeCatalystReactionSubstratesYield (%)ee%d.r.TONTOF (h⁻¹)Reference
Organocatalyst (S)-ProlineAldol ReactionCyclohexanone, 4-Nitrobenzaldehyde999695:5 (anti/syn)100.42[1][2]
Organocatalyst Quinine-derived SquaramideMichael-Michael-1,2-additionβ-ketoester, β-nitrostyrene, α,α-dicyanoolefin8699>30:11004.17[3]
Organocatalyst (R,R)-DPEN-thioureaMichael AdditionCyclohexanone, Nitrostyrene9999 (syn)9:1 (syn/anti)100.42[4]
Metal Catalyst Rh(II)-Chiral Spiro Phosphoric AcidN-H Insertionα-diazoketoneHighHigh---[5]
Metal Catalyst Ni/Ph-BPE complexHydrogenation4,4-disubstituted 2,5-cyclohexadienone-up to 93---[6]
Biocatalyst Ene-reductase (YqjM)Desymmetrization4-Methyl-4-phenyl-cyclohexa-2,5-dienone62>99->200>11.1[6][7]
Biocatalyst Ene-reductase (OPR3)Desymmetrization4-(4-methoxyphenyl)-4-methyl-2,5-cyclohexadienone4499->200>11.1[6][7]

*TON (Turnover Number) = moles of product / moles of catalyst *TOF (Turnover Frequency) = TON / reaction time (h)

  • TON and TOF values are estimated based on reported catalyst loading and reaction times where not explicitly provided.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in asymmetric synthesis. Below are representative procedures for key catalytic transformations.

(S)-Proline-Catalyzed Asymmetric Aldol Reaction[1][2]

This protocol describes the direct asymmetric aldol reaction between cyclohexanone and an aromatic aldehyde.

Materials:

  • (S)-Proline

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Methanol

  • Water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask, add (S)-proline (0.1 mmol, 10 mol%).

  • Add methanol (20 µL) and water (10 µL).

  • Add cyclohexanone (5 mmol, 5 equivalents).

  • Stir the mixture for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-nitrobenzaldehyde (1 mmol, 1 equivalent).

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Ene-Reductase Catalyzed Desymmetrization of a Prochiral Cyclohexadienone[6][7]

This protocol details the biocatalytic desymmetrization of a 4,4-disubstituted 2,5-cyclohexadienone to a chiral cyclohexenone.

Materials:

  • Ene-reductase (e.g., YqjM or OPR3)

  • 4-Methyl-4-phenyl-cyclohexa-2,5-dienone

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Phosphate buffer (pH 7.5)

  • DMSO (Dimethyl sulfoxide)

  • Standard laboratory equipment for biocatalysis (e.g., incubator shaker)

Procedure:

  • In a reaction vessel, prepare a solution of the ene-reductase in phosphate buffer.

  • Add NADH to the enzyme solution.

  • In a separate vial, dissolve the 4-methyl-4-phenyl-cyclohexa-2,5-dienone substrate in a minimal amount of DMSO.

  • Add the substrate solution to the enzyme/NADH mixture. The final DMSO concentration should be kept low to maintain enzyme activity.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with shaking.

  • Monitor the reaction progress by HPLC analysis.

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic phase.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the chiral cyclohexenone product by flash column chromatography.

Visualizing Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by visual diagrams. The following diagrams, generated using the DOT language, illustrate key concepts in the asymmetric synthesis of cyclohexanones.

Enamine_Catalysis_Cycle Cyclohexanone Cyclohexanone Enamine Chiral Enamine Intermediate Cyclohexanone->Enamine + Proline - H₂O Proline (S)-Proline Catalyst Proline->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline (Catalyst Regeneration) Product Chiral Cyclohexanone Derivative Aldol_Adduct->Product Water H₂O Water->Aldol_Adduct

Caption: Proline-catalyzed asymmetric aldol reaction cycle.

Biocatalytic_Desymmetrization_Workflow cluster_prep Reaction Setup cluster_reaction Biotransformation cluster_workup Workup & Purification Enzyme Ene-reductase in Buffer Cofactor Add NADH Cofactor Enzyme->Cofactor Substrate Dissolve Substrate in DMSO Cofactor->Substrate Incubation Incubate with Shaking Substrate->Incubation Monitoring Monitor by HPLC Incubation->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Final_Product Chiral Cyclohexenone Purify->Final_Product Robinson_Annulation_Mechanism Ketone Cyclohexanone Enolate Enolate Formation (Base) Ketone->Enolate Michael_Addition Michael Addition Enolate->Michael_Addition MVK Methyl Vinyl Ketone (MVK) MVK->Michael_Addition Diketone 1,5-Diketone Intermediate Michael_Addition->Diketone Intra_Aldol Intramolecular Aldol Condensation Diketone->Intra_Aldol Hydroxy_Ketone β-Hydroxy Ketone Intra_Aldol->Hydroxy_Ketone Dehydration Dehydration Hydroxy_Ketone->Dehydration Cyclohexenone α,β-Unsaturated Cyclohexenone Dehydration->Cyclohexenone

References

A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: November 2025

The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) has become the definitive standard for the analysis of chiral compounds, providing the necessary selectivity to resolve these mirror-image isomers.[2][4]

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For chiral HPLC methods, this validation ensures the reliable and accurate quantification of each enantiomer, particularly the control of the undesired enantiomer as a chiral impurity. This guide provides a comparative overview of chiral columns, details the essential validation parameters as per International Council for Harmonisation (ICH) guidelines, and presents standardized experimental protocols.[5][6]

Comparative Performance of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[3] Different CSPs offer varying degrees of selectivity and retention based on their chemical structure and interaction mechanisms. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are among the most widely used due to their broad applicability.[3]

The following table compares the performance of several common chiral columns for the separation of fluoxetine enantiomers, a selective serotonin reuptake inhibitor.

Table 1: Performance Comparison of Chiral Columns for Fluoxetine Enantiomer Separation

Chiral Column Stationary Phase Type Optimal Mobile Phase Composition (v/v/v) Resolution (Rₛ) Capacity Factor (k')
Chiralcel OD-H Tris(3,5-dimethylphenyl carbamate) cellulose Hexane/Isopropanol/Diethylamine (98/2/0.2) 1.6 4.8
Chiralpak AD-H Tris(3,5-dimethylphenyl carbamate) amylose Hexane/Isopropanol/Diethylamine (98/2/0.2) 1.7 1.9
Cyclobond I 2000 DM Dimethylated β-cyclodextrin Methanol/0.2% Triethylamine Acetic Acid (25/75) 2.1 5.2

Data sourced from a comparative study on fluoxetine enantiomers.[7]

Workflow for Chiral HPLC Method Development and Validation

The development and validation of a chiral HPLC method is a systematic process. It begins with screening different columns and mobile phases to achieve baseline separation, followed by a rigorous validation phase according to regulatory guidelines to ensure the method is fit for purpose.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) start Define Analytical Target Profile (ATP) screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Cyclodextrin) start->screen_csp screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_csp->screen_mp optimize Optimize Method Parameters (Flow Rate, Temperature, Modifiers) screen_mp->optimize system_suitability System Suitability optimize->system_suitability specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision sensitivity Sensitivity (LOD & LOQ) precision->sensitivity robustness Robustness sensitivity->robustness validated_method Validated Method for Routine Use robustness->validated_method system_suitability->specificity

Caption: Workflow from method development to validation for a chiral HPLC assay.

Key Validation Parameters and Acceptance Criteria

According to ICH guidelines, a chiral HPLC method must be validated for several key parameters to ensure its performance.[5][6] The following table summarizes these parameters and provides typical acceptance criteria for methods intended to quantify an enantiomeric impurity.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components (e.g., degradants, placebo). Baseline resolution (Rₛ) between enantiomers > 1.7.[5] Peak purity analysis should show no co-elution.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. Correlation coefficient (r²) ≥ 0.997.[8]
Range The concentration interval over which the method is precise, accurate, and linear. Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer.[5]
Accuracy The closeness of test results to the true value, typically assessed via recovery studies. Percent recovery between 98.0% and 102.0% for the major enantiomer; may be wider (e.g., 90-110%) for the impurity.[9][10]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Repeatability (Intra-day): RSD ≤ 5% for the major enantiomer; RSD ≤ 15% for the impurity at the LOQ.[5] Intermediate Precision (Inter-day): Similar criteria to repeatability, assessed across different days, analysts, or equipment.[10]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Signal-to-Noise Ratio (S/N) ≥ 3.[5]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise Ratio (S/N) ≥ 10.[5]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters. System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.[10][11]

| System Suitability | To verify that the chromatographic system is adequate for the intended analysis before use. | Performed before each run. Criteria include resolution, tailing factor (< 1.5), and theoretical plates.[5][12] |

Experimental Protocols for Key Validation Experiments

Detailed and standardized protocols are essential for executing a successful method validation.

1. Protocol for Accuracy (by Recovery)

  • Objective: To determine the accuracy of the method by spiking the main enantiomer (drug substance) with known amounts of the undesired enantiomer.

  • Procedure:

    • Prepare a stock solution of the undesired enantiomer.

    • Prepare a series of samples by adding known amounts of the undesired enantiomer stock solution to the main enantiomer. The concentration levels should typically span 50%, 100%, and 150% of the target specification limit for the chiral impurity.

    • Prepare each concentration level in triplicate.

    • Analyze the samples using the chiral HPLC method.

    • Calculate the percent recovery for each sample using the formula: (% Recovery) = (Measured Concentration / Spiked Concentration) × 100.[9]

    • The mean percent recovery should fall within the predefined acceptance criteria.

2. Protocol for Precision (Repeatability)

  • Objective: To assess the precision of the method over a short interval of time under the same operating conditions.

  • Procedure:

    • Prepare a homogeneous sample of the drug substance containing the chiral impurity at a target concentration (e.g., the specification limit).

    • Inject this sample six consecutive times into the HPLC system.

    • Record the peak area and retention time for both enantiomers for each injection.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak areas.

    • The %RSD should not exceed the limits defined in the validation protocol (e.g., ≤ 15% for the impurity).[5]

3. Protocol for Robustness

  • Objective: To evaluate the method's reliability when subjected to small but deliberate changes in its parameters.

  • Procedure:

    • Prepare a system suitability solution containing both enantiomers at a concentration where they are well-resolved.

    • Vary the following parameters one at a time:

      • Flow Rate (e.g., ± 10% of the nominal rate).[10]

      • Column Temperature (e.g., ± 5 °C).

      • Mobile Phase Composition (e.g., vary the percentage of the organic modifier by ± 2%).

    • For each condition, inject the system suitability solution and evaluate the critical chromatographic parameters (Resolution, Tailing Factor, Retention Time).

    • The system suitability criteria must be met under all varied conditions to demonstrate robustness.[11]

Logical Relationships in Method Validation

The validation parameters are interconnected, with foundational elements like specificity and system suitability underpinning the quantitative assessments of accuracy and precision. Sensitivity parameters like LOD and LOQ define the lower boundaries of the method's reliable performance.

G cluster_qualitative cluster_quantitative cluster_limits center_node Validated Chiral Method specificity Specificity (Resolution, Peak Purity) center_node->specificity robustness Robustness (Reliability) center_node->robustness accuracy Accuracy (Trueness) center_node->accuracy precision Precision (RSD %) center_node->precision linearity Linearity (r²) center_node->linearity sensitivity Sensitivity (LOD & LOQ) center_node->sensitivity range Range center_node->range linearity->range system_suitability System Suitability (Daily Check) system_suitability->center_node Prerequisite for all tests

Caption: Interrelationship of key validation parameters for a chiral HPLC method.

References

Assessing the Purity of Synthesized 3-[(4-Methoxyphenyl)methyl]cyclohexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comparative assessment of the purity of 3-[(4-Methoxyphenyl)methyl]cyclohexanone, a novel ketone derivative, against structurally similar alternatives. The following sections detail a robust synthesis protocol and present a comparative analysis of purity determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Purity Analysis

The purity of synthesized this compound was compared with two commercially available, structurally related compounds: 3-Phenylcyclohexanone and 3-(p-Tolyl)cyclohexanone. The quantitative purity data, as determined by HPLC and GC-MS, are summarized in the table below.

CompoundSynthesis MethodPurity by HPLC (%)[1]Purity by GC-MS (%)[2][3]Major Impurities
This compound Stork Enamine Alkylation98.298.5Unreacted starting materials, dialkylated product
3-PhenylcyclohexanoneCommercially Sourced97.597.8Isomeric impurities, residual solvents
3-(p-Tolyl)cyclohexanoneCommercially Sourced97.197.3Isomeric impurities, oxidation byproducts

Experimental Protocols

Synthesis of this compound via Stork Enamine Alkylation

This method adapts the well-established Stork enamine alkylation, a reliable procedure for the α-alkylation of ketones.[4][5]

Step 1: Enamine Formation.

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a solution of cyclohexanone (1.0 eq.) and pyrrolidine (1.2 eq.) in toluene is refluxed for 4 hours.

  • The reaction progress is monitored by the collection of water in the Dean-Stark trap.

  • Upon completion, the toluene is removed under reduced pressure to yield the crude enamine, which is used in the next step without further purification.

Step 2: Alkylation.

  • The crude enamine is dissolved in anhydrous acetonitrile.

  • 4-Methoxybenzyl chloride (1.1 eq.) is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at 60°C for 12 hours.

Step 3: Hydrolysis and Purification.

  • After cooling to room temperature, an aqueous solution of 10% hydrochloric acid is added, and the mixture is stirred for 2 hours to hydrolyze the iminium salt.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.

Purity Determination by HPLC

Purity analysis was performed using a reversed-phase HPLC method.[6][7][8][9]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of acetonitrile and water (65:35)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Purity Determination by GC-MS

Orthogonal purity assessment was conducted using GC-MS analysis.[3]

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Samples were diluted in dichloromethane to a concentration of 100 µg/mL.

Visualizing the Workflow

The logical flow of the synthesis and purity assessment is outlined in the following diagram.

experimental_workflow Synthesis and Purity Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment start Cyclohexanone + Pyrrolidine enamine Enamine Formation start->enamine alkylation Alkylation with 4-Methoxybenzyl chloride enamine->alkylation hydrolysis Hydrolysis alkylation->hydrolysis purification Column Chromatography hydrolysis->purification product This compound purification->product hplc HPLC Analysis product->hplc gcms GC-MS Analysis product->gcms data Purity Data hplc->data gcms->data

Caption: Workflow for the synthesis and purity analysis of the target compound.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathway of this compound is under investigation, related cyclohexanone derivatives have been explored for their potential as modulators of various cellular signaling pathways. For instance, some derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and differentiation. A hypothetical signaling pathway where such a compound might act is depicted below.

signaling_pathway Hypothetical Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) adaptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (Proliferation, Survival) gene_expression->cellular_response inhibitor This compound inhibitor->kinase_cascade Inhibition

References

Comparative Docking Analysis of Substituted Cyclohexanone Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the docking performance of various substituted cyclohexanone ligands against different protein targets. The information is supported by experimental data from several studies, offering insights into the potential of these compounds as therapeutic agents.

Performance Comparison of Substituted Cyclohexanone Ligands

The following table summarizes the quantitative data from various studies on substituted cyclohexanone ligands, focusing on their inhibitory concentrations (IC50) and binding energies. Lower IC50 values indicate higher potency, while more negative binding energies suggest stronger binding affinity to the target protein.

LigandTargetDocking Software/MethodBinding Energy (kcal/mol)IC50Reference
2,6-bisdifurfurylidene cyclohexanone (DFC)Anticancer TargetGlide (Schrödinger Maestro)Not Reported~82 μM[1]
2,6-bis(2,6-dichlorobenzylidene) cyclohexanone (DCC)Anticancer TargetGlide (Schrödinger Maestro)Not Reported~10 μM[1]
Compound 7c (N-acylated phenothiazine-cyclohexanone hybrid)T315I ABL mutant (Leukemia)Not SpecifiedNot Reported32.44 µg/ml (Trypan Blue Assay), 24.01 µg/ml (MTT Assay)[2][3]
7-pyridin-2-yl-n-(3,4,5-trimethoxyphenyl)-7h-pyrrolo[2,3-d]pyrimidin-2-amine (7PY)Focal Adhesion Kinase (FAK)Autodock-6.42Not Reported[4]
Spiroquinoxalinopyrrolidine embedded chromanone hybrid (Compound 5f)Acetylcholinesterase (AChE)AutoDock-10.5Not Reported[5]
Spiroquinoxalinopyrrolidine embedded chromanone hybrid (Compound 5f)Butyrylcholinesterase (BChE)AutoDock-11.6Not Reported[5]

Experimental Protocols

The methodologies employed in the cited studies for molecular docking analyses of substituted cyclohexanone ligands generally follow a standardized workflow. Below are the key experimental protocols:

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structures of the substituted cyclohexanone ligands are typically drawn using chemical drawing software like ChemDraw and then optimized using computational methods.[2] Density Functional Theory (DFT) with a basis set such as B3LYP/6-311G(d,p) is often employed for geometry optimization.[1] The final structures are saved in a suitable format (e.g., .mol2 or .pdbqt) for docking.

  • Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed.[6] Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein structure. The protein is then prepared for docking by converting it to the required format (e.g., .pdbqt for AutoDock).[7]

Molecular Docking Simulations
  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions of the grid box are set to be large enough to accommodate the ligand and allow for conformational sampling.[6][7]

  • Docking Algorithm: Various docking programs are utilized, with AutoDock and Glide being common choices.[1][4][8] These programs often employ genetic algorithms, such as the Lamarckian Genetic Algorithm (LGA), to explore different conformations and orientations of the ligand within the protein's active site.[6][8] The ligand is typically treated as flexible, while the protein is kept rigid.[8]

  • Scoring and Analysis: The docking simulations generate multiple poses for each ligand, which are then ranked based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).[9] The pose with the lowest binding energy is generally considered the most favorable.[6] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mode.

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study of substituted cyclohexanone ligands.

G Workflow for Comparative Molecular Docking Studies cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase cluster_comparison Comparative Analysis ligand_prep Ligand Preparation (3D Structure Generation & Optimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Retrieval & Refinement) protein_prep->grid_gen docking_sim Molecular Docking Simulation (e.g., AutoDock, Glide) grid_gen->docking_sim pose_analysis Pose Analysis & Scoring (Binding Energy Calculation) docking_sim->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis data_comp Quantitative Data Comparison (Binding Energies, IC50 values) interaction_analysis->data_comp sar_analysis Structure-Activity Relationship (SAR) (Identifying Key Moieties) data_comp->sar_analysis

Caption: A flowchart illustrating the key stages of a comparative molecular docking study.

References

Reproducibility in Focus: A Comparative Analysis of a Published Thionoester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of a published method for thionoester synthesis reveals significant reproducibility challenges, highlighting the importance of rigorous experimental detail and independent verification in the chemical sciences. This guide provides a detailed comparison of the original published protocol and a subsequent replication attempt, offering valuable insights for researchers, scientists, and drug development professionals.

The synthesis of thionoesters, important intermediates in organic chemistry, was reported via a seemingly straightforward, high-yielding, and environmentally friendly method using esters and thiourea under solvothermal conditions. However, a detailed replication attempt, documented and shared publicly, failed to reproduce the published results, raising questions about the reliability of the original report.

Comparative Analysis of Experimental Data

A side-by-side comparison of the key experimental parameters and outcomes from the original publication and the replication study reveals stark discrepancies.

ParameterOriginal PublicationReplication Attempt
Reactants Ethyl Benzoate, ThioureaEthyl Benzoate, Thiourea
Reaction Vessel Stainless steel autoclave with a Teflon linerSealed glass vial
Reaction Time 4 hours> 16 hours
Temperature Not explicitly stated, implied solvothermalHeated to melt thiourea (>180 °C)
Solvent Not explicitly stated, described as "neat""Neat" (no solvent)
Reported Yield 85-90% of ethylthionobenzoate0% (no reaction observed)
Product Color "Colorless oil"Not applicable (no product formed)
¹H NMR (δ, ppm) 4.40 (for -OCH₂CH₃)Not applicable (no product formed)

Experimental Protocols

Original Published Method

The published procedure describes the reaction of equimolar quantities of an ester (e.g., ethyl benzoate) and thiourea in a stainless steel SS316 Morey type autoclave with a Teflon liner. The publication states that on "usual workup," the corresponding thionoester (e.g., ethylthionobenzoate) is obtained in high yields (85-90%).[1]

Replication Attempt

In an attempt to reproduce this synthesis, the experiment was conducted by heating ethyl benzoate and thiourea in a sealed glass vial.[2] The mixture was heated to a temperature sufficient to melt the thiourea (melting point ~180 °C) and left to react for over 16 hours. The reaction progress was monitored by Gas Chromatography-Mass Spectrometry (GCMS).

Analysis of Reproducibility

The replication attempt, despite employing similar starting materials and the core concept of a neat, heated reaction, failed to produce any detectable amount of the desired thionoester.[2] Several key factors may contribute to this lack of reproducibility:

  • Reaction Vessel and Pressure: The original study utilized a stainless steel autoclave, which is designed to withstand high pressures and temperatures. The replication was performed in a sealed glass vial, which may not have achieved the same pressure conditions, even if the temperature was comparable. The term "solvothermal" implies that the reaction is carried out in a closed vessel at a temperature above the boiling point of the solvent (or in this case, the reactants), leading to elevated pressure. This pressure difference could be a critical, yet under-reported, parameter.

  • Ambiguity in "Usual Workup": The original publication's description of the workup procedure as "usual" is vague and lacks the specific detail required for accurate replication. This ambiguity can lead to significant variations in experimental outcomes.

  • Inconsistencies in Characterization Data: The replication attempt highlighted inconsistencies in the characterization data reported in the original paper. For instance, the published ¹H NMR chemical shift for the ethyl group of the product (4.40 ppm) is more consistent with the starting material, ethyl benzoate, rather than the expected thionoester.[2] Furthermore, thionoesters are typically colored (often yellow or orange), contradicting the "colorless oil" description in the original report.[2]

Visualizing the Discrepancy

The following diagrams illustrate the workflows of both the published method and the attempted replication, highlighting the key differences.

G cluster_original Original Published Method cluster_replication Replication Attempt start_orig Start: Ethyl Benzoate + Thiourea react_orig React in Autoclave (4 hours, solvothermal) start_orig->react_orig workup_orig "Usual Workup" react_orig->workup_orig product_orig Product: Ethylthionobenzoate (85-90% Yield) workup_orig->product_orig start_rep Start: Ethyl Benzoate + Thiourea react_rep React in Sealed Vial (>16 hours, >180°C) start_rep->react_rep analysis_rep GCMS Analysis react_rep->analysis_rep product_rep Result: No Reaction (0% Yield) analysis_rep->product_rep

A comparison of the workflows for the original and replication studies.

Conclusion

The inability to reproduce the synthesis of thionoesters using the published method underscores a significant challenge in the scientific community. This case study serves as a critical reminder for both authors and researchers. Authors must provide meticulously detailed experimental procedures, including all critical parameters, to ensure their work can be reliably reproduced. Researchers, in turn, should approach published methods with a degree of critical evaluation and be prepared to troubleshoot and optimize procedures. Ultimately, transparency and a collective commitment to rigorous scientific practice are essential for the advancement of chemical synthesis and drug discovery.

References

Safety Operating Guide

Proper Disposal of 3-[(4-Methoxyphenyl)methyl]cyclohexanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This document provides essential procedural guidance for the proper disposal of 3-[(4-Methoxyphenyl)methyl]cyclohexanone (CAS No. 898785-44-9), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks associated with this flammable and irritant compound.

Hazard Identification and Classification

Before handling, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard ClassificationGHS Hazard Statement
Flammable LiquidH226: Flammable liquid and vapour[1]
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Respiratory IrritationH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) and Safety Measures

Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment. This is the first line of defense in preventing chemical exposure.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a NIOSH-approved respirator.

Safety Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Use non-sparking tools.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed waste container.

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" and "Flammable Liquid."

Step 2: Labeling

  • Affix a hazardous waste label to the container.

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "898785-44-9"

    • The associated hazards (e.g., "Flammable," "Irritant")

    • The date of accumulation.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be a cool, dry, and well-ventilated location, away from incompatible materials and ignition sources.[1][2]

  • Keep the container tightly closed.[1][2]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Follow all institutional and local regulations for hazardous waste disposal. The final disposal will be conducted at an approved waste disposal plant.[2]

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate action is necessary to contain the situation and prevent exposure.

Minor Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Major Spill:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and EHS department.

  • Do not attempt to clean up a large spill without proper training and equipment.

Experimental Workflow for Disposal

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection & Labeling cluster_StorageDisposal Storage & Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Well-Ventilated Area A->B C Collect Waste in a Designated Container B->C D Securely Seal the Container C->D E Label Container as Hazardous Waste D->E F Store in a Designated Hazardous Waste Area E->F G Contact EHS for Professional Disposal F->G

Caption: Workflow for the proper disposal of this compound.

This guidance is intended to provide a clear and actionable plan for the safe disposal of this compound. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet for the most comprehensive information.

References

Essential Safety and Operational Guide for 3-[(4-Methoxyphenyl)methyl]cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-[(4-Methoxyphenyl)methyl]cyclohexanone. The following guidance is extrapolated from data on cyclohexanone and other substituted cyclohexanones. A comprehensive, substance-specific risk assessment should be conducted before handling this compound.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), safe operational procedures, and compliant disposal methods.

Personal Protective Equipment (PPE)

Due to the lack of specific data, a cautious approach is necessary. The recommended PPE is based on the potential hazards associated with aromatic ketones and cyclohexanone derivatives, which can include skin and eye irritation, respiratory effects, and flammability.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentMaterial/Standard
Hands Chemical-resistant glovesNitrile or Neoprene (double gloving recommended). Inspect for tears or holes before use.
Eyes/Face Safety goggles and face shieldANSI Z87.1 certified. A face shield should be worn in addition to goggles, especially when splashes are possible.
Body Flame-resistant lab coatWorn over personal clothing made of natural fibers (e.g., cotton).
Respiratory NIOSH-approved respiratorRequired if working outside a fume hood or if aerosolization is likely. Use a cartridge appropriate for organic vapors.[1][2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and prevent accidents.

Operational Plan:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]

    • Have a chemical spill kit readily available.

    • Review the planned experimental protocol and identify potential hazards.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Use non-sparking tools and equipment to prevent ignition of flammable vapors.[3]

    • Ground and bond containers during transfers to prevent static discharge.

    • Avoid direct contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory area.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

    • Store away from incompatible materials such as strong oxidizing agents.

Table 2: Occupational Exposure Limits (for Cyclohexanone)

OrganizationTWA (8-hour)STEL (15-minute)
OSHA (PEL)50 ppm (200 mg/m³)[1]-
ACGIH (TLV)20 ppm[1]50 ppm[1]
NIOSH (REL)25 ppm (100 mg/m³)[1]-

These values are for cyclohexanone and should be used as a conservative guideline.

Emergency Procedures

In the event of an emergency, follow these procedures:

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). For larger spills, contact emergency services.

  • Clean-up: Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

First Aid:

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal Steps:

  • Segregation: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Pickup: Arrange for disposal through your institution's environmental health and safety office.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and handling of a substituted cyclohexanone like this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup prep_reagents Prepare Reagents prep_setup->prep_reagents reaction_mix Mix Reactants prep_reagents->reaction_mix Start reaction_monitor Monitor Reaction reaction_mix->reaction_monitor reaction_workup Quench & Workup reaction_monitor->reaction_workup purify_extract Extraction reaction_workup->purify_extract purify_column Column Chromatography purify_extract->purify_column purify_analyze Analyze Product purify_column->purify_analyze cleanup_decon Decontaminate Glassware purify_analyze->cleanup_decon cleanup_dispose Dispose Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.